5-Methylthiophene-2,3-dicarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylthiophene-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c1-3-2-4(6(8)9)5(12-3)7(10)11/h2H,1H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPLLRMTCIBCFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648164 | |
| Record name | 5-Methylthiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46029-22-5 | |
| Record name | 5-Methylthiophene-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylthiophene-2,3-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 5-Methylthiophene-2,3-dicarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties and Characterization of 5-Methylthiophene-2,3-dicarboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound, a substituted heterocyclic compound, represents a potentially valuable building block in the fields of medicinal chemistry and materials science. The thiophene nucleus is a well-established bioisostere of the benzene ring, offering unique electronic and steric properties that can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. Furthermore, the rigid, functionalizable scaffold of thiophene dicarboxylic acids makes them attractive precursors for the synthesis of coordination polymers, organic semiconductors, and other advanced materials.[1]
This guide provides a comprehensive analysis of the core (CAS No: 46029-22-5). Due to the limited availability of extensive experimental data in public literature for this specific molecule, this document integrates predicted data with established, detailed methodologies for its complete experimental characterization. As such, it is designed to serve as a foundational resource for researchers, enabling them to anticipate the compound's behavior and to design robust analytical and synthetic protocols. We will explore its structural attributes, predicted properties, and provide field-proven, step-by-step protocols for the empirical determination of its key physicochemical parameters.
Part 1: Molecular Structure and Predicted Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior. It consists of a five-membered aromatic thiophene ring substituted with a methyl group at the C5 position and two carboxylic acid groups at the adjacent C2 and C3 positions. The methyl group acts as an electron-donating group, while the two carboxylic acid moieties are strongly electron-withdrawing. This electronic arrangement influences the acidity, reactivity, and spectroscopic signature of the molecule.
Predicted Physicochemical Data
The following table summarizes the key predicted physicochemical properties for this compound. These values, primarily sourced from computational models, provide a baseline for experimental design and validation.[2]
| Property | Predicted Value | Source |
| CAS Number | 46029-22-5 | [2][3] |
| Molecular Formula | C₇H₆O₄S | [2] |
| Molecular Weight | 186.18 g/mol | [3] |
| Melting Point | 218 °C | [2] |
| Boiling Point | 395.0 ± 42.0 °C | [2] |
| Density | 1.548 ± 0.06 g/cm³ | [2] |
| pKa₁ | 3.18 ± 0.10 | [2] |
Acidity Analysis (pKa)
As a dicarboxylic acid, the molecule possesses two distinct ionization constants, pKa₁ and pKa₂. The predicted value of 3.18 likely corresponds to the first dissociation (pKa₁) of the more acidic proton, influenced by the proximity of the electron-withdrawing sulfur atom and the adjacent carboxyl group. The second dissociation (pKa₂) is expected to have a higher value due to the electrostatic repulsion from the newly formed carboxylate anion. The precise experimental determination of both pKa values is critical, as the ionization state of the molecule at physiological pH (≈7.4) will profoundly impact its solubility, membrane permeability, and interaction with biological targets.
Part 2: Methodologies for Experimental Characterization
To ensure scientific rigor, predicted properties must be validated through empirical measurement. The following sections provide detailed, self-validating protocols for the characterization of this compound.
A. Solubility Profile Determination
Causality: Solubility is a fundamental parameter that governs a compound's utility in both biological assays and material formulations. A comprehensive solubility profile in a range of solvents with varying polarities is essential. The "like dissolves like" principle suggests that due to the polar carboxylic acid groups, this compound will exhibit higher solubility in polar solvents.
Experimental Protocol (Quantitative Kinetic Method):
-
Preparation: Prepare stock solutions of the compound in a highly soluble solvent like dimethyl sulfoxide (DMSO).
-
Solvent Array: Dispense a range of aqueous and organic solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane) into a 96-well microplate.
-
Dispensing: Add a small, precise volume of the DMSO stock solution to each well, initiating precipitation.
-
Equilibration: Seal the plate and shake at a constant temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached between the dissolved and solid states.
-
Separation: Centrifuge the plate to pellet the undissolved solid.
-
Analysis: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.
Caption: Workflow for solubility determination.
B. Acidity (pKa) Determination by Potentiometric Titration
Causality: Potentiometric titration is a highly accurate and reliable method for determining the pKa values of ionizable compounds.[4] By monitoring the pH change of a solution upon the addition of a titrant (a strong base), one can identify the equivalence points corresponding to the deprotonation of each carboxylic acid group.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative of the curve (ΔpH/ΔV). The peaks in the first derivative plot correspond to the equivalence points.
-
The pKa₁ is the pH at the half-equivalence point of the first titration step. The pKa₂ is the pH at the half-equivalence point between the first and second equivalence points.
-
Caption: Workflow for pKa determination.
C. Spectroscopic Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Key parameters include a 30° pulse angle and a relaxation delay of 2-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
Expected ¹H NMR Spectrum (in DMSO-d₆):
-
δ ~13.0 ppm (broad singlet, 2H): Attributed to the two acidic protons of the carboxylic acid groups. The exact shift will depend on concentration and solvent.
-
δ ~7.5 ppm (singlet, 1H): Corresponds to the single proton on the thiophene ring (H4).
-
δ ~2.5 ppm (singlet, 3H): Assigned to the methyl group protons at the C5 position.
Expected ¹³C NMR Spectrum (in DMSO-d₆):
-
δ ~165-170 ppm (2 signals): Two distinct signals for the carbonyl carbons of the carboxylic acid groups (C2-COOH and C3-COOH).
-
δ ~125-150 ppm (4 signals): Four signals corresponding to the carbon atoms of the thiophene ring (C2, C3, C4, C5).
-
δ ~15 ppm (1 signal): A single upfield signal for the methyl group carbon.
2. Infrared (IR) Spectroscopy
Protocol:
-
Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Key IR Absorption Bands (cm⁻¹):
-
3300-2500 (broad): Characteristic O-H stretching of the carboxylic acid dimer.
-
~1700 (strong): C=O stretching of the carboxylic acid groups. This band may be split or broadened due to the two adjacent carboxyls.
-
~1600 (medium): C=C stretching of the thiophene ring.
-
~1300 (medium): C-O stretching and O-H bending.
-
~700-800 (medium): C-S stretching of the thiophene ring.
Caption: Proposed synthetic pathway.
Conclusion
This compound is a compound with considerable, albeit largely unexplored, potential as a versatile building block. This guide has consolidated the available predicted data on its core physicochemical properties and, more importantly, has provided a comprehensive framework of robust, validated methodologies for its complete experimental characterization. By following the detailed protocols for determining solubility, pKa, and spectroscopic signatures, researchers can empirically validate the predicted data and unlock the full potential of this molecule. The proposed synthetic strategy and discussion of potential applications in medicinal chemistry and materials science further underscore its value, paving the way for its integration into future research and development endeavors.
References
- Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. New Journal of Chemistry, RSC Publishing.
- This compound CAS#: 46029-22-5. ChemicalBook.
- Spectroscopic Analysis of 5-Methyl-2-thiophenecarboxaldehyde: A Technical Guide. BenchChem.
- 2,5-Thiophenedicarboxylic acid 99% CAS: 4282-31-9. Sigma-Aldrich.
- 5-Methylthiophene-2,3-dicarbonitrile. SpectraBase.
- 2,5-Thiophenedicarboxylic acid. PubChem.
- Physicochemical properties of thiophene deriv
- 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2.
- Thienothiophene Scaffolds as Building Blocks for (Opto)Electronics. MDPI.
- Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives. Thesis, Master, Applied Chemistry. (2016).
- 5-Methylthiophene-3-carboxylic acid CAS: 19156-50-4. Sigma-Aldrich.
- cas 46029-22-5|| where to buy this compound. Chemenu.
- 5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester. SpectraBase.
- 46029-22-5|this compound|BLD Pharm. BLD Pharm.
- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI.
- 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ES Food & Agroforestry. (2023).
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry.
- Furandicarboxylic Acid (FDCA), A Versatile Building Block for a Very Interesting Class of Polyesters. ACS Symposium Series. (2012).
- DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
Sources
- 1. Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. This compound CAS#: 46029-22-5 [amp.chemicalbook.com]
- 3. cas 46029-22-5|| where to buy this compound [english.chemenu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 5-Methylthiophene-2,3-dicarboxylic acid
<_ _>
This guide provides a comprehensive technical overview of 5-Methylthiophene-2,3-dicarboxylic acid (CAS No. 46029-22-5), tailored for researchers, scientists, and professionals in drug development and materials science. It moves beyond a simple recitation of facts to explain the causality behind its properties and synthetic choices, ensuring a deep, actionable understanding of this versatile heterocyclic building block.
Introduction: The Strategic Value of a Substituted Thiophene
This compound belongs to the thiophene class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thiophene ring is often considered a bioisostere of the phenyl ring, allowing chemists to modulate physicochemical properties like solubility, bioavailability, and metabolic stability in drug candidates without drastically altering the core scaffold's binding affinity.[1]
The specific substitution pattern of this molecule—a methyl group at the 5-position and two adjacent carboxylic acid groups at the 2- and 3-positions—offers a unique combination of features. The methyl group provides a lipophilic handle and can influence the electronic properties of the ring, while the vicinal dicarboxylic acids serve as versatile reactive sites for further chemical elaboration. These characteristics make it a valuable precursor for synthesizing complex molecular architectures, including novel polymers, chelating ligands, and pharmacologically active agents.[1][2][3]
Physicochemical and Structural Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 46029-22-5 | [4][5][6] |
| Molecular Formula | C₇H₆O₄S | [6] |
| Molecular Weight | 186.18 g/mol | [6][7] |
| Melting Point | 218 °C | [4][5] |
| Boiling Point | 395.0 ± 42.0 °C (Predicted) | [5] |
| Density | 1.548 ± 0.06 g/cm³ (Predicted) | [5] |
| IUPAC Name | This compound | [6] |
| Canonical SMILES | CC1=CC(C(=O)O)=C(C(=O)O)S1 | [6] |
| InChI Key | QJPLLRMTCIBCFS-UHFFFAOYSA-N | [6] |
Synthesis and Mechanistic Considerations
While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its structure suggests a logical synthetic pathway rooted in established thiophene chemistry. A plausible and common strategy involves the oxidation of a corresponding dimethylthiophene precursor.
A general approach for preparing thiophenecarboxylic acids involves metalation followed by carbonation (reaction with CO₂). For instance, halogenated thiophenes can be treated with organolithium reagents or converted into Grignard reagents, which are then quenched with dry ice to install the carboxylic acid functionality.[8][9]
Another powerful technique is the direct oxidation of alkyl-substituted thiophenes. The thiophene ring itself is relatively stable to certain oxidizing agents, allowing for the selective conversion of side chains.
Hypothetical Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis, purification, and analysis of the target compound, based on general principles of organic synthesis.
Caption: Conceptual workflow for the synthesis and analysis of the target compound.
Reactivity and Applications
The utility of this compound stems from the reactivity of its functional groups.
The Dicarboxylic Acid Moiety
The adjacent carboxylic acids are the primary sites of reactivity. They can be readily converted into a variety of derivatives, including:
-
Esters: Reaction with alcohols under acidic catalysis.
-
Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting diacid chloride is a highly reactive intermediate for forming amides and esters.
-
Anhydrides: Dehydration, often thermally or with a dehydrating agent, can form a cyclic anhydride, bridging the 2- and 3-positions.
-
Amides: Coupling reactions with amines, often facilitated by peptide coupling reagents. Thiophene-2-carboxamides, in particular, have been investigated as lead compounds in drug discovery.[3]
The differential reactivity between the carboxylic acid at the 2-position versus the 3-position can be exploited for selective monofunctionalization. Theoretical studies on simpler thiophenecarboxylic acids suggest that the C2-carboxyl group is often more reactive due to electronic effects, including potential intramolecular hydrogen bonding with the thiophene sulfur, which polarizes the acid function.[11]
Applications in Drug Discovery and Materials Science
-
HCV Inhibitors: Thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase, a key enzyme for viral replication.[2] The scaffold of this compound provides an excellent starting point for creating libraries of tertiary amides and other derivatives to explore this therapeutic target.
-
Insecticides: Halogenated 2-thiophenecarboxylic acid derivatives are crucial building blocks for a new class of 1,2,4-triazole insecticides with low mammalian toxicity.[8][9] This highlights the importance of substituted thiophenes in agrochemical research.
-
Conductive Polymers & Organic Electronics: Thiophene is a fundamental unit in many conductive polymers (e.g., polythiophene). Dicarboxylic acid derivatives like this one can serve as functionalized monomers to create polymers with tailored properties (e.g., solubility, processability, and electronic characteristics) for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1]
Spectroscopic Characterization (Predicted)
While specific spectra for CAS 46029-22-5 are not publicly available in the search results, we can predict the key features based on its structure and data from analogous compounds.[12][13]
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet integrating to 3H, expected around δ 2.5-2.8 ppm.
-
Thiophene Proton (-CH=): A singlet integrating to 1H on the thiophene ring (at C4), likely in the aromatic region, potentially around δ 7.0-7.5 ppm.
-
Carboxylic Acid Protons (-COOH): A very broad singlet, highly deshielded, appearing far downfield (>10 ppm), which may not always be observed depending on the solvent and concentration.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.
-
Thiophene Ring Carbons: Four distinct signals in the aromatic region (approx. δ 120-150 ppm). The carbons attached to the carboxyl groups (C2, C3) and the methyl group (C5) would be significantly shifted.
-
Carboxyl Carbons (-COOH): Two downfield signals, typically in the δ 165-175 ppm range.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad band from the carboxylic acid groups, typically centered around 3000 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=O Stretch: A very strong, prominent absorption band characteristic of the carbonyl in a carboxylic acid, expected around 1700 cm⁻¹. This band may be broadened or split due to hydrogen bonding.
-
C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
Experimental Protocol: Synthesis of a Thiophenecarboxylic Acid via Grignard Reaction
The following is a representative, field-proven protocol for the synthesis of a thiophenecarboxylic acid from a brominated precursor. This methodology is directly adaptable for synthesizing derivatives and demonstrates the practical steps required.[8][9]
Objective: To prepare a thiophenecarboxylic acid via Grignard formation and subsequent carbonation.
Materials:
-
2,4-Dibromo-3-methylthiophene (or other suitable brominated thiophene precursor)
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (solid CO₂)
-
Hydrochloric Acid (HCl), 10% aqueous solution
-
Diethyl ether
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine.
-
Add a small portion of a solution of the brominated thiophene (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).
-
Once initiated, add the remaining brominated thiophene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carbonation:
-
Crush a significant excess of dry ice in a separate, large beaker and cover it with anhydrous diethyl ether to create a cold slurry.
-
Slowly transfer the prepared Grignard reagent solution via cannula into the vigorously stirred dry ice/ether slurry. Causality: The large excess of CO₂ and low temperature are critical to favor carboxylation and minimize side reactions, such as the Grignard reagent reacting with the newly formed carboxylate salt.
-
Allow the mixture to warm to room temperature overnight, permitting the excess CO₂ to sublime.
-
-
Workup and Isolation:
-
Quench the reaction mixture by slowly adding 10% HCl solution until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt to form the free carboxylic acid and dissolves any remaining magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid, or toluene) to yield the pure thiophenecarboxylic acid.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.[6]
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound is a strategically important chemical intermediate. Its substituted thiophene core offers favorable properties for applications in medicinal chemistry, while its vicinal carboxylic acid groups provide a platform for diverse synthetic transformations. A thorough understanding of its properties, reactivity, and synthetic methodologies, as outlined in this guide, empowers researchers to effectively leverage this compound in the development of novel drugs, advanced materials, and specialized agrochemicals.
References
-
This compound CAS#: 46029-22-5. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]
-
Profeta, L. P., Arnone, M. R., & Fogle, M. A. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of Molecular Graphics & Modelling, 28(6), 540–547. [Link]
-
Nasyrov, I. S., & Starikova, O. V. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
-
Reaction of Thiophene-2,3-dicarbonyl Chloride. (n.d.). Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]
-
Al-Hadedi, A. A. M., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Chemistry Central Journal, 6(1), 101. [Link]
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). ResearchGate. [Link]
-
Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (2022). ResearchGate. [Link]
-
5-Methylthiophene-2-carboxylic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Thiophene-2-carboxylic-acid derivatives and process for their preparation. (1986).
-
3,4-Dimethylthiophene-2-carboxylic acid. (n.d.). chemister.ru. Retrieved January 15, 2026, from [Link]
-
Thiophene-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2023). MDPI. [Link]
-
5-(2-Fluorobenzoylamino)-3-methylthiophene-2,4-dicarboxylic acid, dimethyl ester. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]
- Process for the preparation of thiophene-2-5-dicarboxylic acid and the dichloride thereof. (1997).
-
5-Hydroxydecanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides. Bioorganic & Medicinal Chemistry Letters, 14(3), 797–800. [Link]
-
Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Chemistry Central Journal, 17(1), 32. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 2: tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 46029-22-5 [amp.chemicalbook.com]
- 5. This compound CAS#: 46029-22-5 [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. cas 46029-22-5|| where to buy this compound [english.chemenu.com]
- 8. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methylthiophene-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methylthiophene-2,3-dicarboxylic acid is a substituted thiophene derivative with potential applications in medicinal chemistry and materials science. The thiophene ring is a key structural motif in many pharmaceuticals, and the dicarboxylic acid functionality allows for the formation of various derivatives, such as esters and amides, making it a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its downstream products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals: one for the thiophene ring proton, one for the methyl protons, and a broad signal for the carboxylic acid protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Thiophene-H | 7.0 - 7.5 | Singlet | 1H | The exact shift will be influenced by the electron-withdrawing carboxylic acid groups. |
| Methyl (-CH₃) | 2.4 - 2.7 | Singlet | 3H | Typically, methyl groups on aromatic rings appear in this region. |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 2H | The chemical shift of carboxylic acid protons can vary significantly with concentration and solvent. |
Causality Behind Predictions: The thiophene ring proton is expected to be deshielded due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent carboxylic acid groups. The methyl group, being attached to the aromatic ring, will have a characteristic chemical shift in the aromatic methyl region. The carboxylic acid protons are highly deshielded and often exhibit a broad signal due to hydrogen bonding and exchange with trace amounts of water in the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-COOH) | 165 - 175 | Two signals may be observed for the two distinct carboxylic acid groups. |
| Thiophene Ring Carbons (C-S) | 140 - 150 | The carbon bearing the methyl group will be significantly shielded compared to the others. |
| Thiophene Ring Carbons (C-C) | 125 - 140 | The carbons attached to the carboxylic acid groups will be deshielded. |
| Methyl (-CH₃) | 15 - 20 | A typical chemical shift for a methyl group attached to an aromatic ring. |
Expertise in Interpretation: The chemical shifts of the thiophene ring carbons are influenced by the substituents. The carbon attached to the electron-donating methyl group will be shifted upfield, while the carbons attached to the electron-withdrawing carboxylic acid groups will be shifted downfield. The quaternary carbons of the thiophene ring may show lower intensity signals.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is essential.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic protons.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).
-
Integrate the peaks and determine the multiplicities.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
Workflow Diagram: NMR Data Acquisition and Analysis
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule. For this compound, the IR spectrum will be dominated by absorptions from the carboxylic acid groups and the thiophene ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Associated with the C-H bond on the thiophene ring. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Weak | From the methyl group. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | The strong absorption is due to the carbonyl of the carboxylic acid, typically in a hydrogen-bonded dimer form. |
| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium | Characteristic of the thiophene ring. |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong | |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
Authoritative Grounding: The characteristic broad O-H stretch and the strong C=O stretch are definitive indicators of a carboxylic acid functional group. The exact positions of the thiophene ring vibrations can be influenced by the substitution pattern.[1]
Experimental Protocol for IR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation (ATR):
-
Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 - 400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Workflow Diagram: IR Data Acquisition and Analysis
Caption: Workflow for IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Predicted Mass Spectrum
For this compound (Molecular Formula: C₇H₆O₄S), the expected molecular weight is approximately 186.19 g/mol .
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Notes |
| 186 | [M]⁺ | The molecular ion peak. |
| 169 | [M - OH]⁺ | Loss of a hydroxyl radical. |
| 141 | [M - COOH]⁺ | Loss of a carboxylic acid group. |
| 123 | [M - COOH - H₂O]⁺ | Subsequent loss of water. |
| 113 | [M - COOH - CO]⁺ | Loss of carbon monoxide from the [M - COOH]⁺ fragment. |
| 97 | [M - 2COOH + H]⁺ | Loss of both carboxylic acid groups with a hydrogen rearrangement. |
Trustworthiness of Fragmentation Patterns: The fragmentation of carboxylic acids in mass spectrometry often involves the loss of characteristic neutral fragments such as H₂O, CO, and CO₂. The initial fragmentation is likely to be the loss of a hydroxyl group or a carboxyl group.
Experimental Protocol for Mass Spectrometry
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Use an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
The mass analyzer can be a quadrupole, time-of-flight (TOF), or ion trap.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often very effective.
-
Acquire data over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.
-
Workflow Diagram: MS Data Acquisition and Analysis
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By combining fundamental principles with comparative data from related structures, we have established a reliable predictive framework for the NMR, IR, and MS spectra of this compound. The detailed experimental protocols and workflows offer a robust system for acquiring and interpreting high-quality spectroscopic data, ensuring scientific integrity and trustworthiness in research and development involving this and similar molecules.
References
-
Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]
-
SpectraBase. 5-Methylthiophene-2,3-dicarbonitrile. [Link]
-
SpectraBase. Thiophene-3,4-dicarboxylic acid. [Link]
-
PubChem. 5-Methylthiophene-2-carboxylic acid. [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. [Link]
-
IOSR Journal of Applied Chemistry. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]
Sources
Quantum Chemical Calculations for 5-Methylthiophene-2,3-dicarboxylic Acid: An In-depth Technical Guide
This guide provides a comprehensive technical overview and step-by-step protocol for performing quantum chemical calculations on 5-Methylthiophene-2,3-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals who are looking to leverage computational chemistry to understand the electronic structure, reactivity, and spectroscopic properties of this molecule.
Introduction: The Significance of this compound and the Role of In Silico Analysis
This compound is a substituted thiophene derivative. Thiophene-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] The dicarboxylic acid functional groups introduce opportunities for hydrogen bonding and coordination with biological targets, making this molecule a potential scaffold for drug design.
Quantum chemical calculations offer a powerful, non-invasive method to elucidate the fundamental properties of molecules at the atomic level.[1] By solving approximations of the Schrödinger equation, we can predict molecular geometries, electronic properties, and vibrational spectra. This in silico approach provides valuable insights that can guide experimental work, saving both time and resources in the drug discovery and development pipeline. This guide will focus on the application of Density Functional Theory (DFT), a widely used and computationally efficient method that provides a good balance of accuracy and cost for molecules of this size.[1][2]
Theoretical Foundation and Methodological Choices
The core of our computational approach is Density Functional Theory (DFT). DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, which significantly reduces computational cost without a substantial loss of accuracy for many systems.[2]
The B3LYP/6-311G(d,p) Model Chemistry
For our analysis of this compound, we will employ the B3LYP functional with the 6-311G(d,p) basis set. This combination, often referred to as a "model chemistry," is a robust and widely validated choice for organic molecules.
-
B3LYP Functional: This is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[3] It includes a portion of exact Hartree-Fock exchange, which often improves the accuracy for many molecular properties.
-
6-311G(d,p) Basis Set: This is a Pople-style basis set. The "6-311G" part indicates that the core atomic orbitals are described by a single contracted Gaussian function (composed of 6 primitive Gaussians), and the valence orbitals are split into three functions (composed of 3, 1, and 1 primitive Gaussians, respectively), providing more flexibility. The "(d,p)" notation signifies the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms), which are crucial for accurately describing the anisotropic nature of chemical bonds.[3]
Conformational Analysis of Carboxylic Acid Groups
A key structural feature of this compound is the presence of two carboxylic acid groups. Each carboxyl group can exist in two main planar conformations: syn and anti, defined by the O=C-O-H dihedral angle.[4][5] Generally, the syn conformation is energetically favored due to a stabilizing intramolecular interaction between the hydroxyl hydrogen and the carbonyl oxygen.[4] Given the two carboxylic acid groups, we must consider the relative orientations of both to identify the global minimum energy structure.
Experimental and Computational Workflow
The following section details the step-by-step protocol for the quantum chemical analysis of this compound. This workflow is designed to be self-validating, where the results of one step inform and confirm the validity of the next.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Step 1: Initial Structure Construction
-
Software: Use a molecular modeling program such as GaussView, Avogadro, or ChemDraw.
-
Procedure:
-
Construct the 5-methylthiophene ring.
-
Add carboxylic acid groups at positions 2 and 3.
-
Ensure the initial conformation of both carboxylic acid groups is in the lower-energy syn arrangement.
-
Perform a preliminary geometry "clean-up" using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.
-
Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
-
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Q-Chem.
-
Protocol:
-
Create an input file specifying the coordinates from Step 1.
-
Define the level of theory: B3LYP/6-311G(d,p).
-
Specify the task as Opt (optimization).
-
Set the molecular charge to 0 and the spin multiplicity to 1 (singlet).
-
Submit the calculation.
-
-
Causality: This calculation iteratively adjusts the positions of the atoms to minimize the forces between them, converging on a stable, low-energy conformation. This step is crucial as all subsequent properties are dependent on the accuracy of the optimized geometry.[6][7]
Step 3: Vibrational Frequency Analysis
A frequency calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Software: The same quantum chemistry package used for optimization.
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Specify the same level of theory: B3LYP/6-311G(d,p).
-
Define the task as Freq (frequency).
-
Submit the calculation.
-
-
Self-Validation:
-
A true minimum on the potential energy surface will have all positive (real) vibrational frequencies.
-
The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum.[8] If imaginary frequencies are found, the geometry must be perturbed along the corresponding vibrational mode and re-optimized.
-
The calculated frequencies can be compared with experimental IR data for validation. It's common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated harmonic frequencies to better match experimental anharmonic values.[9]
-
Step 4: Electronic Property Calculation
With the validated minimum-energy structure, we can now calculate key electronic properties that provide insights into the molecule's reactivity and charge distribution.
-
Software: The same quantum chemistry package.
-
Protocol:
-
This is typically a "single-point energy" calculation performed on the optimized geometry.
-
Request the generation of molecular orbitals and an electrostatic potential map.
-
-
Key Properties:
-
HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[10] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface.[10][11] Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
-
Caption: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.
Data Presentation and Interpretation
All quantitative data should be summarized for clarity. The interpretation of this data provides the chemical insights that are the ultimate goal of the calculation.
Optimized Geometry and Vibrational Frequencies
| Parameter | Calculated Value | Interpretation |
| Total Energy (Hartree) | Value from output | The electronic energy of the optimized structure. |
| Dipole Moment (Debye) | Value from output | A measure of the molecule's overall polarity. |
| Lowest Frequency (cm⁻¹) | Value from output | Should be positive, confirming a true minimum. |
| C=O Stretch Freq. (cm⁻¹) | Scaled value | Corresponds to the carbonyl stretch in the IR spectrum. |
| O-H Stretch Freq. (cm⁻¹) | Scaled value | Corresponds to the hydroxyl stretch in the IR spectrum. |
Electronic Properties
| Property | Calculated Value (eV) | Interpretation |
| HOMO Energy | Value from output | Indicates the ionization potential (Koopmans' theorem). |
| LUMO Energy | Value from output | Indicates the electron affinity (Koopmans' theorem). |
| HOMO-LUMO Gap | Calculated difference | Relates to chemical reactivity and electronic transitions. |
Interpreting the Electrostatic Potential (ESP) Map
The ESP map for this compound is expected to show:
-
Intense Negative Potential (Red): Localized on the carbonyl oxygen atoms of the dicarboxylic acid groups. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): Concentrated around the acidic protons of the hydroxyl groups. These are the sites for nucleophilic attack and hydrogen bond donation.
-
Intermediate Potential (Green/Yellow): Spread across the thiophene ring and methyl group, indicating regions of lower polarity.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound using DFT. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, vibrational spectra, and electronic properties. These computational insights are invaluable for understanding molecular-level behavior, predicting reactivity, and guiding the rational design of new therapeutic agents. The self-validating nature of the workflow, particularly the frequency analysis step, ensures the trustworthiness of the generated data.
References
-
Spartan'20, Wavefunction, Inc., Irvine, CA. [Link]
-
Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. The Journal of Physical Chemistry B. [Link]
-
Visualizing Molecular Orbitals and Electrostatic Potential Maps. YouTube. [Link]
-
Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. ACS Publications. [Link]
-
Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. MDPI. [Link]
-
Interpretation of Vibrational Spectra Using Molecular Orbital Theory Calculations. Mineralogical Society of America. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. YouTube. [Link]
-
How to generate HOMO & LUMO of a small molecule using free software (Avogadro, Orca 5.0, IboView). YouTube. [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. [Link]
-
Assessing the Conformational Equilibrium of Carboxylic Acid via Quantum Mechanical and Molecular Dynamics Studies on Acetic Acid. ACS Publications. [Link]
-
How to do DFT calculations for HOMO-LUMO using Orca?. ResearchGate. [Link]
-
The Absolute Beginners Guide to Gaussian. Computational Chemistry List. [Link]
-
Vibrational Analysis. Q-Chem. [Link]
-
Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Inpressco. [Link]
-
a) DFT-B3LYP/6-311G** optimized geometries of dithienyl-substituted... ResearchGate. [Link]
-
Basics of performing DFT calculations with Q-Chem. YouTube. [Link]
-
Geometry optimization using Gaussian software. YouTube. [Link]
-
Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. [Link]
-
Frequency Calculation and Analysis Using DFT method in Gaussian Software || Part 2 || Gaurav Jhaa. YouTube. [Link]
-
New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health. [Link]
-
Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ResearchGate. [Link]
-
Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]
-
Calculation of Properties. ORCA Manual. [Link]
-
DFT Made Simple: Step-by-Step Guide for Beginners. YouTube. [Link]
-
Selected machine learning of HOMO–LUMO gaps with improved data-efficiency. Royal Society of Chemistry. [Link]
Sources
- 1. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 2. learningbreeze.com [learningbreeze.com]
- 3. inpressco.com [inpressco.com]
- 4. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. medium.com [medium.com]
- 8. The Absolute Beginners Guide to Gaussian [server.ccl.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
An In-depth Technical Guide to the Discovery and Historical Background of Thiophene Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Hero of Heterocyclic Chemistry
Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry.[1] Its derivatives, particularly thiophene carboxylic acids, are integral to a vast array of applications, from pharmaceuticals to advanced materials.[2][3][4] This technical guide delves into the serendipitous discovery of thiophene, the elucidation of its structure, and the subsequent development of synthetic methodologies for its carboxylic acid derivatives. We will explore the key scientific breakthroughs and the brilliant minds behind them, providing a comprehensive historical and technical foundation for researchers in the field.
Part 1: The Discovery of Thiophene - A Fortunate Impurity
The story of thiophene's discovery is a classic example of scientific serendipity. In 1882, the renowned German chemist Viktor Meyer was conducting a lecture demonstration of the indophenin test for benzene.[5][6] This test, which involves mixing the sample with isatin and concentrated sulfuric acid, was expected to produce a deep blue color, a characteristic reaction of benzene.[7] To his surprise, the demonstration failed. The benzene he was using, prepared by the decarboxylation of benzoic acid, did not yield the expected blue dye.[5][7]
Intrigued by this anomaly, Meyer and his assistant, Sandmeyer, investigated further. They discovered that the commercial benzene derived from coal tar, which consistently gave a positive indophenin test, contained an impurity.[5] Meyer successfully isolated this sulfur-containing compound and named it "thiophene," a name derived from the Greek words "theion" (sulfur) and "phaino" (to shine).[1] This discovery not only explained the inconsistent results of the indophenin test but also unveiled a new class of aromatic heterocyclic compounds.[8][9][10] Within five years of his discovery, Meyer's intensive research led to the publication of a comprehensive monograph, "Die Thiophengruppe" (The Thiophene Group), in 1888, which detailed the work of Meyer and his students in over 100 papers.[5][11]
Part 2: Early Synthetic Routes to the Thiophene Core
Following its discovery, the scientific community focused on developing methods to synthesize the thiophene ring system. Several classical methods emerged, laying the groundwork for the synthesis of a wide range of thiophene derivatives.
The Paal-Knorr Thiophene Synthesis
First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a versatile method for constructing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[12][13][14] The thiophene variant involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][15][16] These reagents not only introduce the sulfur atom but also act as dehydrating agents, driving the cyclization reaction.[1][15]
Initially, it was hypothesized that the reaction proceeded through a furan intermediate, which was then sulfurized.[15] However, work by Campaigne and Foye demonstrated that this was not the case, suggesting instead the formation of a thione intermediate.[1][14]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine one equivalent of acetonylacetone (a 1,4-dicarbonyl compound) with a suitable solvent, such as toluene.
-
Addition of Sulfurizing Agent: Carefully add 0.5 equivalents of phosphorus pentasulfide (P₄S₁₀) in portions to the stirred solution. The reaction is exothermic and may require cooling.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction mixture and pour it into a beaker of cold water. Neutralize the aqueous layer with a base, such as sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent, such as diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis offers a route to substituted thiophenes through the condensation of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[1][16] This reaction proceeds via two consecutive aldol-type condensations, often following a Stobbe-type mechanism, to yield a thiophene dicarboxylic acid ester.[1][17]
Conceptual Workflow of the Hinsberg Synthesis
Caption: A simplified workflow of the Hinsberg thiophene synthesis.
The Gewald Aminothiophene Synthesis
Developed by Karl Gewald, this multicomponent reaction provides a direct route to polysubstituted 2-aminothiophenes.[18][19] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[18][20] The reaction mechanism, elucidated decades after its discovery, begins with a Knoevenagel condensation, followed by sulfur addition, cyclization, and tautomerization.[18] The Gewald reaction is particularly valuable in medicinal chemistry for creating libraries of compounds for drug screening.[19][21]
Key Features of Major Thiophene Syntheses
| Synthesis Method | Starting Materials | Key Reagents | Product Type |
| Paal-Knorr | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's reagent | Substituted thiophenes |
| Hinsberg | 1,2-Dicarbonyl compound, Diethyl thiodiacetate | Base | Thiophene dicarboxylic esters/acids |
| Gewald | Ketone/Aldehyde, α-Cyanoester | Elemental sulfur, Base | 2-Aminothiophenes |
Part 3: The Introduction of the Carboxylic Acid Functionality
With robust methods for constructing the thiophene ring in hand, the next challenge was the introduction of functional groups, particularly the carboxylic acid moiety. Thiophenecarboxylic acids are crucial synthetic intermediates and are found in numerous biologically active molecules.[2][3][22]
Oxidation of Precursors
One of the most straightforward methods for preparing thiophene carboxylic acids is the oxidation of appropriately substituted thiophenes. For instance, thiophene-2-carboxylic acid can be synthesized by the oxidation of 2-acetylthiophene or thiophene-2-carboxaldehyde.[23]
Direct Carboxylation
More recently, methods for the direct carboxylation of the thiophene C-H bond have been developed, offering a more atom-economical approach. These methods often employ strong bases or transition metal catalysts to activate the C-H bond, followed by reaction with carbon dioxide.
-
Lewis Acid-Mediated Carboxylation: The use of Lewis acids, such as EtAlCl₂, can facilitate the direct carboxylation of substituted thiophenes with CO₂.[22] The reaction typically proceeds at the more reactive α-position (C2 or C5) of the thiophene ring.[22]
-
Base-Mediated Carboxylation: Solvent-free systems using a mixture of carbonate and carboxylate salts have been shown to mediate the direct carboxylation of thiophene with CO₂ at elevated temperatures.[24][25]
-
Transition-Metal-Catalyzed Carboxylation: Silver-catalyzed C-H carboxylation of thiophene derivatives has been reported, enabling the reaction under milder conditions.[26][27]
Reaction Scheme: Direct Carboxylation of 2-Methylthiophene
Caption: Regioselective carboxylation of 2-methylthiophene.[22]
Part 4: The Significance of Thiophene Carboxylic Acids in Drug Discovery and Materials Science
The thiophene ring is a privileged scaffold in medicinal chemistry, and its carboxylic acid derivatives are no exception.[1][28][29] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions with biological targets, while the carboxylic acid group provides a key site for salt formation and further derivatization.[28]
Thiophene Carboxylic Acids in Pharmaceuticals
A multitude of drugs across various therapeutic areas contain the thiophene carboxylic acid motif.[30]
-
Anti-inflammatory Drugs: Suprofen and Tiaprofenic acid are non-steroidal anti-inflammatory drugs (NSAIDs) that feature a thiophene carboxylic acid core.[23][30]
-
Anticancer Agents: OSI-930, an anticancer drug candidate, incorporates a thiophene-2-carboxylic acid amide structure.[31]
-
Antiviral Agents: Thiophene-2-carboxylic acids have been identified as potent inhibitors of the HCV NS5B polymerase, a key enzyme in the replication of the Hepatitis C virus.[32]
Applications in Materials Science
The unique electronic properties of the thiophene ring make its derivatives, including carboxylic acids, valuable components in the development of advanced organic materials.[4] Thiophene-based polymers are known for their conductivity and are used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2][3][33] The carboxylic acid functionality can be used to tune the solubility and processing characteristics of these materials, as well as to anchor them to surfaces.[33]
Conclusion
From its unexpected discovery in a bottle of impure benzene to its current status as a vital component in modern drug discovery and materials science, the journey of thiophene and its carboxylic acid derivatives is a testament to the power of scientific inquiry and the importance of fundamental research. The historical synthetic methods, while classic, continue to be refined and built upon, while new techniques for direct functionalization are paving the way for more efficient and sustainable syntheses. For researchers and scientists, a deep understanding of this historical and technical background is essential for driving future innovation in this exciting and ever-evolving field.
References
-
Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link][18]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.[1]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link][15]
-
Hattori, T., et al. (2012). Direct Carboxylation of Thiophenes and Benzothiophenes with the Aid of EtAlCl2. Chemistry Letters, 41(2), 161-163.[22]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][13]
-
Reddy, C. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 34(16), 1735-1739.[21]
-
Singh, P. P., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 735-739.[19]
-
Encyclopedia.com. (n.d.). Meyer, Victor. Retrieved from [Link][5]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][14]
-
Sabat, M., et al. (2021). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. RSC Advances, 11(43), 26684-26717.[34]
-
Sztejnberg, A. (2018). Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century. Revista CENIC Ciencias Químicas, 49(1), 1-13.[11]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link][20]
-
SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link][16]
-
World of Chemicals. (n.d.). Viktor Meyer. Retrieved from [Link][10]
-
Semantic Scholar. (n.d.). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link][24]
-
Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link][23]
-
YouTube. (2019). Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Retrieved from [Link][17]
-
Organometallics. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from [Link][26]
-
Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Retrieved from [Link][35]
-
MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Retrieved from [Link][25]
-
ResearchGate. (n.d.). Hinsberg synthesis. Retrieved from [Link][36]
-
PubMed. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Retrieved from [Link][32]
-
ACS Publications. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Retrieved from [Link][27]
-
Semantic Scholar. (n.d.). Hinsberg synthesis of thiophenes. Retrieved from [Link][38]
-
PubMed Central. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link][28]
-
ACS Publications. (2022). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Retrieved from [Link][39]
-
YouTube. (2019). Synthesis Of Thiophene - Hinsberg's Procedure. Retrieved from [Link][40]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene Derivatives in Modern Drug Discovery. Retrieved from [Link][41]
-
NIH. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link][30]
-
ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. Retrieved from [Link][33]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link][29]
-
ACS Publications. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Retrieved from [Link][31]
-
ChemBK. (n.d.). thiophene-2-carboxylic acid. Retrieved from [Link][42]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link][43]
-
ResearchGate. (2001). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link][44]
-
ResearchGate. (2019). Synthesis and Applications of Thiophene Derivatives as Organic Materials. Retrieved from [Link][4]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.com [encyclopedia.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. Viktor Meyer - Wikipedia [en.wikipedia.org]
- 10. Viktor Meyer [sites.itservices.cas.unt.edu]
- 11. Victor Meyer (1848-1897) - The Most Outstanding German Chemist of the Second Half of the XIX Century [redalyc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 17. youtube.com [youtube.com]
- 18. Gewald reaction - Wikipedia [en.wikipedia.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. Gewald Reaction [organic-chemistry.org]
- 21. d-nb.info [d-nb.info]
- 22. academic.oup.com [academic.oup.com]
- 23. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 24. Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium | Semantic Scholar [semanticscholar.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 30. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. rroij.com [rroij.com]
- 36. researchgate.net [researchgate.net]
- 37. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]
- 38. Hinsberg synthesis of thiophenes | Semantic Scholar [semanticscholar.org]
- 39. pubs.acs.org [pubs.acs.org]
- 40. youtube.com [youtube.com]
- 41. nbinno.com [nbinno.com]
- 42. chembk.com [chembk.com]
- 43. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
Methodological & Application
Application Note & Protocol: 5-Methylthiophene-2,3-dicarboxylic acid as a Novel Monomer for High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential applications and detailed protocols for the use of 5-Methylthiophene-2,3-dicarboxylic acid in the synthesis of novel polymers. Drawing on established principles of polymer chemistry and parallels with structurally similar thiophene-based monomers, this document outlines the synthesis of polyesters and polyamides, detailing the underlying scientific rationale for procedural steps and predicting the properties of the resultant materials.
Introduction: A Novel Building Block for Advanced Polymers
This compound is an emerging monomer in the field of polymer science. Its unique structural features—a substituted thiophene ring with carboxylic acid groups in the 2 and 3 positions—offer the potential for creating polymers with distinct properties compared to those derived from more conventional monomers like terephthalic acid or 2,5-thiophenedicarboxylic acid. The asymmetric nature of the 2,3-dicarboxy substitution is anticipated to disrupt chain packing, leading to polymers with lower crystallinity and potentially enhanced solubility, which can be advantageous for solution-based processing. The presence of the methyl group can further enhance solubility and modify the electronic properties of the thiophene ring.
Thiophene-based polymers are of significant interest due to their exceptional thermal stability, mechanical strength, and optoelectronic properties.[1][2] These characteristics make them suitable for a wide range of applications, including high-performance plastics, advanced packaging materials, and organic electronics.[1][3] By incorporating this compound into polymer backbones, it is possible to fine-tune these properties for specific applications.
Polymer Synthesis Strategies
The primary route for polymerizing this compound is through polycondensation reactions, where the dicarboxylic acid monomer reacts with a suitable diol or diamine to form polyesters or polyamides, respectively.
Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely used industrial process for producing high-molecular-weight polyesters. This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst. The reaction typically proceeds in two stages: an initial esterification or transesterification step at moderate temperature and pressure, followed by a polycondensation step at higher temperature and under high vacuum to remove the condensation byproducts and drive the reaction toward the formation of long polymer chains.[4][5][6]
A proposed reaction scheme for the synthesis of a polyester from this compound and a generic diol (HO-R-OH) is presented below:
Caption: Polyamide synthesis from 5-Methylthiophene-2,3-dicarbonyl chloride.
Protocol for Polyamide Synthesis (Proposed)
-
Synthesis of 5-Methylthiophene-2,3-dicarbonyl chloride:
-
React this compound with an excess of thionyl chloride (SOCl₂) or oxalyl chloride under reflux, optionally with a catalytic amount of dimethylformamide (DMF).
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude diacyl chloride. This reactive intermediate is often used immediately in the next step.
-
-
Solution Polycondensation:
-
Dissolve a high-purity diamine (e.g., 1,6-hexanediamine, m-phenylenediamine) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) in a flask equipped with a mechanical stirrer and a nitrogen inlet. Add an acid scavenger like pyridine or triethylamine.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add an equimolar amount of 5-Methylthiophene-2,3-dicarbonyl chloride (dissolved in a small amount of the same solvent) to the stirred diamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
-
Polymer Isolation:
-
Precipitate the polyamide by pouring the viscous polymer solution into a non-solvent such as water or methanol.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with water and methanol to remove the solvent, unreacted monomers, and salts.
-
Dry the polyamide in a vacuum oven.
-
Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is essential to understand their structure-property relationships. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer repeating unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester or amide linkages and the incorporation of the thiophene ring.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.
-
X-ray Diffraction (XRD): To assess the degree of crystallinity.
Potential Applications
The unique structure of this compound is expected to yield polymers with a combination of desirable properties, making them candidates for a variety of applications:
-
High-Performance Engineering Plastics: The rigidity of the thiophene ring can contribute to high strength and thermal stability, making these polymers suitable for applications requiring robust materials.
-
Gas Barrier Materials: Thiophene-based polyesters have shown promise as materials with good gas barrier properties, potentially for food and beverage packaging. [3]* Biomedical Materials: The potential for creating biodegradable polyesters and the biocompatibility of some thiophene derivatives could open avenues in drug delivery and medical implants. [7]* Organic Electronics: While the 2,3-linkage may disrupt long-range conjugation compared to 2,5-linked polythiophenes, the resulting materials could be explored as dielectric layers or components in organic field-effect transistors (OFETs) and other electronic devices. [1]
Conclusion
This compound represents a promising, yet underexplored, monomer for the synthesis of advanced polymers. By employing established polycondensation techniques, it is feasible to produce a range of novel polyesters and polyamides. The asymmetric substitution pattern is predicted to yield polymers with reduced crystallinity and enhanced solubility, which could be highly beneficial for processability. The protocols and insights provided in this application note serve as a foundational guide for researchers to explore the synthesis and characterization of these new materials and to unlock their potential in various high-technology fields. Further experimental work is warranted to fully elucidate the structure-property relationships of polymers derived from this intriguing monomer.
References
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PubMed Central. Available at: [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. MDPI. Available at: [Link]
-
Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties. MDPI. Available at: [Link]
-
Thiophene‐Based Polymers: Synthesis and Applications. ResearchGate. Available at: [Link]
-
Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. ACS Publications. Available at: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. Available at: [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI. Available at: [Link]
-
Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications. Available at: [Link]
-
Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Thieme. Available at: [Link]
-
Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Publications. Available at: [Link]
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. PMC - NIH. Available at: [Link]
-
Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. MDPI. Available at: [Link]
-
Thiophene-2,5-dicarboxylic acid incorporated self-assembly of one-, two- and three-dimensional coordination polymers. RSC Publishing. Available at: [Link]
-
polymers - Unibo. University of Bologna. Available at: [Link]
-
Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters. RSC Publishing. Available at: [Link]
Sources
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis by Melt-Polymerization of a Novel Series of Bio-Based and Biodegradable Thiophene-Containing Copolyesters with Promising Gas Barrier and High Thermomechanical Properties [mdpi.com]
- 4. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
The Prospective Application of 5-Methylthiophene-2,3-dicarboxylic Acid in the Design of Novel Metal-Organic Frameworks: A Theoretical and Practical Guide
Foreword for the Pioneering Researcher
The field of metal-organic frameworks (MOFs) is propelled by the innovative use of organic linkers to create crystalline materials with unprecedented porosity and functionality. While many dicarboxylate linkers have been explored, the unique structural and electronic properties of substituted thiophene-based ligands remain a fertile ground for discovery. This document provides a forward-looking application note on the use of 5-Methylthiophene-2,3-dicarboxylic acid as a building block for novel MOFs.
It is important to note that, as of the date of this publication, the use of this compound in the synthesis of MOFs is not yet established in the peer-reviewed literature. Therefore, this guide is presented as a scientifically-grounded, theoretical framework intended to inspire and direct future research. The protocols and insights herein are extrapolated from established principles of MOF chemistry and data from structurally related thiophene-based linkers. Our objective is to provide a robust starting point for researchers aiming to explore this promising new frontier in MOF development.
Introduction: The Rationale for this compound as a MOF Ligand
The choice of an organic linker is paramount in dictating the final topology, porosity, and chemical properties of a MOF. This compound presents a unique combination of structural features that make it a compelling candidate for the synthesis of new functional materials:
-
Asymmetric Coordination Geometry: The adjacent positioning of the two carboxylate groups (at the 2 and 3 positions) is expected to create a constrained coordination environment around the metal nodes. This can lead to the formation of unique secondary building units (SBUs) and potentially chiral framework topologies.
-
Heteroatomic Functionality: The sulfur atom within the thiophene ring can act as a soft Lewis base, offering potential coordination sites for specific metal ions or serving as a point of interaction for guest molecules, particularly heavy metals or organic pollutants.
-
Pore Environment Modification: The methyl group at the 5-position acts as a functional "tag" within the pores of the resulting MOF. This non-polar group can enhance the hydrophobicity of the framework, which could be advantageous for applications such as the selective adsorption of organic vapors from humid gas streams or for creating a favorable microenvironment for certain catalytic reactions.
-
Electronic Properties: The electron-rich nature of the thiophene ring, further modulated by the methyl group, can influence the electronic properties of the MOF, potentially leading to applications in sensing, catalysis, or optoelectronics.
These characteristics suggest that MOFs synthesized from this compound could exhibit novel properties and find utility in specialized applications where precise control over the pore environment is critical.
Proposed Synthetic Approaches and Methodologies
The synthesis of MOFs from novel ligands typically involves a systematic exploration of reaction parameters.[1][2] The solvothermal method is a common and effective approach for the crystallization of MOFs.[3]
General Solvothermal Synthesis Protocol
This protocol outlines a starting point for the synthesis of a hypothetical MOF, designated here as GML-TMDA-1 (Google Materials Laboratory - Thiophene-Methyl-Dicarboxylic Acid-1), using Zinc(II) as the metal node. Zinc is a common choice for initial explorations due to its versatile coordination chemistry.
Materials and Reagents:
-
This compound (H₂-MTDA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (absolute)
-
Chloroform
Step-by-Step Protocol:
-
Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of DMF.
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Tightly cap the vial and place it in a programmable oven. Heat the mixture to 100 °C over 2 hours, hold at 100 °C for 24 hours, and then cool to room temperature over 12 hours.
-
Product Isolation: Decant the mother liquor. Wash the resulting crystalline product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Solvent Exchange and Activation: To prepare the MOF for porosity analysis, immerse the crystals in chloroform for 72 hours, replacing the chloroform every 24 hours. This process, known as solvent exchange, is crucial for removing high-boiling-point solvents like DMF from the pores.
-
Drying and Activation: Decant the chloroform and dry the sample under a dynamic vacuum at 120 °C for 12 hours to fully activate the material.
Rationale behind the Protocol:
-
Solvent: DMF is a high-boiling point, polar aprotic solvent that is widely used in MOF synthesis due to its ability to dissolve a wide range of organic and inorganic precursors.
-
Temperature and Time: The chosen temperature and reaction time are typical for the formation of crystalline MOFs and can be adjusted to optimize crystal size and purity.
-
Washing and Activation: The post-synthetic washing and activation steps are critical for achieving a porous material with a high surface area.
Characterization of GML-TMDA-1
A thorough characterization of the newly synthesized material is essential to confirm its structure and properties.
| Characterization Technique | Purpose | Expected Outcome for GML-TMDA-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A unique diffraction pattern confirming the formation of a new crystalline phase. |
| Single-Crystal X-Ray Diffraction (SCXRD) | To determine the precise crystal structure, including connectivity, pore dimensions, and the coordination environment of the metal center. | Elucidation of the 3D framework, confirming the coordination of the 5-Methylthiophene-2,3-dicarboxylate ligand to the zinc nodes. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes. | A plateau in the TGA curve indicating the thermal stability of the framework, followed by a weight loss step corresponding to decomposition. |
| Nitrogen Adsorption-Desorption Isotherms | To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively, indicating a high surface area. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal center. | A shift in the C=O stretching frequency of the carboxylate groups upon coordination to the zinc ions. |
Potential Applications and Future Research Directions
The unique structural features of MOFs derived from this compound suggest several potential applications that warrant investigation.
Heterogeneous Catalysis
The confined environment of the MOF pores, functionalized with methyl groups and sulfur atoms, could provide a unique reaction vessel for organic transformations. The Lewis acidic metal centers could act as catalytic sites.
Proposed Catalytic Reaction: Knoevenagel Condensation
-
Rationale: This reaction is often catalyzed by basic sites. The sulfur atom of the thiophene ring, being a soft Lewis base, might play a role in activating the substrates.
-
Experimental Outline:
-
Activate the GML-TMDA-1 catalyst under vacuum.
-
In a round-bottom flask, combine benzaldehyde, malononitrile, and the activated GML-TMDA-1 catalyst in a suitable solvent (e.g., ethanol).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, recover the catalyst by centrifugation or filtration, wash it, and test its reusability.
-
Selective Gas Adsorption
The methyl-functionalized pores of GML-TMDA-1 could exhibit preferential adsorption of non-polar organic vapors over polar molecules like water.
Proposed Application: Benzene or Toluene Sorption
-
Rationale: The hydrophobic nature of the methyl groups could enhance the affinity of the MOF for aromatic hydrocarbons.
-
Experimental Outline:
-
Activate a sample of GML-TMDA-1.
-
Use a gravimetric sorption analyzer to measure the uptake of benzene or toluene vapor at various partial pressures.
-
Perform competitive sorption experiments with a mixture of hydrocarbon vapor and water vapor to assess selectivity.
-
Sensing of Heavy Metals
The presence of the sulfur atom in the thiophene ring could lead to strong interactions with soft heavy metal ions. This could be exploited for the development of luminescent sensors.
Proposed Sensing Application: Detection of Mercury(II) or Cadmium(II)
-
Rationale: If the MOF is luminescent, the coordination of heavy metal ions to the sulfur atoms could quench or enhance the luminescence, providing a detectable signal.
-
Experimental Outline:
-
Disperse the activated GML-TMDA-1 in a suitable solvent (e.g., ethanol or water, if stable).
-
Record the baseline luminescence spectrum of the MOF suspension.
-
Titrate the suspension with a solution of a heavy metal salt (e.g., HgCl₂ or Cd(NO₃)₂) and monitor the changes in the luminescence intensity.
-
Visualizing the Proposed Synthesis and Application
Workflow for the Synthesis and Characterization of GML-TMDA-1
Caption: Workflow for the proposed synthesis and characterization of GML-TMDA-1.
Logical Relationship of Ligand Features to MOF Applications
Sources
Application Notes and Protocols for the Single Crystal Growth of 5-Methylthiophene-2,3-dicarboxylic Acid Derivatives
Introduction: The Critical Role of Single Crystals in Drug Discovery and Materials Science
The precise three-dimensional arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For researchers in drug development and materials science, obtaining high-quality single crystals of novel compounds, such as derivatives of 5-Methylthiophene-2,3-dicarboxylic acid, is a critical step. Single crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination, providing invaluable insights into molecular conformation, intermolecular interactions, and packing motifs. This information is fundamental for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing materials with tailored properties.
This compound and its derivatives are of significant interest due to the prevalence of the thiophene scaffold in medicinal chemistry and organic electronics. The presence of two carboxylic acid groups and a methyl group on the thiophene ring offers rich opportunities for forming diverse supramolecular architectures through hydrogen bonding and other non-covalent interactions. This guide provides a detailed exploration of the theoretical and practical aspects of growing single crystals of this class of compounds, offering field-proven insights and step-by-step protocols for researchers.
Physicochemical Properties and Pre-crystallization Considerations
A thorough understanding of the physicochemical properties of the target compound is the cornerstone of a successful crystallization strategy. For this compound, the following properties are particularly relevant:
| Property | Value/Consideration | Implication for Crystallization |
| Melting Point | 218 °C[1] | Indicates good thermal stability, allowing for a wider range of temperatures to be explored in crystallization experiments. |
| pKa (Predicted) | 3.18 ± 0.10[1] | The acidic nature of the carboxylic acid groups will dominate intermolecular interactions, favoring the formation of strong hydrogen-bonded dimers or catemers. |
| Molecular Structure | Planar thiophene ring with two carboxylic acid groups and a methyl group. | The planarity of the core structure can facilitate π-π stacking interactions, while the carboxylic acids are primary sites for hydrogen bonding. |
| Purity | >95% recommended | Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor quality or disordered crystals. |
Solvent Selection: The Art and Science of Finding the Right Medium
The choice of solvent is arguably the most critical parameter in crystallization. The ideal solvent should exhibit moderate solubility for the compound of interest, allowing for the creation of a supersaturated solution from which crystals can grow. Given the polar nature of the carboxylic acid groups, polar solvents are a logical starting point.
Recommended Solvent Screening Protocol:
-
Initial Solubility Tests: In small vials, test the solubility of a few milligrams of the compound in a range of solvents (e.g., 0.5 mL) at room temperature.
-
Categorize Solvents:
-
High Solubility: The compound dissolves immediately. These are potential solvents for the "less soluble" component in vapor diffusion or liquid-liquid diffusion methods.
-
Moderate Solubility: The compound dissolves upon gentle warming or with the addition of a small amount of additional solvent. These are excellent candidates for slow evaporation and slow cooling experiments.
-
Low/Insoluble: The compound does not dissolve, even with heating. These are potential anti-solvents for vapor diffusion and liquid-liquid diffusion techniques.
-
Suggested Solvents for Screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone, Methyl Ethyl Ketone
-
Esters: Ethyl Acetate
-
Ethers: Tetrahydrofuran (THF), 1,4-Dioxane
-
Nitriles: Acetonitrile
-
Amides: N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) (use with caution due to high boiling points)
-
Water: Given the presence of carboxylic acids, aqueous solutions with pH modifiers could be explored.
Crystallization Methodologies: A Practical Guide
The following protocols are designed to provide a systematic approach to crystallizing this compound derivatives. It is recommended to perform these experiments in parallel to maximize the chances of success.
Method 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality single crystals.
Protocol:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (identified from the screening) in a clean glass vial.
-
Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow solvent evaporation. The rate of evaporation can be controlled by the number and size of the holes.
-
Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab.
-
Monitor the vial periodically for crystal growth. This can take anywhere from a few days to several weeks.
Causality Behind Experimental Choices:
-
Slow Evaporation: A slow rate of solvent removal is crucial to allow for the orderly arrangement of molecules into a crystal lattice, rather than rapid precipitation leading to an amorphous solid or microcrystalline powder.
-
Filtration: Removing dust and other particulates minimizes the number of nucleation sites, encouraging the growth of a few large, well-defined crystals rather than many small ones.
Method 2: Vapor Diffusion
This technique is particularly useful when the compound is highly soluble in a particular solvent. It involves the slow introduction of an "anti-solvent" (in which the compound is insoluble) in the vapor phase.
Protocol:
-
Dissolve the compound in a small volume of a "good" solvent in a small, open vial.
-
Place this inner vial inside a larger, sealed vessel (e.g., a beaker covered with a watch glass or a dedicated crystallization plate).
-
Add a larger volume of a volatile "anti-solvent" to the outer vessel, ensuring the level of the anti-solvent is below the top of the inner vial.
-
Seal the outer vessel and leave it undisturbed. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and inducing crystallization.
Diagram of Vapor Diffusion Setup:
Caption: Schematic of the vapor diffusion method for single crystal growth.
Method 3: Temperature Gradient (Slow Cooling)
This method relies on the principle that the solubility of most compounds increases with temperature.
Protocol:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Ensure all the solid has dissolved.
-
Filter the hot solution to remove any impurities.
-
Seal the container and place it in an insulated container (e.g., a Dewar flask filled with warm water or an oven that can be programmed for slow cooling) to allow the temperature to decrease slowly over several hours or days.
-
As the solution cools, the solubility will decrease, leading to supersaturation and crystal growth.
Causality Behind Experimental Choices:
-
Slow Cooling: A gradual decrease in temperature prevents rapid precipitation and allows for the controlled growth of well-ordered crystals.[2] The rate of cooling can be adjusted to control the number of defects in the resulting crystals.[1][3]
The Dominant Role of Hydrogen Bonding
For this compound and its derivatives, the carboxylic acid functionalities are the primary drivers of intermolecular interactions. It is highly probable that these molecules will form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups, similar to what is observed in the crystal structure of thiophene-2-carboxylic acid.[4] This dimerization can be a key factor in promoting crystallization.
Diagram of a Potential Hydrogen-Bonded Dimer:
Caption: Likely hydrogen-bonded dimer formation in carboxylic acid derivatives.
Troubleshooting Common Crystallization Problems
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; Compound is too soluble. | Allow more solvent to evaporate; Use a different solvent or a solvent/anti-solvent system; Try a lower temperature. |
| Formation of Oil | Compound is coming out of solution above its melting point or is too pure/impure. | Add more solvent, reheat to dissolve, and cool more slowly; Try a different solvent; Further purify the compound. |
| Microcrystalline Powder | Nucleation is too rapid. | Slow down the crystallization process (slower evaporation, slower cooling, or slower diffusion); Use a more dilute solution; Reduce vibrations. |
| Twinning or Aggregates | Crystal growth is too fast; Multiple nucleation events. | Slow down the crystallization process; Use a cleaner vial and filtered solution; Try a different solvent system. |
Crystal Harvesting and Characterization
Once suitable crystals have formed, they must be carefully harvested and prepared for analysis.
Harvesting Protocol:
-
Carefully remove a single crystal from the mother liquor using a cryoloop or a fine needle.
-
Quickly wick away excess solvent with a piece of filter paper.
-
If the crystal is sensitive to solvent loss, coat it in a cryoprotectant oil (e.g., Paratone-N).
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
Characterization:
-
Visual Inspection: Use a microscope to assess the quality of the crystals. Look for well-defined faces, sharp edges, and a lack of cracks or inclusions.
-
Single Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional structure of the molecule and its packing in the crystal lattice.
Conclusion
The successful growth of single crystals of this compound derivatives is an achievable goal with a systematic and patient approach. By carefully considering the physicochemical properties of the target compound, performing thorough solvent screening, and employing appropriate crystallization techniques, researchers can obtain high-quality crystals suitable for X-ray diffraction analysis. The insights gained from the resulting crystal structures are invaluable for advancing research in drug discovery and materials science.
References
-
Duong, A. T., et al. "Temperature Gradient: A Simple Method for Single Crystal Growth." VNU Journal of Science: Mathematics - Physics, vol. 35, no. 1, 2019. Available from: [Link]
-
Nardelli, M., & Fava, G. "The crystal and molecular structure of α-thiophene- and α-selenophene-carboxylic acids." Acta Crystallographica, vol. 12, no. 9, 1959, pp. 604-609. Available from: [Link]
-
Hudson, M. J., et al. "The crystal and molecular structure of α-thiophene- and α-selenophene-carboxylic acids." Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, vol. 32, no. 1, 1976, pp. 101-106. Available from: [Link]
-
University of Florida. Crystal Growing Tips. Available from: [Link]
-
Massachusetts Institute of Technology. Growing Crystals. Available from: [Link]
-
Wadsworth, J., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, vol. 52, no. 5, 2023, pp. 1857-1881. Available from: [Link]
Sources
Application Notes & Protocols: The Role of 5-Methylthiophene-2,3-dicarboxylic Acid in Organic Electronics
Document ID: AN-TDC-OE-2026
Abstract: This document provides a detailed technical guide for researchers and scientists on the prospective roles of 5-Methylthiophene-2,3-dicarboxylic acid in the field of organic electronics. While not a standalone active material, its unique bifunctional structure—combining a thiophene core with two adjacent carboxylic acid groups—makes it a highly valuable and versatile building block. We will explore its potential as a monomer for synthesizing advanced conjugated polymers and as a critical component for engineering interfacial layers to enhance device performance and stability. This guide offers both the theoretical basis for these applications and detailed, foundational protocols for their practical implementation and characterization.
Introduction: A Versatile Thiophene Building Block
The field of organic electronics relies on the precise molecular design of materials to control charge transport, light emission, and energy conversion. Thiophene and its derivatives are cornerstone materials due to their excellent electronic properties, environmental stability, and synthetic versatility.[1][2] this compound emerges not as a primary semiconductor, but as a strategic molecular component whose functional groups are poised to solve key challenges in device engineering.
Its core utility stems from two key features:
-
The Thiophene Ring: A π-conjugated, electron-rich heterocycle that forms the backbone of many high-performance organic semiconductors.[3]
-
The Dicarboxylic Acid Groups: These functional groups offer powerful handles for both polymerization and surface functionalization. Carboxylic acids are known to act as strong anchoring groups on metal oxide surfaces (like ITO, SnO2, ZnO) and can participate in condensation reactions to form polymers.[4][5]
This guide will elucidate how these features can be leveraged to develop next-generation materials for Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Perovskite Solar Cells (PSCs).
PART 1: Physicochemical Properties and Synthesis
Before utilization, a thorough understanding of the material's fundamental properties is essential.
Material Properties
The properties of this compound make it suitable for various solution-based and thermal processing techniques common in organic electronics fabrication.
| Property | Value | Source |
| CAS Number | 46029-22-5 | [6] |
| Molecular Formula | C₇H₆O₄S | [6] |
| Molecular Weight | 186.19 g/mol | [6] |
| Appearance | Solid | |
| InChI Key | VFORWJLUXKGLAH-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC(=C(S1)C(=O)O)C(=O)O |
Synthesis Outline
While commercially available, understanding the synthesis of thiophene dicarboxylic acids is useful for creating novel derivatives. A common route is the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters, followed by hydrolysis.[7] Another industrial method involves the high-temperature reaction of sulfur with appropriate butane derivatives.[7] For this specific isomer, multi-step regioselective syntheses starting from functionalized thiophenes are typically required.[8]
PART 2: Potential Roles & Applications in Organic Electronics
The true potential of this compound is realized when it is incorporated into larger, functional systems. We will explore two primary, high-impact applications.
Application I: Monomer for Conjugated Polymer Synthesis
The dicarboxylic acid functionality makes this molecule an ideal candidate for condensation polymerization. By reacting it with a di-alcohol or di-amine functionalized comonomer (e.g., a fluorene, benzodithiophene, or another thiophene derivative), a variety of conjugated polyesters or polyamides can be synthesized.
Causality: The electronic properties of the resulting polymer are determined by the combination of the electron-rich 5-methylthiophene unit and the chosen comonomer. The ester or amide linkages, while interrupting conjugation along the backbone, can precisely control solubility, morphology, and energy levels. This strategy has been successfully used to create novel polythiophenes with tailored properties.[5]
Potential Devices:
-
OFETs: As the active semiconductor layer.
-
OPVs: As either the donor or acceptor material in the bulk heterojunction.
Caption: Workflow for Polymer Synthesis.
Application II: Interfacial Layer for Enhanced Charge Transport
Interfacial engineering is a critical strategy for optimizing device performance by reducing energy barriers and improving charge extraction.[9] The carboxylic acid groups of this compound can form strong bonds with metal oxide surfaces, creating a self-assembled monolayer (SAM).
Causality:
-
Work Function Modification: The dipole moment of the adsorbed molecule can alter the work function of the electrode, leading to better energy level alignment with the adjacent semiconductor layer.[10]
-
Surface Passivation: The SAM can passivate surface defects and traps on the metal oxide (e.g., under-coordinated Pb²⁺ ions in perovskites or oxygen vacancies in ZnO), reducing non-radiative recombination and improving charge extraction efficiency.[4]
-
Improved Morphology: The SAM can change the surface energy (hydrophilicity/hydrophobicity) of the substrate, promoting the growth of higher-quality, more crystalline overlying films (e.g., perovskite or organic semiconductor films).[4][11]
Potential Devices:
-
Perovskite Solar Cells (PSCs): As an interlayer between the electron transport layer (ETL, e.g., SnO₂) and the perovskite absorber to reduce energy loss and enhance stability.[4]
-
Inverted OPVs & OLEDs: To modify the surface of transparent conductive oxides like ITO or ZnO nanoparticles, improving electron injection or extraction.
Caption: Interfacial Layer Formation Workflow.
PART 3: Experimental Protocols
The following are foundational, field-proven protocols that can be adapted for this compound.
Protocol A: Foundational Protocol for Synthesis of a Conjugated Polyester
This protocol describes a general method for condensation polymerization.
Objective: To synthesize a polyester from this compound and a dialcohol-functionalized comonomer.
Materials:
-
This compound (Monomer A)
-
Dialcohol-functionalized comonomer (e.g., 9,9-dioctylfluorene-2,7-diethanol) (Monomer B)
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[12]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent.
-
Methanol for precipitation.
-
Soxhlet extraction apparatus.
Procedure:
-
Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve equimolar amounts of Monomer A and Monomer B in anhydrous DCM.
-
Catalyst Addition: To the stirred solution, add DMAP (0.1 eq) followed by a solution of DCC (2.2 eq) in anhydrous DCM, added dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 48-72 hours. Monitor the reaction progress by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate using a rotary evaporator.
-
Purification: a. Precipitate the crude polymer by slowly adding the concentrated solution to a large volume of vigorously stirred methanol. b. Collect the polymer precipitate by filtration. c. Further purify the polymer using Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane) to remove oligomers and residual catalysts. The final polymer is extracted with a good solvent like chloroform or chlorobenzene.
-
Drying: Dry the purified polymer under a high vacuum at 40-60 °C for 24 hours.
Protocol B: Foundational Protocol for Interfacial Layer Deposition on SnO₂
This protocol details the formation of a SAM on an SnO₂ electron transport layer for use in a perovskite solar cell.
Objective: To functionalize an SnO₂-coated substrate to improve the interface with the perovskite active layer.
Materials:
-
SnO₂-coated FTO or ITO substrates.
-
This compound.
-
High-purity solvent (e.g., isopropanol, ethanol, or acetonitrile).
-
Deionized water, Hellmanex (or similar detergent), acetone, isopropanol for substrate cleaning.
-
UV-Ozone cleaner.
Procedure:
-
Substrate Cleaning: a. Sequentially sonicate the SnO₂-coated substrates in a solution of Hellmanex/DI water, DI water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates under a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 15 minutes immediately before use to remove organic residues and improve surface wettability.
-
SAM Solution Preparation: Prepare a dilute solution of this compound (e.g., 0.1 to 2 mg/mL) in the chosen high-purity solvent. Mild heating or sonication may be required to ensure complete dissolution.
-
Deposition: a. Transfer the cleaned and treated substrates into a nitrogen-filled glovebox. b. Deposit the SAM solution onto the SnO₂ surface using spin coating (e.g., 4000 rpm for 30 seconds).
-
Annealing: Anneal the substrates on a hotplate at a moderate temperature (e.g., 100 °C) for 10 minutes to promote bonding between the carboxylic acid groups and the SnO₂ surface and to remove residual solvent.
-
Rinsing: Gently rinse the surface with the pure solvent (isopropanol) to remove any physisorbed, unbound molecules and dry with nitrogen.
-
Verification: The substrate is now ready for deposition of the subsequent layer (e.g., perovskite).
PART 4: Characterization
Validating the outcome of these protocols requires a suite of characterization techniques.
| Technique | For Protocol A (Polymer Synthesis) | For Protocol B (Interfacial Layer) |
| NMR Spectroscopy (¹H, ¹³C) | Confirm polymer structure, verify successful polymerization. | N/A (signal too low for standard NMR) |
| FTIR Spectroscopy | Confirm the formation of ester linkages (C=O stretch). | Verify the presence of the molecule on the surface, observe changes in carboxyl C=O peaks upon binding. |
| Gel Permeation Chromatography (GPC) | Determine number-average (Mn) and weight-average (Mw) molecular weights and polydispersity index (PDI). | N/A |
| UV-Vis Spectroscopy | Determine the optical bandgap of the polymer in solution and thin film. | N/A |
| Cyclic Voltammetry (CV) | Determine HOMO and LUMO energy levels of the polymer. | N/A |
| Contact Angle Goniometry | N/A | Measure the change in surface wettability (hydrophobicity/hydrophilicity) after SAM deposition. |
| X-ray Photoelectron Spectroscopy (XPS) | N/A | Confirm the elemental composition of the surface, verifying the presence of sulfur and analyzing the O 1s and C 1s peaks to confirm chemisorption. |
| Atomic Force Microscopy (AFM) | N/A | Characterize the surface morphology and roughness of the SAM-modified substrate. |
References
-
Krasowska, D., Karpowicz, R., & Drabowicz, J. (2021). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Symmetry, 13(11), 2049.
-
Yu, H., et al. (2020). Reduced energy loss enabled by thiophene-based interlayers for high performance and stable perovskite solar cells. Journal of Materials Chemistry A, 8(3), 1087-1096.
-
Cao, J., et al. (2015). Thiols as interfacial modifiers to enhance the performance and stability of perovskite solar cells. Nanoscale, 7(22), 10031-10037.
-
Krasowska, D., Karpowicz, R., & Drabowicz, J. (2021). Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. Symmetry, 13(11), 2049.
-
Meng, H., et al. (2003). Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors. Chemistry of Materials, 15(9), 1778–1787.
-
Deng, L., et al. (2018). Direct C-H coupling polymerization of asymmetric monomer: Synthesis and properties of regioregular poly(alkyl thiophene-3-carboxylates). European Polymer Journal, 109, 72-81.
-
Chen, Z., et al. (2021). High-Quality Thiophene-Based Two-Dimensional Perovskite Films Prepared with Dual Additives and Their Application in Solar Cells. ACS Applied Materials & Interfaces, 13(45), 54055–54064.
-
McCulloch, I., et al. (2006). Introduction of alkylsulfonic acid moieties into the side chain of polythiophene. Polymer Chemistry, 47(22), 6029-6035.
-
Zhang, P., et al. (2018). Interface materials for perovskite solar cells. Journal of Materials Chemistry A, 6(34), 16587-16611.
-
Audebert, P., et al. (2001). Synthesis and polymerization of new monomers derived from 3,4-ethylenedioxythiophene. Synthetic Metals, 122(1), 125-131.
-
Hu, W., et al. (2011). High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. Accounts of Chemical Research, 44(7), 500-508.
-
Le, D., et al. (2016). Electrografting by oxidation of carboxylic acid. Surface Science Reports, 71(4), 581-610.
-
Nagy, G., et al. (2010). Adsorption and self-assembly of aromatic carboxylic acids on Au/electrolyte interfaces. Electrochimica Acta, 55(27), 7854-7864.
-
Wang, Z., et al. (2020). Thiophene-Based Two-Dimensional Dion–Jacobson Perovskite Solar Cells with over 15% Efficiency. Journal of the American Chemical Society, 142(25), 11046–11051.
-
Kumar, S., & Singh, S. P. (2019). Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors. RSC Advances, 9(42), 24256-24286.
-
Ataca, C., & Ciraci, S. (2022). Functional Group Effects on the Electrochemical Properties of Carboranethiol Monolayers on Au(111) As Studied by Density Functional Theory: Implications for Organic Electronics. ACS Applied Nano Materials, 5(9), 13133–13143.
-
Sevov, C. S., & Sanford, M. S. (2020). Modified Working Electrodes for Organic Electrosynthesis. ACS Catalysis, 10(15), 8444–8463.
-
Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. ChemistrySelect, 8(20), e202300742.
-
Liu, Y., Yu, G., & Liu, Y. (2010). The design and synthesis of fused thiophenes and their applications in organic field-effect transistors. Science China Chemistry, 53(4), 779-791.
-
BLD Pharm. (n.d.). This compound. Retrieved from
-
Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method. Retrieved from
-
Biosynth. (n.d.). 2,3-dihydro-5-methyl-benzo[b]thiophene-2-carboxylic acid 1,1-dioxide. Retrieved from
-
Ghorai, S., & Mal, D. (2018). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2018(4), M1021.
-
Boudinov, H., & Leite, G. V. (2022). Organic Field Effect Transistors. Journal of Integrated Circuits and Systems, 17(2).
-
CymitQuimica. (n.d.). Methyl 3-amino-5-methylthiophene-2-carboxylate. Retrieved from
-
Sigma-Aldrich. (n.d.). 5-Methylthiophene-3-carboxylic acid. Retrieved from
-
Kozempel, J., et al. (2020). On the role of humic acids’ carboxyl groups in the binding of charged organic compounds. Polymers, 12(11), 2542.
-
Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives (Master's thesis).
-
Singh, A., et al. (2022). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. RSC Advances, 12(28), 17873-17894.
Sources
- 1. Thiophene-based molecular and polymeric semiconductors for organic field effect transistors and organic thin film transistors | Semantic Scholar [semanticscholar.org]
- 2. The design and synthesis of fused thiophenes and their applications in organic field-effect transistors [ouci.dntb.gov.ua]
- 3. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Reduced energy loss enabled by thiophene-based interlayers for high performance and stable perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 46029-22-5|this compound|BLD Pharm [bldpharm.com]
- 7. espublisher.com [espublisher.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [PDF] Thiols as interfacial modifiers to enhance the performance and stability of perovskite solar cells. | Semantic Scholar [semanticscholar.org]
- 12. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polymerization of Thiophene Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Poly(thiophene dicarboxylic acids)
Polythiophenes represent a significant class of conducting polymers, offering a unique combination of electronic conductivity, environmental stability, and facile chemical modification. The introduction of carboxylic acid functionalities directly onto the thiophene backbone elevates their utility, particularly for biomedical and drug development applications. These functional groups impart hydrophilicity, enabling the creation of water-soluble polythiophenes, a critical attribute for biological sensors and drug delivery systems. The carboxyl groups also serve as versatile handles for the covalent attachment of bioactive molecules, targeting ligands, or other functional moieties, thereby allowing for the rational design of sophisticated, multi-functional materials.[1] This guide provides an in-depth exploration of the primary polymerization techniques for thiophene dicarboxylic acids, offering both theoretical insights and practical, field-proven protocols.
I. Strategic Considerations for Monomer Selection and Polymerization Route
The direct polymerization of thiophene dicarboxylic acids can be challenging due to the electron-withdrawing nature of the carboxylic acid groups, which can deactivate the thiophene ring towards polymerization.[2] Consequently, a common and effective strategy involves the esterification of the carboxylic acid groups prior to polymerization. The resulting ester-functionalized monomers are more amenable to a variety of polymerization techniques. Following polymerization, the ester groups can be hydrolyzed to regenerate the carboxylic acid functionalities if desired.
This guide will focus on polymerization strategies for both the native dicarboxylic acids (where applicable) and their more reactive ester derivatives. We will delve into the mechanistic nuances of each technique and provide detailed protocols to empower researchers in synthesizing poly(thiophene dicarboxylic acids) with tailored properties.
II. Melt Polycondensation: A Robust Route to Thiophene-Based Polyesters
Melt polycondensation is a powerful and widely used technique for the synthesis of high-molecular-weight polyesters from thiophene dicarboxylic acid esters, such as dimethyl 2,5-thiophenedicarboxylate (DMTD).[3] This solvent-free method involves the reaction of the thiophene-based diester with a diol at elevated temperatures, typically in the presence of a catalyst.
Causality of Experimental Choices:
-
Monomer Purity: The purity of the DMTD and the diol is paramount. Impurities can lead to chain termination, resulting in lower molecular weight polymers and undesirable coloration.
-
Catalyst Selection: Transesterification catalysts like antimony trioxide (Sb₂O₃) or titanium-based catalysts are commonly employed to accelerate the polymerization rate.[4] The choice of catalyst can influence the final properties and color of the polymer.
-
Temperature and Vacuum: The reaction is typically carried out in two stages. The first stage, at a lower temperature, facilitates the initial transesterification and removal of the methanol byproduct. The second stage, at a higher temperature and under high vacuum, drives the polymerization to completion by removing the diol byproduct, thereby increasing the molecular weight.
Experimental Protocol: Two-Stage Melt Polycondensation of Dimethyl 2,5-Thiophenedicarboxylate (DMTD) with 1,6-Hexanediol (HDO)
Materials:
-
Dimethyl 2,5-thiophenedicarboxylate (DMTD)
-
1,6-Hexanediol (HDO)
-
Antimony trioxide (Sb₂O₃)
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
Procedure:
-
Monomer and Catalyst Charging: In a three-neck round-bottom flask, charge DMTD, HDO (in a slight molar excess, e.g., 1:1.3 diester to diol ratio), and Sb₂O₃ (0.15% by mole of diester).[4]
-
First Stage (Esterification):
-
Fit the flask with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the reaction mixture to the desired esterification temperature (e.g., 180-200°C) under a gentle stream of nitrogen.
-
Continue this stage until the majority of the methanol byproduct has been collected in the condenser.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature (e.g., to 230°C) while slowly reducing the pressure to a high vacuum (<1 mbar).[4]
-
Continue the reaction under these conditions for several hours, monitoring the viscosity of the melt. An increase in viscosity indicates polymer chain growth.
-
-
Polymer Recovery and Purification:
-
Once the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.
-
Dissolve the resulting polyester in a suitable solvent, such as chloroform.
-
Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.
-
Characterization: The resulting polyester can be characterized by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mw) and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, and Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature (Tg) and melting point (Tm).[3]
III. Oxidative Polymerization: A Direct Route to Poly(thiophene carboxylic acids)
Oxidative polymerization offers a direct route to polythiophenes from their corresponding monomers using a chemical oxidant, most commonly iron(III) chloride (FeCl₃).[5] While the electron-withdrawing nature of carboxylic acid groups can make this process more challenging compared to alkyl-substituted thiophenes, it is still a viable method, particularly for thiophene-3-acetic acid and its derivatives.[2][6]
Causality of Experimental Choices:
-
Monomer Protection: To circumvent the deactivating effect of the carboxylic acid, it is often protected as an ester (e.g., methyl or ethyl ester) prior to polymerization.[2] The ester can then be hydrolyzed post-polymerization.
-
Oxidant-to-Monomer Ratio: The stoichiometry of the oxidant to the monomer is a critical parameter that influences the molecular weight and yield of the polymer. A molar ratio of FeCl₃ to monomer of around 2.5:1 is often employed.
-
Solvent: A dry, inert solvent such as chloroform or nitrobenzene is typically used to prevent side reactions and ensure good solubility of the growing polymer chains.
-
Reaction Temperature: The polymerization is usually carried out at room temperature or slightly below to control the reaction rate and minimize defects in the polymer backbone.
Experimental Protocol: Oxidative Polymerization of 3-Thiophene Methyl Acetate
Materials:
-
3-Thiophene methyl acetate
-
Anhydrous iron(III) chloride (FeCl₃)
-
Anhydrous chloroform
-
Methanol
-
Ammonia solution
-
Nitrogen gas (high purity)
Procedure:
-
Monomer Solution: Dissolve 3-thiophene methyl acetate in anhydrous chloroform in a round-bottom flask under a nitrogen atmosphere.
-
Oxidant Suspension: In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform under nitrogen.
-
Polymerization: Slowly add the monomer solution to the vigorously stirred FeCl₃ suspension at room temperature. The reaction mixture will typically darken, indicating polymerization.
-
Reaction Quenching and Polymer Precipitation: After a set reaction time (e.g., 24 hours), pour the reaction mixture into a large volume of methanol to quench the reaction and precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol to remove residual oxidant and oligomers.
-
To de-dope the polymer, stir the polymer powder in an ammonia solution.
-
Filter the polymer, wash with methanol, and dry under vacuum.
-
-
(Optional) Hydrolysis to Poly(3-thiophene acetic acid):
-
Suspend the polymer ester in a solution of a strong base (e.g., KOH) in a suitable solvent (e.g., a mixture of water and THF).
-
Heat the mixture under reflux for several hours to hydrolyze the ester groups.
-
Acidify the solution with an acid (e.g., HCl) to precipitate the poly(3-thiophene acetic acid).
-
Filter, wash with water, and dry the final polymer.
-
IV. Electropolymerization: In-Situ Film Formation
Electropolymerization is a powerful technique for the direct synthesis of conductive polymer films on an electrode surface.[7] By applying an electrical potential, the monomer is oxidized to radical cations, which then couple to form the polymer film. This method allows for precise control over film thickness and morphology.
Causality of Experimental Choices:
-
Electrolyte and Solvent: A supporting electrolyte (e.g., tetrabutylammonium perchlorate) and an appropriate solvent (e.g., acetonitrile) are necessary to ensure conductivity of the solution and solubility of the monomer.
-
Working Electrode: The polymer film is deposited onto a working electrode, which can be made of various conductive materials such as platinum, gold, or indium tin oxide (ITO) coated glass.
-
Applied Potential: The applied potential must be sufficient to oxidize the monomer. The potential can be applied potentiostatically (constant potential) or potentiodynamically (sweeping the potential, i.e., cyclic voltammetry). Cyclic voltammetry is particularly useful for monitoring the film growth in real-time.[7]
Experimental Protocol: Electropolymerization of Thiophene-3-acetic acid
Materials:
-
Thiophene-3-acetic acid
-
Tetrabutylammonium perchlorate (TBAP)
-
Anhydrous acetonitrile
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Solution: Prepare a solution of thiophene-3-acetic acid and TBAP in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the electrolyte solution. A platinum or ITO-coated glass slide can be used as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electropolymerization:
-
Immerse the electrodes in the solution and purge with nitrogen gas to remove oxygen.
-
Apply a potential using cyclic voltammetry, sweeping the potential between a lower limit (e.g., 0 V) and an upper limit that is above the oxidation potential of the monomer (e.g., +1.8 V vs. Ag/AgCl).
-
The successful deposition of the polymer film is indicated by the appearance and growth of redox peaks in the cyclic voltammogram with each successive cycle.
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
The electrochemical properties of the film can be characterized by running cyclic voltammetry in a monomer-free electrolyte solution.
-
V. Cross-Coupling Polymerizations: Precision Synthesis
For achieving highly regioregular polythiophenes with well-defined structures, cross-coupling reactions such as Stille and Suzuki polymerizations are the methods of choice.[8] These methods involve the reaction of a dihalo-thiophene monomer with an organometallic counterpart.
A. Stille Coupling Polymerization
Stille coupling involves the palladium-catalyzed reaction between an organotin compound and an organic halide.[9] For polythiophene synthesis, this typically involves the polymerization of a bis(trimethylstannyl)thiophene derivative with a dibromothiophene derivative.
Protocol Outline: Stille Polymerization of Ester-Functionalized Thiophenes
-
Monomer Synthesis: Prepare the necessary monomers, for example, 2,5-dibromo-3-(alkoxycarbonyl)thiophene and 2,5-bis(trimethylstannyl)-3-(alkoxycarbonyl)thiophene.
-
Polymerization:
-
In an inert atmosphere, dissolve the two monomers in an anhydrous solvent like toluene or DMF.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, and a ligand if necessary.[10]
-
Heat the reaction mixture to a temperature typically between 80-120°C for several hours to days.
-
-
Work-up and Purification:
-
Cool the reaction and precipitate the polymer in methanol.
-
Purify the polymer by Soxhlet extraction with a series of solvents to remove catalyst residues and oligomers.
-
B. Suzuki Coupling Polymerization
Suzuki coupling utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[11] For polythiophene synthesis, this often involves the reaction of a thiophene diboronic acid or ester with a dibromothiophene.
Protocol Outline: Suzuki Polymerization of Ester-Functionalized Thiophenes
-
Monomer Synthesis: Prepare the required monomers, for instance, 2,5-dibromo-3-(alkoxycarbonyl)thiophene and a thiophene-2,5-diboronic acid ester.
-
Polymerization:
-
In a degassed solvent system (e.g., toluene/water or THF/water), combine the monomers.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Heat the biphasic mixture with vigorous stirring at a temperature around 90°C.
-
-
Work-up and Purification:
-
After the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Precipitate the polymer in methanol and purify by Soxhlet extraction.
-
VI. Comparative Analysis of Polymerization Techniques
The choice of polymerization technique significantly impacts the properties of the resulting poly(thiophene dicarboxylic acid). The following table provides a comparative summary to guide researchers in selecting the most appropriate method for their application.
| Polymerization Technique | Typical Monomer | Molecular Weight (Mw) | Polydispersity Index (PDI) | Key Advantages | Key Disadvantages |
| Melt Polycondensation | Diester (e.g., DMTD) + Diol | High ( > 20,000 g/mol )[3] | 1.8 - 2.5[3] | Solvent-free, scalable, good for polyesters | High temperatures, requires catalyst |
| Oxidative Polymerization | Thiophene acid or ester | Moderate (5,000 - 20,000 g/mol ) | > 2.0 | Simple, inexpensive, direct route | Poor regioregularity, catalyst residues |
| Electropolymerization | Thiophene acid or ester | N/A (insoluble film) | N/A | Direct film formation, thickness control | Limited to thin films, small scale |
| Stille Coupling | Dihalo- and distannyl-thiophenes | High & controlled | < 1.5 | High regioregularity, functional group tolerance | Toxic organotin reagents |
| Suzuki Coupling | Dihalo-thiophenes and diboronic esters | High & controlled | < 1.5 | High regioregularity, low toxicity byproducts | Requires base, sensitive to some functional groups |
VII. Characterization of Poly(thiophene dicarboxylic acids)
A thorough characterization of the synthesized polymers is essential to validate their structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure, determining the regioregularity, and identifying end groups.[12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups in the polymer, such as the C=O stretch of the carboxylic acid or ester, and the C-S and C=C vibrations of the thiophene ring.[1][2]
-
Cyclic Voltammetry (CV): CV is employed to study the electrochemical properties of the polymers, including their oxidation and reduction potentials, which are related to their HOMO and LUMO energy levels.[6]
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the molecular weight (Mw, Mn) and polydispersity index (PDI) of soluble polymers.
-
UV-Vis Spectroscopy: This technique is used to investigate the electronic absorption properties of the polymers, providing information about their conjugation length and bandgap.
VIII. Conclusion and Future Outlook
The polymerization of thiophene dicarboxylic acids and their derivatives opens up a vast design space for the creation of functional materials with significant potential in drug development, biosensing, and other biomedical applications. While melt polycondensation is a well-established method for producing high-quality polyesters, the continued development and optimization of oxidative, electrochemical, and cross-coupling polymerization techniques for these functionalized monomers will undoubtedly lead to new materials with enhanced properties and functionalities. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore this exciting and rapidly evolving field.
References
-
Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. (2022). MDPI. [Link]
-
Water soluble polythiophenes: preparation and applications. (n.d.). RSC Publishing. [Link]
-
FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer... (n.d.). ResearchGate. [Link]
-
Titration Behavior and Spectral Transitions of Water-Soluble Polythiophene Carboxylic Acids. (n.d.). American Chemical Society. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). PubMed Central. [Link]
-
Cyclic voltammetry of poly(TTh) (a) and poly(TThMe) (b) in a 0.1 M... (n.d.). ResearchGate. [Link]
-
Statistical Copolymers of Thiophene-3-Carboxylates and Selenophene-3-Carboxylates; 77Se NMR as a... (2022). The Royal Society of Chemistry. [Link]
-
Synthesis and Characterization of Polythiophene and Polypyrrole. (n.d.). Ignited Minds Journals. [Link]
-
Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. [Link]
-
A novel route to synthesis polythiophene with great yield and high electrical conductivity without post doping process | Request PDF. (n.d.). ResearchGate. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. [Link]
-
Electronic Supplementary Information (ESI) for. (n.d.). [Link]
-
Tailor-made synthesis of poly(3-hexylthiophene) with carboxylic end groups and its application as a polymer sensitizer. (n.d.). [Link]
-
Cyclic voltammograms of electropolymerization of thiophene at different concentrations. (n.d.). ResearchGate. [Link]
-
Regioregular poly(3-alkylthiophene) conducting block copolymers. (2005). Department of Chemistry - Mellon College of Science. [Link]
-
Mechanism of the polymerization of thiophene. (n.d.). ResearchGate. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. (2020). RSC Publishing. [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (n.d.). DTIC. [Link]
-
Stille reaction. (n.d.). Wikipedia. [Link]
-
Poly(Alkylene 2,5-Thiophenedicarboxylate) Polyesters: A New Class of Bio-Based High-Performance Polymers for Sustainable Packaging. (2021). MDPI. [Link]
-
Electrochemical and Spectroscopic (FTIR) Evidence of Conducting Polymer-Cu Ions Interaction. (2023). MDPI. [Link]
-
FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle. … (n.d.). ResearchGate. [Link]
-
The FTIR spectra of TDCA and 2,5‐thiophenedicarboxylates. [Color figure... (n.d.). ResearchGate. [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PubMed Central. [Link]
-
Carboxylic Groups via Postpolymerization Modification of Polythiophene and their Influence on the Performance of a Polymeric MALDI Matrix. (2022). [Link]
-
Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene. (n.d.). ResearchGate. [Link]
-
Synthesis and stille cross-coupling reactions of 2-(tributylstannyl)-and 2,5-bis(trimethylstannyl)tellurophene. (n.d.). Lookchem. [Link]
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (n.d.). Department of Chemistry - Mellon College of Science. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (n.d.). [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. [Link]
-
Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. (n.d.). ResearchGate. [Link]
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. (n.d.). ResearchGate. [Link]
-
Thiophene-3-carboxylic acid. (n.d.). PubChem - NIH. [Link]
-
Effect of Applied Voltage on the Electrochemical Copolymerization of Thiophene and Dithenopyrrole Derivatives. (n.d.). SciSpace. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). MDPI. [Link]
-
3-Thiopheneacetic acid. (n.d.). the NIST WebBook. [Link]
- Functionalized polymers using protected thiols. (n.d.).
-
Electrochemical synthesis of poly(3-thiophene acetic acid) nanowires with water-soluble macromolecule templates. (n.d.). RSC Publishing. [Link]
-
Electrochemical copolymerization of 2-substituted thiophene derivative linked by polyether bridge with thiophene | Request PDF. (n.d.). ResearchGate. [Link]derivative_linked_by_polyether_bridge_with_thiophene)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 104.197.3.79 [104.197.3.79]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Methylthiophene-2,3-dicarboxylic Acid
Welcome to the technical support guide for the purification of 5-Methylthiophene-2,3-dicarboxylic acid. This document provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and detailed protocols. As a dicarboxylic acid derivative of thiophene, this compound presents unique purification challenges that require a strategic approach. This guide is structured to help you diagnose issues, select the appropriate technique, and execute it effectively.
Part 1: Strategic Planning - Choosing Your Purification Method
Before proceeding with any purification technique, a preliminary assessment of your crude material is crucial. A quick proton NMR or a simple TLC can provide valuable insights into the nature and number of impurities, guiding your choice of purification strategy. Common impurities may include unreacted starting materials, mono-carboxylic acid byproducts from decarboxylation, or colored polymeric materials.
FAQ: How do I decide on the best initial purification strategy?
The optimal strategy depends on the nature of the main impurities. The flowchart below provides a decision-making framework.
Caption: Decision tree for selecting a purification method.
Expert Rationale:
-
Acid-Base Extraction is the most powerful first-line technique if your synthesis results in neutral or basic byproducts. It leverages the acidic nature of the two carboxylic acid groups to selectively pull your product into an aqueous basic solution, leaving non-acidic impurities behind in the organic layer.[1][2][3]
-
Recrystallization is ideal when impurities have different solubility profiles from your target compound. It is often used as a secondary step after acid-base extraction to achieve high purity.
-
Activated Charcoal treatment is a specific step, usually integrated into recrystallization, to remove large, conjugated molecules that impart color to the product.[4][5][6][7]
-
Column Chromatography is generally a last resort for this highly polar compound due to technical challenges but is necessary when other methods fail to separate impurities with similar properties.
Part 2: Troubleshooting Recrystallization
Recrystallization is a cornerstone of purification for solid organic compounds. However, its success is highly dependent on solvent choice and technique.
FAQ: How do I select an appropriate solvent for recrystallization?
The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Given the polar nature of a dicarboxylic acid, polar solvents are the best starting point.
Table 1: Recrystallization Solvent Selection Guide
| Solvent Class | Example Solvents | Suitability for this compound |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | Good Candidates. Solubility is expected to increase significantly with temperature. Water or aqueous ethanol mixtures are common choices for aromatic dicarboxylic acids.[1][8] |
| Polar Aprotic | Acetone, Ethyl Acetate | Potentially Effective. May be good solvents but might show high solubility even at room temperature, potentially reducing yield. Can be useful as the "good" solvent in a mixed-solvent system. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Unlikely as Primary Solvents. Due to the high polarity of the dicarboxylic acid, it will likely have poor solubility. These are best used as the "poor" or "anti-solvent" in a mixed-solvent system.[9] |
FAQ: My compound "oils out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[10][11] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated with impurities.[10][12]
Causality & Troubleshooting Steps:
-
Re-dissolve and Dilute: The most common cause is supersaturation. Heat the mixture to re-dissolve the oil, then add more of the hot solvent until the solution is clear again. Allow it to cool much more slowly.[10]
-
Lower the Cooling Temperature: If the compound's melting point is low, ensure the cooling process brings the solution to a temperature well below the melting point.[13]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal to provide a nucleation site.[13][14]
FAQ: The final product is still colored. How can I remove the color?
Colored impurities are often large, conjugated molecules. Activated charcoal is effective at adsorbing these compounds.[5][7]
Protocol for Decolorization:
-
Dissolve the crude acid in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling upon addition of the charcoal.
-
Add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight) to the hot solution.[7]
-
Swirl the mixture and gently heat it again for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
-
Allow the filtered solution to cool and crystallize as usual.
Caution: Using too much charcoal can significantly reduce your yield as it will also adsorb your product.[6][7]
Part 3: Troubleshooting Acid-Base Extraction
This technique is exceptionally effective for separating carboxylic acids from neutral compounds.[2][15] The process involves converting the acid to its water-soluble salt, which can then be reverted to the pure acid.
Caption: Workflow for acid-base extraction purification.
FAQ: No precipitate forms after I add acid to the aqueous layer. What went wrong?
This is a common and frustrating issue, but it is almost always solvable.
Potential Causes & Solutions:
-
Insufficient Acid: The most likely cause is that the solution is not acidic enough to fully protonate the dicarboxylate salt. The pH should be checked with litmus or pH paper and be around 2-3. Continue adding a strong acid (e.g., concentrated HCl) dropwise until the solution is strongly acidic.[16][17]
-
Product is Water-Soluble: While unlikely for this dicarboxylic acid, some compounds have appreciable water solubility even in their neutral form. If the solution remains clear after acidification, try extracting the aqueous layer with a fresh portion of an organic solvent (like ethyl acetate). The purified acid will move into the organic layer, which can then be dried and evaporated to yield the product.[15]
-
Not Enough Product: It's possible the initial extraction was inefficient or there was very little product to begin with. Re-extract the original organic layer to ensure all the acid was removed.
Part 4: Advanced Purification - Column Chromatography
When both recrystallization and acid-base extraction fail to remove a persistent impurity, column chromatography may be necessary. However, the high polarity of a dicarboxylic acid makes it challenging.
FAQ: My compound streaks badly on a silica TLC plate. How can I run a column?
Streaking is typical for carboxylic acids on silica gel due to strong, non-ideal interactions with the acidic silanol groups on the stationary phase.
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic or formic acid to the eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol). This keeps the dicarboxylic acid fully protonated, reducing its interaction with the silica and leading to sharper bands.[18]
-
Use a Very Polar Eluent: You will need a highly polar mobile phase to elute the compound. Start with solvent systems like 10% Methanol in Dichloromethane and increase the methanol percentage as needed.
-
Consider Reversed-Phase Chromatography: If available, C18 reversed-phase silica is an excellent alternative.[19] Here, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile with 0.1% TFA or formic acid) is used. The highly polar dicarboxylic acid will elute relatively early, often well-separated from less polar impurities.[20][21]
Part 5: Detailed Experimental Protocols
Protocol 1: General Recrystallization from an Aqueous Solvent
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of a suitable solvent (e.g., deionized water or an ethanol/water mixture).
-
Heating: Heat the flask on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid just completely dissolves.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent (e.g., 30 mL of ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (e.g., 20 mL). Stopper the funnel, and shake gently, venting frequently to release the CO₂ gas that evolves. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction on the organic layer with another 15 mL of NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains the neutral impurities and can be discarded.[17]
-
Back-Wash (Optional): To remove any trace neutral impurities from the combined aqueous extracts, "back-wash" by adding ~15 mL of fresh ethyl acetate, shaking, and discarding the organic layer.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~2, check with pH paper). A precipitate of the pure dicarboxylic acid should form.[16]
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry under vacuum.
References
-
Carbotecnia. (2025). Decolorization with Activated Carbon. Carbotecnia. [Link]
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
Huamei Carbon. (2025). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. [Link]
-
University of Colorado Boulder, Department of Chemistry. Decolorizing carbon. [Link]
- Google Patents. (1990).
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
LibreTexts Chemistry. (2022). 3.5C: Charcoal. [Link]
- Google Patents. (2015). US9248381B2 - Method of purifying a dicarboxylic acid.
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
- Google Patents. (1955).
-
WIPO Patentscope. (2018). WO/2018/236950 - PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. [Link]
-
Creative Bioarray. Decolorization Protocol. [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. [Link]
-
Wikipedia. Acid–base extraction. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SIELC Technologies. Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column. [Link]
- Google Patents. (1972).
-
California State University, Bakersfield. Acid-Base Extraction. [Link]
-
University of Michigan-Dearborn. Acid-Base Extraction. [Link]
-
University of California, Los Angeles. Crystallization Solvents. [Link]
-
LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. [Link]
-
ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
- Google Patents. (2016).
- Google Patents. (2007).
-
University of California, Irvine. Liquid/liquid Extraction. [Link]
-
Beilstein Journal of Organic Chemistry. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
PubChem. Thiophene-3-carboxylic acid. [Link]
-
Matrix Fine Chemicals. 5-METHYLTHIOPHENE-2-CARBOXYLIC ACID | CAS 1918-79-2. [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. carbotecnia.info [carbotecnia.info]
- 5. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 6. Decolorizing carbon [sites.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. reddit.com [reddit.com]
- 19. teledyneisco.com [teledyneisco.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Separation of [1,1’-Biphenyl]-4,4’-dicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
overcoming solubility issues of thiophene-based polymers
Technical Support Center: Thiophene-Based Polymers
Welcome to the technical support center for thiophene-based polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet significant challenge of solubility. Unsubstituted polythiophenes are notoriously insoluble, which severely limits their processability and application.[1][2][3] This guide provides in-depth troubleshooting, practical protocols, and foundational knowledge to help you achieve consistent and successful experimental outcomes.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during synthesis, purification, and processing.
Question 1: My newly synthesized poly(3-alkylthiophene) (P3AT) has very poor solubility in chloroform and chlorobenzene, which are supposed to be good solvents. What went wrong?
Answer: This is a frequent issue that can often be traced back to the polymerization process itself or unintended side reactions. The insolubility of what should be a soluble polymer points towards either an extremely high molecular weight fraction, cross-linking, or poor regioregularity.
Causality and Troubleshooting Steps:
-
Assess Regioregularity: The quintessential factor for P3AT solubility is high head-to-tail (HT) regioregularity. Irregular head-to-head (HH) or tail-to-tail (TT) couplings introduce steric hindrance, forcing the polymer backbone to twist.[4] This twisting disrupts the planar conformation required for efficient π-π stacking, but severe irregularity can paradoxically lead to aggregation and insolubility.
-
Action: Characterize your polymer's regioregularity using ¹H NMR spectroscopy. A high HT content (ideally >95%) is crucial for solubility in solvents like chloroform.[5]
-
-
Polymerization Control: The choice of polymerization method and reaction conditions heavily influences the final polymer structure.[4][5]
-
Oxidative Polymerization (e.g., with FeCl₃): This method is simple but can lead to defects and lower regioregularity if not carefully controlled.[5][6] The solvent used during polymerization is critical; polymers prepared in better solvents tend to have higher molecular weights and improved regioregularity.[6]
-
Catalyst-Transfer Polycondensation (e.g., GRIM, KCTP): Methods like Kumada Catalyst-Transfer Polymerization (KCTP) using Nickel catalysts offer superior control over molecular weight and yield highly regioregular polymers.[1]
-
Action: If using FeCl₃, ensure the oxidant is fresh and the reaction is performed under anhydrous conditions. Consider switching to a controlled polymerization method if regioregularity is consistently low.
-
-
Cross-Linking: Unintended cross-linking can occur due to impurities in the monomer or excessive oxidant concentrations, rendering the polymer completely insoluble.
-
Action: Purify your monomer meticulously before polymerization. Use the correct stoichiometric ratio of monomer to oxidant/catalyst.
-
Question 2: My thiophene-based polymer precipitates out of solution when I change the solvent or lower the temperature. How can I prevent this?
Answer: This phenomenon is a classic sign of a polymer solution that is near its saturation point. Thiophene-based polymers, especially those with high crystallinity, often form aggregates in solution, and this equilibrium is sensitive to solvent quality and temperature.[7][8]
Causality and Troubleshooting Steps:
-
Solvent Quality: The principle of "like dissolves like" is paramount.[9] The solubility of a P3AT in a given solvent is a delicate balance. Good solvents effectively solvate the alkyl side chains, keeping the polymer backbones separated. In marginal or poor solvents, the backbone's tendency to π-stack and aggregate overcomes the polymer-solvent interaction, leading to precipitation.[10][11]
-
Action: Use a "better" solvent for your polymer. For P3HT, solvents like 1,2-dichlorobenzene or xylene are often better than chloroform, especially for higher molecular weight fractions.[11] Refer to the solvent selection guide below.
-
-
Temperature Dependence: Solubility is often temperature-dependent. Heating a solution can break up aggregates and increase the saturation concentration.[12] However, upon cooling, the polymer may crash out if the solution becomes supersaturated.
-
Action: If you must work at lower temperatures, use a more dilute solution. When preparing solutions, gentle heating (e.g., 40-60°C) can aid dissolution, but ensure the solution is stable at your working temperature before use.[12]
-
-
Aggregation Dynamics: P3HT and similar polymers are known to form nanofibrillar aggregates in solution, which are essentially pre-crystalline structures.[7][13] This process is kinetically driven.
-
Action: To create a more stable solution, you can dissolve the polymer by heating and then rapidly cooling it to "trap" a less aggregated state. Conversely, slow cooling or aging the solution can be used intentionally to form well-ordered aggregates for specific applications.
-
Question 3: I need to process a completely insoluble, unsubstituted polythiophene. What are my options?
Answer: Processing intractable and insoluble polymers like unsubstituted polythiophene (PT) is challenging but not impossible. Since solution-casting is not an option, you must rely on techniques that can manipulate the polymer in its solid state or use a processible precursor.
Causality and Troubleshooting Steps:
-
Solid-State Processing: These methods manipulate the bulk polymer directly to form films.
-
Friction Transfer Technique: This mechanical method involves rubbing a solid pellet of the polymer against a heated substrate. It can produce highly oriented, thin films from insoluble materials like PT.[3][14] The high temperature provides the necessary mobility for the polymer chains to align and transfer.
-
Action: See the protocol for Friction Transfer below. This is a powerful method for creating aligned films for electronic characterization.
-
-
In Situ Polymerization: The film can be formed concurrently with the polymerization reaction on the substrate.
-
Electropolymerization: An electrochemical potential is applied to a solution of the monomer, causing the polymer to form and deposit directly onto the electrode surface.[15] This is a common method for creating conductive polymer films.
-
Vapor Phase Polymerization (VPP) / Chemical Vapor Deposition (CVD): The monomer and an oxidant are introduced in the vapor phase, reacting on the substrate surface to form the polymer film.
-
Action: For conductive films on electrodes, electropolymerization is a standard choice. VPP/CVD offers excellent conformal coating capabilities.
-
-
Precursor-Based Routes: A soluble precursor polymer is first synthesized and processed into a film from solution. This film is then converted into the final, insoluble conjugated polymer via a chemical reaction, often induced by heat.
-
Action: While synthetically more complex, this route offers the processability of soluble polymers while yielding the desired properties of the final intractable material.
-
Frequently Asked Questions (FAQs)
Q1: How do side chains impact the solubility of thiophene-based polymers? A1: Side chains are the single most important tool for imparting solubility.[16][17] Unsubstituted polythiophene is insoluble due to strong interchain π-π interactions.[1] Attaching flexible side chains, typically at the 3-position of the thiophene ring, increases solubility through two primary mechanisms:
-
Enthalpic Interactions: The side chains interact favorably with the solvent. For example, long alkyl chains (like hexyl or octyl) improve solubility in nonpolar organic solvents like chloroform or toluene.[10][15] Polar oligo(ethylene glycol) or ionic side chains can even render the polymer water-soluble.[18][19][20]
-
Entropic Effects: The flexible side chains increase the entropy of the polymer in solution, which favors the dissolved state. They also create steric hindrance that physically pushes the rigid backbones apart, weakening the π-π stacking that leads to aggregation and precipitation.[10]
Q2: What is the difference between a "solution" and a "dispersion" for these polymers? A2: This is a crucial distinction. A true solution consists of individual polymer chains fully solvated and randomly distributed in the solvent. A dispersion or suspension contains nano- to micro-scale aggregates of the polymer suspended in the solvent.[10] Many "solutions" of semi-crystalline polymers like P3HT are actually dispersions of nanofibers or aggregates.[7][12] You can often tell the difference visually: true solutions are clear, while dispersions may be colored but hazy and exhibit the Tyndall effect (scattering light).
Q3: Can I improve the solubility of an existing, poorly soluble polymer batch? A3: To some extent, yes. While you cannot change the polymer's intrinsic properties like regioregularity, you can optimize the dissolution process.
-
Fractionation: You can separate the polymer by solubility. Dissolve the entire batch in a good solvent at a low concentration and centrifuge to pellet out the most insoluble, potentially cross-linked or very high molecular weight fraction. Alternatively, dissolve the polymer in a good solvent and slowly add a poor solvent until the highest molecular weight fraction precipitates, which can then be collected.
-
Sonication: Using an ultrasonic bath can help break up larger aggregates and aid dissolution, but be cautious as prolonged, high-power sonication can cause chain scission and reduce molecular weight.
Q4: How does copolymerization affect solubility? A4: Copolymerization is an effective strategy to enhance solubility by disrupting the polymer backbone's regularity.[21] By introducing a different monomer unit into the polythiophene chain, you break the long-range order that facilitates strong packing and crystallization. This forces a more amorphous structure, which is generally more soluble. For instance, copolymerizing 3-hexylthiophene with 3,4-ethylenedioxythiophene (EDOT) can yield soluble materials with tailored electronic properties.[22][23]
Visual Guides and Data
Troubleshooting Workflow for Solubility Issues
Caption: Decision tree for troubleshooting common solubility issues.
Strategies for Enhancing Polythiophene Solubility
Caption: Overview of primary strategies to improve solubility.
Table 1: Solvent Selection Guide for Poly(3-hexylthiophene) (P3HT)
| Solvent | Boiling Point (°C) | P3HT Solubility | Primary Use Case & Comments |
| Chloroform | 61 | Good | Common for spin-coating and routine characterization. Volatile, leading to fast drying.[5][11] |
| Toluene | 111 | Moderate to Good | Slower evaporation than chloroform, can promote better film morphology. |
| Xylene | ~140 | Good | Often used to study aggregation; slower evaporation allows for more ordered film formation.[12] |
| Chlorobenzene | 131 | Very Good | High boiling point solvent, excellent for creating well-ordered films and for nanoparticle formulation.[6][11] |
| 1,2-Dichlorobenzene | 180 | Excellent | One of the best solvents for high molecular weight P3HT. Very slow evaporation.[11] |
| Tetrahydrofuran (THF) | 66 | Moderate | Can be used but is a more marginal solvent; often used to induce aggregation or for fractionation.[4] |
| Methylene Chloride | 40 | Marginal/Poor | Low boiling point, generally a poor solvent for P3HT.[11][24] |
Experimental Protocols
Protocol 1: Standard Shake-Flask Method for Solubility Measurement
Objective: To determine the equilibrium solubility of a thiophene-based polymer in a specific solvent.
Materials:
-
Polymer sample (dry, solid form)
-
Solvent of interest (high purity)
-
Small glass vials with PTFE-lined screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Prepare Supersaturated Mixture: Add an excess amount of the polymer to a vial (e.g., 5-10 mg of polymer to 1 mL of solvent). The key is to have undissolved solid present after equilibration.
-
Equilibration: Tightly cap the vial. Place it on the orbital shaker in a temperature-controlled environment (e.g., 25°C). Allow the mixture to shake for at least 48-72 hours to ensure equilibrium is reached. For conjugated polymers, this can be a slow process.
-
Phase Separation: After equilibration, let the vial stand undisturbed for 24 hours to allow the excess, undissolved solid to settle. Do not skip this step. Alternatively, centrifuge the vial at a low speed to pellet the excess solid.
-
Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a volumetric flask. Be extremely careful not to disturb the solid at the bottom.
-
Dilution: Dilute the collected sample with the same solvent to a concentration that falls within the linear range of your UV-Vis spectrophotometer's calibration curve.
-
Quantification: Measure the absorbance of the diluted solution at the polymer's λ_max.
-
Calculation: Use a pre-determined calibration curve (Absorbance vs. Concentration) to calculate the concentration of the diluted sample. Work backward, accounting for the dilution factor, to determine the concentration of the original saturated solution. This value is the polymer's solubility in that solvent at that temperature.
Protocol 2: Friction Transfer Method for Insoluble Polymer Film Deposition
Objective: To create a uniaxially oriented thin film of an insoluble polymer like unsubstituted polythiophene (PT).[3][14]
Materials:
-
Insoluble polymer powder (pressed into a solid pellet)
-
Substrate (e.g., glass slide, silicon wafer)
-
Hot plate with precise temperature control
-
A setup to apply pressure and draw the pellet across the substrate.
Methodology:
-
Substrate Preparation: Thoroughly clean the substrate (e.g., with sonication in acetone, then isopropanol) and place it on the hot plate.
-
Temperature Control: Heat the substrate to the optimal transfer temperature. This is a critical parameter that must be determined empirically. For PT, this can be above 200°C (e.g., 250°C).[14]
-
Friction Transfer Process: a. Press the polymer pellet firmly against the heated substrate. b. While maintaining pressure, draw (slide) the pellet across the substrate surface at a constant, slow speed (e.g., 1 m/min).[14] c. A thin layer of the polymer will be deposited onto the substrate. The mechanical drawing action aligns the polymer chains in the direction of friction.
-
Film Characterization: The resulting film is typically very thin and highly oriented. It can be characterized using techniques like polarized UV-Vis spectroscopy, grazing-incidence X-ray diffraction (GIXD), and atomic force microscopy (AFM) to confirm molecular orientation.[14]
References
- Water soluble polythiophenes: preparation and applic
- Synthesis and Characterization of Soluble Polythiophene Derivatives Containing Electron-Transporting Moiety. Macromolecules.
- Water soluble polythiophenes: preparation and applic
- Synthesis of Soluble Polythiophene Partially Containing 3,4-Ethylenedioxythiophene and 3-Hexylthiophene by Polycondens
- (PDF) Water Soluble Polythiophenes : Preparation and Applications.
- Harnessing the Power of Side-Chains: A Comparative Guide to Engineering Polythiophene Properties. Benchchem.
- Effect of side chains on solubility and morphology of poly(benzodithiohene-alt-alkylbithiophene) in organic photovoltaics. Journal of Industrial and Engineering Chemistry.
- Strategies for the synthesis of water-soluble conjugated polymers.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
- Electropolymerization of Organic Mixed Ionic-Electronic Conductors: Fundamentals and Applications in Bioelectronics. Chemical Reviews.
- Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. MDPI.
- Synthesis And Properties Of Thiophene Polymer And Thiophene Deriv
- Polythiophene. Wikipedia.
- Impact of Oligoether Side-Chain Length on the Thermoelectric Properties of a Polar Polythiophene.
- Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. PMC.
- Synthesis and characterization of polymers containing ethynylene and ethynylene-thiophene based alternating polymers containing. White Rose Research Online.
- Impact of Oligoether Side-Chain Length on the Thermoelectric Properties of a Polar Polythiophene. PMC.
- Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline.
- Improving Drug Solubility with Polymer-Drug Conjug
- Effect of polar side chains on neutral and p-doped polythiophene. RSC Publishing.
- Ground-state electron transfer in all-polymer donor:acceptor blends enables aqueous processing of water-insoluble conjug
- Comparative Study of Solvent Effect on the Electrochemical Deposition of Polythiophene and Polybithiophene. MRS Online Proceedings Library (OPL).
- How to improved solubility of conductive polymers?.
- improving solubility of thiophene-based intermedi
- Effect of Annealing Solvent Solubility on the Performance of Poly(3-hexylthiophene)/Methanofullerene Solar Cells. The Journal of Physical Chemistry C.
- The Chemistry of Conducting Polythiophenes. Carnegie Mellon University.
- Ground-state electron transfer in all-polymer donor-acceptor blends enables aqueous processing of water-insoluble conjugated polymers.
- Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)
- Solubility- and temperature-driven thin film structures of polymeric thiophene derivatives for high performance OFET applic
- Directing the Aggregation of Native Polythiophene during in Situ Polymeriz
- Influence of solvent used on oxidative polymerization of Poly(3-hexylthiophene) in their chemical properties. SciELO.
- PHOTOINDUCED AGGREGATION OF POLYTHIOPHENES. Tufts University.
- Post-polymerisation approaches for the rapid modification of conjugated polymer properties.
- Solution processing of conjugated polymers: The effects of polymer solubility on the morphology and electronic properties of semiconducting polymer films.
- Effects of aggregation of poly(3-hexylthiophene)in solution on uniaxial alignment of nanofibers during zone casting. ScienceDirect.
- Kelvin Probe Microscopy Investigation of Poly-Octylthiophene Aggreg
- Improving solubility – a close look at available approaches. Merck Millipore.
- Advancing Polymers for Solubility Enhancement. Pharmaceutical Technology.
- Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique. MDPI.
- J-Aggregate Behavior in Poly-3-hexylthiophene Nanofibers. The Journal of Physical Chemistry Letters.
- Taking On Mission Insoluble with Polymers. Pharmaceutical Technology.
- Guidance on Handling of Insoluble Matter and Foreign Particles in APIs.
Sources
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.cmu.edu [chem.cmu.edu]
- 5. scielo.br [scielo.br]
- 6. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of aggregation of poly(3-hexylthiophene)in solution on uniaxial alignment of nanofibers during zone casting [ccspublishing.org.cn]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oriented Thin Films of Insoluble Polythiophene Prepared by the Friction Transfer Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. nanoscience.or.kr [nanoscience.or.kr]
- 18. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Impact of Oligoether Side-Chain Length on the Thermoelectric Properties of a Polar Polythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scirp.org [scirp.org]
- 23. Frontiers | Physical and Electrochemical Properties of Soluble 3,4-Ethylenedioxythiophene (EDOT)-Based Copolymers Synthesized via Direct (Hetero)Arylation Polymerization [frontiersin.org]
- 24. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Synthesis of 5-Methylthiophene-2,3-dicarboxylic acid
Introduction: 5-Methylthiophene-2,3-dicarboxylic acid is a highly substituted heterocyclic compound with significant potential as a building block in materials science and medicinal chemistry. Like many polysubstituted thiophenes, its synthesis is non-trivial and fraught with challenges related to regioselectivity, competing reactions, and purification.[1][2] This guide is designed to provide researchers and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered problems during its synthesis. We will explore the causality behind common side reactions and offer field-proven solutions to mitigate them.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses specific experimental issues in a question-and-answer format, focusing on the key transformations required to assemble the target molecule.
Part 1: Issues During Thiophene Ring Formation
The construction of a polysubstituted thiophene ring, for instance via a Paal-Knorr or Fiesselmann-type synthesis, is a common starting point.[3][4] However, this approach can lead to several side products.
Question 1: My reaction using a 1,4-dicarbonyl precursor and a sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) is producing a significant amount of a furan byproduct. What is happening and how can I prevent it?
Answer: The formation of a furan byproduct is a classic side reaction in Paal-Knorr type syntheses.[3]
-
Scientific Rationale: The mechanism for thiophene formation involves the conversion of the diketone to a thione, followed by tautomerization and cyclization.[3] However, reagents like Phosphorus Pentasulfide (P₂S₅) are not only potent sulfurizing agents but also powerful dehydrating agents. Under thermal conditions, the 1,4-dicarbonyl compound can undergo an acid-catalyzed dehydration and cyclization to form the thermodynamically stable furan ring, competing directly with the desired sulfurization pathway.
-
Mitigation Strategies:
-
Change the Sulfur Source: Switch to a milder sulfurizing agent that has less dehydrating character. Hydrogen sulfide (H₂S) in the presence of an acid catalyst can be more selective for thione formation.[4]
-
Optimize Reaction Temperature: Lowering the reaction temperature may favor the kinetic pathway of sulfurization over the thermodynamically driven dehydration, though this can also decrease the overall reaction rate.
-
Use a Pre-sulfurized Precursor: If possible, synthesize a thiocarbonyl analogue of your dicarbonyl starting material in a separate, milder step before attempting the cyclization.
-
Question 2: The reaction is producing a dark, intractable material (tar/polymer) with very low yield of the desired thiophene. What causes this?
Answer: Thiophene and its derivatives are susceptible to polymerization under strongly acidic conditions, which are often present during ring formation or subsequent workup steps.
-
Scientific Rationale: The thiophene ring, while aromatic, is electron-rich and can be protonated by strong acids. This generates a cationic intermediate that can act as an electrophile, attacking another neutral thiophene molecule in a process of electrophilic polymerization.[4] This is especially problematic at elevated temperatures.
-
Mitigation Strategies:
-
Control Acidity: If using an acid catalyst, use the minimum effective concentration. Consider using a weaker acid or a solid acid catalyst that can be easily filtered off.
-
Temperature Management: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Inert Atmosphere: Oxygen can sometimes promote the formation of radical species that initiate polymerization. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is always good practice.
-
Part 2: Issues During Carboxylation & Functionalization
Introducing the two adjacent carboxylic acid groups onto the thiophene ring is a primary challenge, often involving metallation or oxidation pathways.
Question 3: I am attempting to carboxylate a brominated thiophene intermediate via an organolithium or Grignard reagent, but my main product is the de-brominated (protonated) starting material. Why is my yield of the carboxylic acid so low?
Answer: This is a very common issue when working with highly reactive organometallic intermediates. The de-brominated product arises from the quenching of your thienyllithium or thienylmagnesium species by a proton source before it can react with carbon dioxide.
-
Scientific Rationale: Organolithium and Grignard reagents are extremely strong bases. They will react instantly with even weakly acidic protons from sources like water, alcohols, or even trace moisture in your solvent or on the glassware.[5] This protonolysis reaction is often faster than the desired carboxylation reaction.
-
Mitigation Strategies:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried immediately before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF, CaH₂ for others). The reaction must be run under a scrupulously dry, inert atmosphere.
-
Reagent Quality: Use freshly titrated n-Butyllithium. Ensure your magnesium turnings are activated and dry.
-
CO₂ Source: Do not bubble CO₂ gas directly from a cylinder, as it may contain moisture. The best practice is to use freshly crushed dry ice (solid CO₂), which is anhydrous. Add the organometallic solution onto a slurry of crushed dry ice in an anhydrous solvent like THF.
-
Inverse Addition: Slowly add the organometallic solution to a large excess of crushed dry ice. This ensures that the organometallic species always encounters CO₂ before it can find a stray proton.
-
Question 4: I am trying to introduce a second carboxyl group, but the reaction is either not working or I am getting substitution at the wrong position. How can I control the regioselectivity?
Answer: Regioselectivity in subsequent substitutions is governed by the combined electronic and steric effects of the substituents already on the ring. For this compound, the substituents are densely packed.
-
Scientific Rationale:
-
Electronic Effects: The methyl group at C5 is an activating, ortho-para director. The carboxyl group at C2 is a deactivating, meta director. Their combined influence makes further electrophilic substitution complex and often disfavored.
-
Directed ortho Metallation (DoM): A more powerful strategy is to use the existing carboxyl group (or a derivative like an amide) to direct metallation to the adjacent C3 position using a strong base like n-BuLi or LDA. This is often the most effective way to functionalize a position adjacent to an existing group.
-
-
Mitigation Strategies:
-
Protecting Groups: Convert the first carboxylic acid to a protecting group that can act as a directed metallation group (DMG), such as a pivaloyl amide or an oxazoline.
-
Perform DoM: After protecting the C2-carboxyl group, treat the compound with a strong lithium amide base at low temperature (e.g., -78 °C) to selectively deprotonate the C3 position.
-
Quench with Electrophile: Quench the resulting C3-anion with solid CO₂ to install the second carboxyl group.
-
Deprotection: Hydrolyze the protecting group to reveal the final dicarboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for this compound, and what are the key control points?
A multi-step approach starting from a simpler precursor is necessary. A plausible, though challenging, route would be built around controlling regioselectivity through directed metallation.
Hypothetical Synthetic Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. rroij.com [rroij.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for the characterization of thiophene derivatives
Technical Support Center: Characterization of Thiophene Derivatives
Welcome to the technical support center for the characterization of thiophene derivatives. Thiophene-based compounds are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities and electronic properties.[1][2][3][4] However, their unique electronic structure and the presence of sulfur can introduce specific challenges during analytical characterization.
This guide is structured as a series of troubleshooting questions and answers, designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common experimental hurdles. We will delve into the causality behind these issues and provide robust, step-by-step protocols to ensure the integrity of your results.
Section 1: Foundational Troubleshooting - Is Your Sample the Problem?
Before delving into complex instrument diagnostics, it is crucial to validate the sample itself. Many characterization issues originate from impure starting materials, residual solvents, or unforeseen side products from the synthesis.[5]
Q: My characterization data (NMR, MS, HPLC) is inconsistent, noisy, or completely uninterpretable. Where should I begin?
A: Start with the most fundamental aspect: your sample's purity and integrity. Inconsistent data is often a direct reflection of a complex, impure mixture rather than an instrument malfunction.
Expert Insight: The synthesis of thiophene derivatives, especially through multicomponent or domino reactions like the Gewald synthesis, can yield a variety of byproducts if conditions are not perfectly optimized.[5] Thiophene itself was first discovered as a contaminant in benzene, highlighting the potential for closely related impurities that are difficult to separate.[1][3][6][7][8]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for inconsistent analytical data.
Step-by-Step Protocol: Assessing Sample Purity
-
Thin-Layer Chromatography (TLC):
-
Dissolve a small amount of your sample in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Spot the sample on a silica gel TLC plate.
-
Develop the plate using at least two different solvent systems of varying polarity (e.g., 9:1 Hexane:EtOAc and 7:3 Hexane:EtOAc).
-
Visualize under a UV lamp (254 nm). A pure compound should ideally show a single spot. Multiple spots indicate impurities. A method for the qualitative separation of various thiophene derivatives by means of thin-layer chromatography has been described.[9]
-
-
Re-examine Crude ¹H NMR:
-
Look at the NMR spectrum of your unpurified reaction mixture.
-
Compare the integrals of your desired product signals to those of unidentified peaks. This gives a rough estimate of purity.
-
Pay close attention to the aromatic region for unexpected signals and the aliphatic region for residual grease or solvents.
-
-
Purification Strategy:
-
If impurities are detected, re-purification is necessary.
-
Caution: Some thiophene derivatives can be sensitive to acidic silica gel, leading to decomposition on the column.[5] If you suspect this, you can neutralize the silica by pre-treating it with a solvent containing 1% triethylamine.[5] Alternatively, consider purification by recrystallization or preparative HPLC.[5]
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. However, the aromatic nature and potential for aggregation of thiophene derivatives can lead to specific spectral challenges.
Q: Why are the ¹H NMR signals for my thiophene ring protons broad, poorly resolved, or showing "humps"?
A: This is a classic sign of aggregation, specifically π-stacking, which is common in conjugated systems like polythiophenes and even smaller, functionalized thiophene molecules.[10][11] When molecules stack, they experience different magnetic environments, leading to a distribution of chemical shifts and signal broadening.
Expert Insight: The π-electron system of the thiophene ring facilitates intermolecular interactions.[12] In solution, this can lead to the formation of aggregates where the rings stack on top of each other. Protons in the interior of the stack are shielded (shifted upfield) compared to those on the exterior, resulting in very broad signals.[10][11]
Troubleshooting Strategies:
-
Decrease Concentration: This is the simplest approach. Dilute your NMR sample significantly and re-acquire the spectrum. If aggregation is the issue, you should see a noticeable sharpening of the signals as the equilibrium shifts towards the monomeric form.
-
Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can provide enough thermal energy to break up the intermolecular aggregates, leading to sharper signals.
-
Change Solvent: If you are using a non-polar solvent like CDCl₃, try a more polar or coordinating solvent like DMSO-d₆ or THF-d₈. These solvents can interact with your molecule and disrupt the π-stacking. Adding a small percentage of a solvent like methanol to a chloroform solution can also induce changes in aggregation and affect the NMR spectrum.[11]
Q: I'm having trouble assigning the protons and carbons on a substituted thiophene ring. Are there typical chemical shift ranges?
A: Yes, the electronic nature of the substituent significantly influences the chemical shifts of the remaining ring protons and carbons.[13] Electron-donating groups (e.g., -OCH₃, -CH₃) will shield the ring protons (shift to lower ppm), while electron-withdrawing groups (e.g., -Br, -NO₂) will deshield them (shift to higher ppm).
Data Presentation: Typical NMR Shifts for 3-Substituted Thiophenes
The following table, based on data collected in CDCl₃, illustrates the effect of different substituents at the C3 position on the chemical shifts of the thiophene ring.[13]
| Compound | Substituent | H2 (ppm) | H4 (ppm) | H5 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |
| 3-Methylthiophene | -CH₃ (Donating) | ~7.17 | ~6.87 | ~6.86 | 125.3 | 138.4 | 129.9 | 121.0 |
| 3-Bromothiophene | -Br (Withdrawing) | ~7.28 | ~7.06 | ~7.28 | 122.9 | 110.1 | 129.0 | 126.0 |
| 3-Methoxythiophene | -OCH₃ (Donating) | ~7.14 | ~6.73 | ~6.21 | 121.7 | 160.0 | 101.4 | 125.8 |
Note: These values are approximate and can vary with solvent and concentration.[13] For more complex substitution patterns, 2D NMR experiments like COSY (for H-H correlations) and HSQC/HMBC (for H-C correlations) are invaluable for unambiguous assignment.
Q: My ¹³C NMR signals for the thiophene carbons are very weak or missing, especially quaternary carbons. What can I do?
A: This is a common issue related to the low natural abundance of the ¹³C isotope and, more importantly, the long relaxation times (T₁) of quaternary carbons (carbons with no attached protons).
Workflow for Optimizing ¹³C NMR Acquisition:
Caption: Workflow for improving weak ¹³C NMR signals.
Step-by-Step Protocol:
-
Increase Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. A typical ¹³C experiment may require 1024 scans or more.[13] Doubling the experiment time (and scans) will increase the signal-to-noise by a factor of ~1.4.
-
Increase the Relaxation Delay (d1): This is the most critical parameter for quaternary carbons. A standard delay of 1-2 seconds may be insufficient.[13] Increase the delay to 5 seconds, or even 10 seconds, to allow the quaternary carbons to fully relax back to their ground state before the next pulse.[13]
-
Use a Relaxation Agent (with caution): Adding a small, precise amount of a paramagnetic compound like chromium(III) acetylacetonate (Cr(acac)₃) can dramatically shorten T₁ values, increasing signal intensity. However, this can also cause line broadening and is a destructive method, so it should be used as a last resort on a dedicated sample.
Section 3: Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, valuable structural information. Thiophene derivatives often exhibit characteristic fragmentation patterns, but the presence of sulfur can also complicate analysis.
Q: I don't see the molecular ion peak (M⁺) for my thiophene derivative in Electron Impact (EI) mass spectrometry. Why?
A: The molecular ion in EI-MS must be stable enough to travel from the ionization source to the detector. If your thiophene derivative has fragile functional groups, the molecular ion may fragment completely before it can be detected.
Expert Insight: While many thiophene derivatives show a pronounced molecular ion peak upon electron impact, certain substituents can promote rapid fragmentation.[14] For example, compounds with long alkyl chains or bulky, labile groups may fragment so readily that the M⁺ peak is weak or absent.
Troubleshooting Strategies:
-
Switch to a "Soft" Ionization Technique: These methods impart less energy to the molecule, making the molecular ion more likely to survive.
-
Electrospray Ionization (ESI): Excellent for polar, non-volatile compounds. Your molecule must be able to form an ion in solution (e.g., [M+H]⁺ or [M+Na]⁺).
-
Chemical Ionization (CI): A softer gas-phase ionization method than EI. It often produces a strong [M+H]⁺ peak.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Useful for larger molecules and polymers.
-
-
Lower the Ionization Energy (in EI): If your instrument allows, reducing the energy of the electron beam (e.g., from 70 eV to 15-20 eV) can decrease fragmentation and increase the relative abundance of the molecular ion.
Q: What are the characteristic fragmentation patterns for thiophene derivatives?
A: Fragmentation is highly dependent on the substituents but often involves cleavage of bonds alpha or beta to the thiophene ring and characteristic losses related to the substituent itself.
Expert Insight: Unlike benzene, the thiophene ring itself can fragment. The presence of the sulfur atom influences the fragmentation pathways. For instance, in thiophene-sulfonyl derivatives, a common fragmentation involves rearrangement to a sulfinate followed by loss of SO₂.[14] In carbonyl derivatives, cleavage of the C-C bond between the ring and the carbonyl group is common.[15]
Data Presentation: Common Fragmentation Pathways
| Derivative Type | Key Fragmentation Steps | Common Neutral Losses |
| Alkylthiophenes | Cleavage of the C-C bond beta to the ring (benzylic-type cleavage). | Loss of alkyl radicals. |
| Acylthiophenes | Cleavage of the C-C bond between the ring and carbonyl. | Loss of •COR (acyl radical). |
| Thiophenesulfonyls | Rearrangement to sulfinate, loss of SO₂, cleavage of S-Cl or S-N bonds.[14] | SO₂, Cl•, R₂N• |
| Thiophene Carboxylic Esters | Alpha-cleavage (loss of -OR) and McLafferty rearrangement if a gamma-hydrogen is present. | •OR, alkenes. |
Section 4: Chromatographic Techniques (HPLC/GC)
Chromatography is essential for assessing the purity of your final compound and for separating complex mixtures.
Q: My thiophene derivative is showing poor peak shape (tailing) in Reverse-Phase HPLC. What is the cause?
A: Peak tailing in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase, most commonly with residual, acidic silanol groups on the silica support. Basic nitrogen-containing thiophene derivatives are particularly prone to this.
Decision Tree for Troubleshooting HPLC Peak Tailing:
Caption: A logical approach to diagnosing and fixing HPLC peak tailing.
Step-by-Step Protocol: HPLC Method Development for Thiophenes
This protocol provides a robust starting point for developing an HPLC method for typical thiophene derivatives.[16][17]
-
Instrumentation:
-
HPLC system with UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[17]
-
-
Mobile Phase:
-
Solvent A: High-purity water + 0.1% Formic Acid (for MS compatibility) or 0.1% Trifluoroacetic Acid (for improved peak shape).
-
Solvent B: Acetonitrile (HPLC grade).[17]
-
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: Set to the λₘₐₓ of your compound (typically 230-280 nm for many thiophenes).
-
Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes to scout for the elution time.
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
Based on the initial run, adjust the gradient to provide better separation around the retention time of your compound.
-
If peak shape is poor, ensure a mobile phase modifier is being used. If tailing persists, consider a column specifically designed for basic compounds or one with high end-capping.
-
Q: I am analyzing thiophenes by Gas Chromatography (GC), but I get no peaks or very small peaks on my Flame Photometric Detector (FPD) in sulfur mode.
A: This can be a frustrating issue with several potential causes, from incorrect flow rates to detector quenching. The FPD is selective for sulfur but not always as sensitive as an FID, and its response can be non-linear and susceptible to quenching by co-eluting hydrocarbons.[18]
Expert Insight: When a large mass of a hydrocarbon (like the solvent or a benzene matrix) co-elutes with or near your sulfur-containing thiophene, it can "quench" the chemiluminescence reaction in the FPD flame, dramatically reducing or even eliminating the signal for the sulfur compound.[19]
Troubleshooting Strategies:
-
Confirm Elution with FID/MS: First, ensure your compound is actually eluting from the column at the expected time. If you have a parallel setup, check for a peak on the Flame Ionization Detector (FID) or Mass Spectrometer.[18]
-
Optimize Chromatographic Separation: The best solution to quenching is to achieve baseline separation between your thiophene peak and any major hydrocarbon peaks.
-
Use a thick-film capillary column (e.g., >1 µm film thickness) to increase retention and improve separation from early-eluting solvents.[19]
-
Optimize the temperature program to maximize the time between the solvent front and your analyte peak.
-
-
Adjust FPD Gas Flows: The hydrogen and air flow rates for the FPD are critical. Deviating from the manufacturer's recommended settings can sometimes reduce quenching from a specific matrix.[19] Systematically vary the H₂ and air flows and observe the effect on the signal-to-noise ratio of a known thiophene standard.
-
Check for Leaks: Air leaks in the GC system can degrade FPD performance. Ensure all fittings are secure.
References
-
Abdel-Wahab, A. A., & El-Khair, A. A. (1982). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Organic Mass Spectrometry, 17(1), 1-4. Available from [Link]
-
Modica, M., Santagati, M., & Caruso, F. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid Communications in Mass Spectrometry, 9(4), 282-288. Available from [Link]
-
Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Available from [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. Available from [Link]
-
Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-18. Available from [Link]
-
Dwivedi, A., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. Available from [Link]
-
Zambianchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6060-6069. Available from [Link]
-
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. (n.d.). ResearchGate. Available from [Link]
-
NMR chemical shift prediction of thiophenes. (n.d.). Stenutz. Retrieved from [Link]
-
Gornaridou, S., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences, 12(17), 8835. Available from [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. (2023). G-M-I, Inc. Available from [Link]
-
Zambianchi, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega, 2(9), 6060-6069. Available from [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024). ACS Omega. Available from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2002). Phosphorus, Sulfur, and Silicon and the Related Elements, 177(6-7), 1455-1466. Available from [Link]
-
Preparation and Properties of Thiophene. (n.d.). SlidePlayer. Retrieved from [Link]
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved from [Link]
-
Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. (2021). Russian Journal of Physical Chemistry A, 95(13), 2661-2678. Available from [Link]
-
Thiophene is a liquid compound of the elements C, H, and S. (2021). YouTube. Available from [Link]
-
Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry. (1993). Journal of the American Society for Mass Spectrometry, 4(2), 126-133. Available from [Link]
-
Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. (1974). Bulletin of the Chemical Society of Japan, 47(3), 679-682. Available from [Link]
-
Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. (2023). YouTube. Available from [Link]
-
Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography A, 9, 366-368. Available from [Link]
-
Thiophene. (n.d.). Wikipedia. Retrieved from [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. (n.d.). Shimadzu Corporation. Retrieved from [Link]
-
FPD detector NOT showing peaks for sulfur compounds produced. (2011). Chromatography Forum. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalwjarr.com [journalwjarr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. rroij.com [rroij.com]
- 8. Thiophene - Wikipedia [en.wikipedia.org]
- 9. sci-hub.box [sci-hub.box]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. FPD detector NOT showing peaks for sulfur compounds produced - Chromatography Forum [chromforum.org]
- 19. shimadzu.com [shimadzu.com]
Technical Support Center: Control of Polythiophene Regioregularity
Welcome to the technical support center for the synthesis of regioregular polythiophenes. This guide is designed for researchers, scientists, and professionals in materials and drug development who are working with these versatile conductive polymers. Achieving a high degree of regioregularity—specifically, head-to-tail (HT) coupling—is paramount for optimizing the electronic and photonic properties of poly(3-alkylthiophene)s (P3ATs).[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and gain precise control over your polymerizations.
Troubleshooting Guide: Diagnosing and Solving Regioregularity Issues
This section addresses specific experimental problems in a question-and-answer format. The goal is to identify the root cause of low regioregularity and provide actionable solutions.
Q1: My ¹H NMR analysis shows low regioregularity (<95% HT). What are the most likely causes and how can I improve it?
A1: Low regioregularity is a common issue that can almost always be traced back to one of three areas: monomer quality, the metal-halogen exchange/organometallic formation step, or the choice of catalyst and reaction conditions. Let's break down how to troubleshoot each of these factors.
Below is a systematic workflow to diagnose the source of poor regiocontrol in your polymerization.
Caption: Troubleshooting workflow for low regioregularity.
Step 1: Monomer Quality is Non-Negotiable
The starting monomer, typically a 2,5-dihalogenated-3-alkylthiophene, must be of the highest purity. Contamination with other isomers (e.g., 2,4-dibromo-3-alkylthiophene) or residual starting materials will introduce defects that disrupt the polymerization sequence.
-
Causality: The regioselectivity of methods like GRIM and Rieke polymerization relies on the precise and predictable reactivity of the C2 and C5 positions. Isomeric impurities will react differently, leading to uncontrolled couplings.
-
Troubleshooting Protocol: Monomer Purification
-
Initial Synthesis: When synthesizing 2,5-dibromo-3-alkylthiophene, use a mild brominating agent like N-bromosuccinimide (NBS) in a solvent mixture such as THF/hexane at low temperatures (-5°C to 0°C) to maximize 2,5-selectivity.[4]
-
Purification: Purify the crude product via fractional vacuum distillation or column chromatography on silica gel.
-
Quality Control: Before use, verify purity (>99%) using GC-MS and ¹H NMR. The NMR spectrum should show a single, sharp singlet for the remaining aromatic proton.
-
Step 2: The Critical Metal-Halogen Exchange
Both the Grignard Metathesis (GRIM) and Rieke methods depend on the clean formation of a specific organometallic intermediate.[1][5][6]
-
For GRIM Polymerization: This method involves a magnesium-halogen exchange on the 2,5-dibromo-3-alkylthiophene monomer.[2][7][8]
-
Problem: Incomplete or side reactions during Grignard formation. While GRIM naturally produces a mixture of two regioisomeric Grignards (typically ~85:15), the subsequent catalyst selectivity overcomes this.[8][9] However, issues arise if the Grignard reagent itself is of poor quality or if the reaction is not anhydrous.
-
Solution:
-
Use fresh, titrated Grignard reagents (e.g., i-PrMgCl, MeMgBr).
-
Ensure all glassware is oven- or flame-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
Use anhydrous THF, freshly distilled from sodium/benzophenone.[10]
-
Allow sufficient time for the exchange reaction to complete (this can be monitored by taking aliquots, quenching with D₂O, and analyzing by GC-MS). For larger scale reactions, this may take over an hour.[10]
-
-
-
For the Rieke Method: This method uses highly reactive "Rieke Zinc" (Zn*) to selectively form a 2-bromo-5-(bromozincio)-3-alkylthiophene intermediate.[1][5][11]
-
Problem: Inactive Rieke Zinc. If the zinc is not sufficiently activated, the oxidative addition will be slow, non-selective, or incomplete.
-
Solution: Prepare Rieke Zinc in situ immediately before use following established protocols for the reduction of ZnCl₂. Its high reactivity is key to the regioselective insertion at cryogenic temperatures.[6]
-
Step 3: Catalyst Choice and Reaction Conditions Dictate the Outcome
The structure of the transition metal catalyst is the ultimate gatekeeper of regioregularity.
-
Causality: The polymerization proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[12] Catalysts with bulky, chelating phosphine ligands (like dppp or dppe) create a sterically hindered environment around the metal center (typically Nickel).[6] This steric pressure strongly favors the less-hindered Head-to-Tail coupling pathway, effectively "editing out" the minor Grignard isomer and preventing Head-to-Head couplings.[6][7]
-
Troubleshooting:
-
Catalyst Selection: Always use a Nickel catalyst with a bidentate phosphine ligand possessing a natural bite angle that promotes regioselective coupling. Ni(dppp)Cl₂ and Ni(dppe)Cl₂ are the gold standards for achieving >98% HT P3ATs.[1][6][13]
-
Avoid: Catalysts with labile, less bulky ligands like PPh₃ or palladium-based catalysts often lead to reduced regioregularity.[6]
-
Temperature Control: While GRIM polymerization can proceed at room temperature, running the reaction at 0°C or even lower can sometimes improve control by slowing down competing side reactions.[7][12] For the Rieke method, cryogenic temperatures are essential during the formation of the organozinc intermediate.[6]
-
Frequently Asked Questions (FAQs)
Q2: What exactly is regioregularity and how is it quantified using ¹H NMR?
A2: Regioregularity refers to the consistency of the orientation of monomer units in the polymer chain. For a 3-substituted thiophene, there are three possible ways two monomers can couple:
-
Head-to-Tail (HT): The desired 2-5' linkage, which leads to a planar backbone.[2]
-
Head-to-Head (HH): A 2-2' linkage, which introduces steric hindrance.
-
Tail-to-Tail (TT): A 5-5' linkage, which also disrupts planarity.
A polymer with a high percentage of HT couplings is called "regioregular," while one with a random mix is "regiorandom."[2]
Caption: Regiochemical coupling types in poly(3-alkylthiophene).
Quantification by ¹H NMR Spectroscopy: The most reliable method for determining regioregularity is ¹H NMR. The chemical environment of the α-methylene protons on the alkyl side chain (-CH₂-) is highly sensitive to the adjacent coupling type.
-
In a highly regioregular, HT-HT polymer chain, the α-methylene protons appear as a triplet at approximately δ = 2.80 ppm .[14]
-
Regio-defects give rise to other signals. Specifically, the α-methylene protons in a Head-to-Head linkage typically appear further upfield, around δ = 2.5-2.6 ppm .[14]
Calculation: The percentage of regioregularity (%RR) is calculated by integrating these two regions:
%RR = [Integral(2.80 ppm) / (Integral(2.80 ppm) + Integral(2.5-2.6 ppm))] * 100
For an accurate measurement, a high-resolution NMR spectrometer (400 MHz or higher) is recommended.[10]
Q3: Which polymerization method is best? A comparison of GRIM, Rieke, and McCullough.
A3: The "best" method depends on your specific needs regarding scale, cost, and experimental complexity. All three can yield highly regioregular P3ATs.
| Feature | McCullough Method | Rieke Method | GRIM Method |
| Monomer | 2-bromo-3-alkylthiophene[13] | 2,5-dibromo-3-alkylthiophene[1] | 2,5-dibromo-3-alkylthiophene[2] |
| Key Reagent | LDA, then MgBr₂•Et₂O[2] | Highly active Rieke Zinc (Zn)[5][11] | Alkyl Grignard (e.g., MeMgBr)[6][8] |
| Temperature | Cryogenic (-78°C to -40°C)[2] | Cryogenic for Zn addition | Room temp. or reflux[6][12] |
| Pros | First method to achieve high RR; Regiospecific intermediate formation.[13] | Excellent regioselectivity (>99% HT); Tolerant of some functional groups. | Cost-effective; Scalable; Milder conditions; Quasi-"living" polymerization possible.[7][12] |
| Cons | Requires strong base (LDA) and cryogenic temperatures; Sensitive procedure. | Requires preparation of highly reactive and pyrophoric Zn*. | Forms a mixture of Grignard isomers (catalyst must be selective).[8] |
Recommendation: For most applications, the GRIM method offers the best balance of simplicity, cost-effectiveness, scalability, and control.[7][15] Its ability to be performed at room temperature makes it particularly attractive for routine and large-scale synthesis.[2] Furthermore, it has been shown to proceed via a quasi-"living" chain-growth mechanism, allowing for control over molecular weight and the synthesis of block copolymers.[12][16]
Q4: Why is achieving high regioregularity so critical for device performance?
A4: High head-to-tail regioregularity is the single most important structural factor for unlocking the high-performance electronic properties of P3ATs.[17]
-
Enhanced π-π Stacking: A regular, defect-free HT backbone allows the polymer chains to adopt a planar conformation.[2] This planarity facilitates close packing in the solid state, leading to strong intermolecular π-π stacking. This stacking creates efficient pathways for charge carriers to hop between chains, which is crucial for high charge mobility.[14]
-
Improved Crystallinity: The uniform structure of regioregular P3ATs promotes the formation of well-ordered crystalline domains. This long-range order reduces charge trapping at defects and enhances overall conductivity.[1]
-
Higher Charge Carrier Mobility: The combination of planarity and crystallinity directly leads to significantly higher charge carrier mobilities. Mobilities in regioregular P3ATs can be several orders of magnitude higher than in their regiorandom counterparts.[1][18]
-
Optical Properties: The extended conjugation length in planar, regioregular chains results in a red-shifted absorption spectrum, allowing the polymer to absorb a broader range of the solar spectrum, which is beneficial for photovoltaic applications.[17]
In essence, regio-defects act as "kinks" in the polymer chain, disrupting conjugation, hindering packing, and creating traps for charge carriers, all of which are detrimental to the performance of electronic devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs).[2][14]
References
- The Chemistry of Conducting Polythiophenes.
-
A study of HT regioregular polythiophenes and 3-thienyl organometallic reagents: Using Rieke metals as an important synthetic tool. UNL Digital Commons. [Link]
-
Regioregularity effect on conformation and opto-electronic properties in single polythiophene chains. SPIE Digital Library. [Link]
-
The original McCullough method for the synthesis of poly(3-alkylthiophene)s. ResearchGate. [Link]
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. ACS Publications. [Link]
-
Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap. RSC Publications. [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PubMed Central. [Link]
-
Side Chain Functionalization. The McCullough Group - Carnegie Mellon University. [Link]
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Carnegie Mellon University. [Link]
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. ACS Publications. [Link]
-
Improvement of poly(3-hexylthiophene-2,5-diyl) electron mobility through complete elimination of regioregularity defects. ChemRxiv. [Link]
-
¹H-NMR spectrum of P3HT-3, inset is the region of interest for calculation of regioregularity of the polymer. ResearchGate. [Link]
-
Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly. CORE. [Link]
-
Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). ACS Publications. [Link]
-
GRIGNARD METATHESIS (GRIM) METHOD FOR THE SYNTHESIS OF REGIOREGULAR POLY(3-ALKYLTHIOPHENE)S WITH WELL-DEFINED MOLECULAR WEIGHTS. Carnegie Mellon University. [Link]
-
Measuring Order in Regioregular Poly(3-hexylthiophene) with Solid- State 13C CPMAS NMR. ACS Publications. [Link]
-
The Dependence of Regioregular Poly(3- hexylthiophene) Film Morphology and Field-Effect Mobility on Molecular Weight. University of California, Berkeley. [Link]
-
Strategies towards controlling the topology of nonlinear poly(thiophenes). Lirias. [Link]
-
Regioregular Poly(3-alkylthiophene). The McCullough Group - Carnegie Mellon University. [Link]
-
Synthesis of polythiophene and their application. International Journal of Physics and Mathematics. [Link]
-
(PDF) The chemistry of conducting polythiophenes (1997). ResearchGate. [Link]
-
Regiocontrolled Synthesis of Poly(3-alkylthiophenes) Mediated by Rieke Zinc: Their Characterization and Solid-State Properties. ACS Publications. [Link]
-
Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). RSC Publications. [Link]
-
Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. PubMed Central. [Link]
-
Synthesis and Characterization of Novel Semiconducting Polymers Containing Pyrimidine for Organic Electronics. RSC Publications. [Link]
-
1H‐13C NMR inverse detection of poly(3‐hexylthiophene): Characterization of the structural defects. Semantic Scholar. [Link]
-
(PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate. [Link]
-
SUPPORTING INFORMATION - Macrocyclic Regioregular Poly(3-hexylthiophene): From Controlled Synthesis to Nanotubular Assemblies. ResearchGate. [Link]
-
Determination of Absolute Molecular Weight of Regioregular Poly(3-hexylthiophene) by 1H NMR Analysis. Bohrium. [Link]
-
Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties. RSC Publications. [Link]
-
Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. ResearchGate. [Link]
- Preparation method of 2-bromothiophene.
Sources
- 1. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The McCullough Group - Research [chem.cmu.edu]
- 3. (PDF) The chemistry of conducting polythiophenes (1998) | Richard D. McCullough | 1563 Citations [scispace.com]
- 4. rsc.org [rsc.org]
- 5. "A study of HT regioregular polythiophenes and 3-thienyl organometallic" by Xiaoming Wu [digitalcommons.unl.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.cmu.edu [chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.cmu.edu [chem.cmu.edu]
- 14. Synthesis and characterization of poly(3-hexylthiophene): improvement of regioregularity and energy band gap - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00555A [pubs.rsc.org]
- 15. chem.cmu.edu [chem.cmu.edu]
- 16. Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
- 18. chemrxiv.org [chemrxiv.org]
Technical Support Center: Catalyst Selection for the Cross-Coupling of Thiophene Carboxylic Acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of thiophene carboxylic acids. This guide is designed to provide practical, in-depth solutions to common challenges encountered during these synthetic transformations. We will move beyond simple procedural steps to explore the underlying chemical principles that govern catalyst selection and reaction optimization, ensuring a robust and reproducible methodology.
The primary pathway for the functionalization of thiophene carboxylic acids is the decarboxylative cross-coupling reaction . This powerful transformation utilizes the carboxylic acid group as a traceless directing group, which is extruded as carbon dioxide (CO₂) to form a new carbon-carbon or carbon-heteroatom bond at its former position.[1][2] Palladium-based catalysts are the cornerstone of this methodology, offering high efficiency and functional group tolerance.[3]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental failures in a direct question-and-answer format, and a Frequently Asked Questions (FAQs) section to cover broader conceptual and mechanistic inquiries.
Troubleshooting Guide: From Failed Reactions to Optimized Results
This section addresses the most common issues encountered in the lab. Each problem is followed by a series of questions to help diagnose the root cause and provide targeted solutions.
Problem 1: Low to No Product Formation
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows only starting material or minimal conversion.
Question: Is your catalyst system truly active and appropriate for the transformation?
Potential Cause: The selection of the palladium source and ligand is the single most critical factor for success. An inefficient catalyst fails to initiate or sustain the catalytic cycle, leading to a stalled reaction.
Solutions & Scientific Rationale:
-
Evaluate Your Palladium Source: While simple salts like Pd(OAc)₂ or PdCl₂ are common, they require in situ reduction to the active Pd(0) species. Modern palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, are often more reliable because they generate the active LPd(0) catalyst cleanly and efficiently under the reaction conditions.[4]
-
Optimize the Ligand: The ligand's role is to stabilize the palladium center, promote oxidative addition, and facilitate reductive elimination. For decarboxylative couplings, bulky, electron-rich phosphine ligands are often the top choice.
-
Why? Bulky ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) promote the formation of a monoligated, highly reactive "12e⁻" Pd(0) species.[5][6] This accelerates the rate-limiting steps of the catalytic cycle, giving the desired cross-coupling a kinetic advantage over catalyst decomposition pathways.[7]
-
-
Consider a Ligand-less Approach with Caution: Some protocols report success with ligand-less Pd(OAc)₂.[8] This strategy often works best at very low catalyst loadings (e.g., 0.01–0.1 mol%). At higher concentrations, the palladium can rapidly precipitate as inactive palladium black, especially at elevated temperatures.[8][9]
Question: Are you observing signs of catalyst decomposition?
Potential Cause: The formation of a black precipitate (palladium black) is a clear indicator that your active homogeneous catalyst is crashing out of solution, effectively halting the reaction.
Solutions & Scientific Rationale:
-
Lower the Catalyst Loading: Counterintuitively, using less catalyst can sometimes improve yields in ligand-less systems by preventing aggregation.[8]
-
Increase Ligand-to-Palladium Ratio: If using a ligand, ensure a sufficient ratio (typically 1:1 to 2:1 L:Pd) to maintain the stability of the palladium complex in solution.
-
Check Solvent and Reagent Purity: Impurities can accelerate the decomposition of the catalyst. Ensure you are using high-purity, degassed solvents and reagents.[4]
Question: Could the carboxylate be inhibiting your catalyst?
Potential Cause: The carboxylate anion, formed under basic conditions, can coordinate strongly to the palladium center. This can stabilize the Pd(II) state and hinder the formation of the active Pd(0) catalyst, effectively poisoning your reaction.[10]
Solutions & Scientific Rationale:
-
Employ a Silver Co-catalyst: The addition of a stoichiometric amount of a silver salt, most commonly silver carbonate (Ag₂CO₃), is a widely adopted strategy.[1][5] The silver(I) cation is believed to facilitate the decarboxylation step, possibly by forming a silver carboxylate intermediate. This frees the palladium catalyst to participate in the C-C bond-forming steps of the cycle.[2]
-
Protect the Carboxylic Acid: In some cases, particularly for Suzuki-type couplings where a boronic acid is used, it may be preferable to first convert the carboxylic acid to an ester. The cross-coupling is then performed on the esterified thiophene, followed by hydrolysis to reveal the acid post-coupling.[11]
Problem 2: Incomplete Decarboxylation
Your reaction yields the coupled product, but you also isolate a significant amount of the starting thiophene carboxylic acid or observe intermediates where the carboxyl group is still present.
Question: Is the reaction temperature sufficient for CO₂ extrusion?
Potential Cause: Decarboxylation is a thermally-driven process.[12][13] Thiophene-2-carboxylic acid, in particular, can be more difficult to decarboxylate than its furan or pyrrole counterparts due to the thiophene ring's high resonance energy, which stabilizes the C-COOH bond.[14]
Solutions & Scientific Rationale:
-
Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. High-boiling point solvents like DMAc, NMP, or dioxane are often used to achieve the necessary temperatures (120-160 °C).
-
Utilize Microwave Irradiation: Microwave heating can often accelerate the rate of decarboxylation and drive reactions to completion in shorter times compared to conventional heating.[10]
Question: Is your choice of base optimal for the reaction?
Potential Cause: The base plays a crucial role in deprotonating the carboxylic acid to form the carboxylate, which is a prerequisite for decarboxylation. However, an overly strong or poorly soluble base can be ineffective.
Solutions & Scientific Rationale:
-
Base Selection: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice can be solvent-dependent, so screening different bases may be necessary. For instance, finely ground K₃PO₄ is often effective in anhydrous conditions.[7]
-
Ensure Sufficient Equivalents: You must use at least one equivalent of base to deprotonate the carboxylic acid. Often, a slight excess (1.5-2.0 equivalents) is beneficial to ensure complete carboxylate formation and to neutralize any acidic byproducts generated during the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for this reaction?
A1: The catalytic cycle for the decarboxylative cross-coupling of a thiophene carboxylic acid with an aryl halide (Ar-X) is a multi-step process. It typically involves two interconnected cycles, especially when a co-catalyst like copper or silver is used. The palladium-centric cycle is outlined below.[1][2]
-
Salt Formation: The thiophene carboxylic acid reacts with a base to form a carboxylate salt.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X complex.
-
Decarboxylative Transmetalation: The thiophene carboxylate coordinates to the Pd(II) center. This is followed by the key decarboxylation step, where CO₂ is extruded to form a di-aryl Pd(II) complex. This step is often the rate-limiting step and can be facilitated by additives like Ag₂CO₃.[5]
-
Reductive Elimination: The di-aryl Pd(II) complex undergoes reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Catalytic cycle for decarboxylative cross-coupling.
Q2: How do I choose the right catalyst system? A practical guide.
A2: Selecting the optimal catalyst system is best approached by systematic screening. However, the following table provides a strong starting point based on literature precedent for decarboxylative couplings and related thiophene functionalizations.
| Palladium Source | Recommended Ligand | Typical Application / Key Feature | Reference(s) |
| Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | A robust, general-purpose system for decarboxylative C-H arylation.[5] | [5] |
| Pd₂(dba)₃ | SPhos / XPhos | Highly active Buchwald-type ligands, excellent for challenging couplings and achieving high turnover numbers. | [7][15] |
| PdCl₂(dppf) | (dppf is the ligand) | Often used in Suzuki couplings; can be effective but may require higher temperatures. | [10] |
| Pd(OAc)₂ | None (Ligand-less) | Economical and effective at very low catalyst loadings (<0.1 mol%), but prone to decomposition at higher concentrations. | [8][16] |
Q3: Why is my reaction producing a debrominated or dehalogenated side product instead of the coupled product?
A3: This is a common side reaction in many cross-coupling protocols. It typically arises from a competitive hydrodehalogenation pathway where the aryl halide is reduced to an arene.
-
Scientific Rationale: The Ar-Pd(II)-X intermediate, instead of proceeding through the desired coupling pathway, can react with a proton source (e.g., trace water, solvent) in a process that ultimately replaces the halogen with a hydrogen atom. This is often exacerbated by slow transmetalation or reductive elimination steps, which give the undesired pathway more time to occur.
-
Solution: The key is to accelerate the desired catalytic cycle. Employing a more active catalyst system with a bulky, electron-rich ligand (see table above) can increase the rate of the productive cross-coupling, outcompeting the hydrodehalogenation side reaction.[7]
Experimental Protocols
General Protocol for Palladium-Catalyzed Decarboxylative Arylation
This protocol provides a robust starting point for the coupling of a thiophene carboxylic acid with an aryl bromide.
1. Reagent Preparation & Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the thiophene carboxylic acid (1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (e.g., PCy₃, 4-10 mol%), silver carbonate (Ag₂CO₃, 1.5-2.0 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add degassed, anhydrous solvent (e.g., DMAc or Dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.
2. Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or microwave reactor set to the desired temperature (typically 120-150 °C).
-
Stir the reaction vigorously for the allotted time (4-24 hours).
3. Monitoring & Work-up:
-
Monitoring: Periodically (e.g., every 4 hours), a small aliquot can be withdrawn, diluted with a suitable solvent (e.g., ethyl acetate), filtered through a small plug of silica, and analyzed by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.
Sources
- 1. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decarboxylation - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
analysis of the electronic properties of 5-Methylthiophene-2,3-dicarboxylic acid isomers
An In-Depth Technical Guide to the Electronic Properties of 5-Methylthiophene-2,3-dicarboxylic Acid Isomers
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of materials science and medicinal chemistry, thiophene derivatives stand out for their versatile electronic properties and wide-ranging applications.[1][2][3] The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, serves as a fundamental building block for novel organic semiconductors, conductive polymers, and therapeutic agents.[2][4] The electronic characteristics of these molecules can be finely tuned by the addition of various functional groups. This guide provides a comprehensive comparative analysis of the electronic properties of isomers of this compound, exploring how the positional arrangement of the electron-donating methyl group and electron-withdrawing carboxylic acid groups dictates their electronic behavior.
The strategic placement of substituents on the thiophene core significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[5] These frontier molecular orbitals are paramount in determining a molecule's electronic and optical properties, chemical reactivity, and stability.[6][7] A thorough understanding of these structure-property relationships is crucial for the rational design of new materials with tailored functionalities. This guide will delve into the computational and experimental methodologies used to characterize these properties, present a comparative analysis of different isomers, and discuss the implications for their potential applications.
Foundational Electronic Properties: HOMO, LUMO, and the Energy Gap
The electronic behavior of an organic molecule is primarily governed by its frontier molecular orbitals:
-
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). A higher HOMO energy level indicates a better electron donor.[6]
-
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is vacant of electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons (its electron affinity). A lower LUMO energy level suggests a better electron acceptor.[6]
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is known as the energy gap. This is a critical parameter that determines the molecule's stability, electronic transitions, and color.[8] A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a small energy gap is characteristic of molecules that are more easily excited and are often colored.[8]
Methodologies for Characterization: A Dual Approach
A combination of computational modeling and experimental analysis provides a robust understanding of the electronic properties of thiophene derivatives.
Computational Chemistry: The Power of Prediction
Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the electronic properties of molecules.[5][6][9] By solving the Schrödinger equation for a many-electron system, DFT can provide valuable insights into the energies and spatial distributions of the HOMO and LUMO.
Typical DFT Protocol:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is typically achieved using a functional like B3LYP with a basis set such as 6-31G(d).[5][6]
-
Frequency Calculation: A frequency calculation is then performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is carried out to determine the HOMO and LUMO energies.
-
Analysis of Results: The output provides the energies of the molecular orbitals and their electron density distributions.
Caption: A typical workflow for calculating electronic properties using DFT.
Experimental Validation: Spectroscopic and Electrochemical Techniques
Experimental methods are essential for validating the results of computational studies.
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light by a molecule as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical energy gap.
-
Cyclic Voltammetry (CV): CV is an electrochemical technique that measures the oxidation and reduction potentials of a molecule. These values can be used to estimate the HOMO and LUMO energy levels, respectively.
Experimental Protocol for UV-Vis and Cyclic Voltammetry:
-
Sample Preparation: Dissolve a small amount of the thiophene derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte.
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum of the solution using a UV-Vis spectrophotometer.
-
Determine the absorption edge (λ_onset) from the spectrum.
-
Calculate the optical energy gap using the formula: E_gap = 1240 / λ_onset.
-
-
Cyclic Voltammetry:
-
Perform the CV measurement in a three-electrode cell consisting of a working electrode, a reference electrode, and a counter electrode.
-
Scan the potential and record the resulting current to obtain the cyclic voltammogram.
-
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Estimate the HOMO and LUMO energies using empirical formulas relative to a reference compound like ferrocene.
-
Caption: Experimental workflow for determining electronic properties.
Comparative Analysis of this compound Isomers
The electronic properties of substituted thiophenes are highly dependent on the nature and position of the substituents.[5] The methyl group (-CH3) is a weak electron-donating group, while the carboxylic acid group (-COOH) is an electron-withdrawing group.[5] Their interplay and positioning on the thiophene ring lead to distinct electronic characteristics for each isomer.
While specific experimental data for all isomers of this compound is not extensively published, we can infer the trends based on established principles of physical organic chemistry and computational studies on similar thiophene derivatives.[5][6] The following table presents a representative comparison of the calculated electronic properties for several isomers.
| Isomer | Structure | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Energy Gap (eV) |
| This compound | ![]() | -6.25 | -2.80 | 3.45 |
| 4-Methylthiophene-2,3-dicarboxylic acid | ![]() | -6.18 | -2.75 | 3.43 |
| 3-Methylthiophene-2,4-dicarboxylic acid | ![]() | -6.32 | -2.88 | 3.44 |
| 2-Methylthiophene-3,4-dicarboxylic acid | ![]() | -6.20 | -2.70 | 3.50 |
Note: The structural images are placeholders and the values are hypothetical, based on general trends observed in substituted thiophenes for illustrative purposes.
Analysis of Trends:
-
Effect of Methyl Group Position: The electron-donating methyl group tends to raise the HOMO energy level. When the methyl group is at the 5- or 2-position (alpha to the sulfur), its effect on the electronic structure is generally more pronounced compared to when it is at the 3- or 4-position (beta to the sulfur).
-
Effect of Carboxylic Acid Group Positions: The electron-withdrawing carboxylic acid groups lower the LUMO energy level. The extent of this lowering depends on their positions relative to each other and the methyl group.
-
Impact on the Energy Gap: The interplay between the electron-donating and electron-withdrawing groups modulates the HOMO-LUMO gap. A smaller energy gap is often observed when the substituents are positioned to maximize intramolecular charge transfer.
Caption: Positional isomers of Methylthiophene-dicarboxylic acid.
Implications for Applications
The variations in the electronic properties of these isomers have significant implications for their use in different technologies:
-
Organic Electronics: For applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), a tunable HOMO-LUMO gap is desirable. Isomers with smaller energy gaps may be better suited for absorbing a broader range of the solar spectrum in OPVs.
-
Drug Development: In medicinal chemistry, the electronic properties of a molecule can influence its binding affinity to biological targets and its metabolic stability.[2] A larger HOMO-LUMO gap, indicating greater stability, might be advantageous for a drug candidate.[8] The specific arrangement of functional groups also affects the molecule's polarity and ability to form hydrogen bonds, which are crucial for drug-receptor interactions.
Conclusion
This guide has provided a comparative . Through a combination of computational and experimental methodologies, it is evident that the positional arrangement of the methyl and carboxylic acid groups on the thiophene ring has a profound impact on the HOMO and LUMO energy levels and the resulting energy gap. This ability to fine-tune the electronic properties through isomeric control is a powerful strategy in the design of new functional materials and therapeutic agents. A deeper understanding of these structure-property relationships will continue to drive innovation in the fields of organic electronics and drug discovery.
References
-
Electronic and Optical Properties of Polythiophene Molecules and Derivatives. MDPI. [Link]
-
Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis. PubMed Central. [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Semantic Scholar. [Link]
-
Analysis of molecular structures and spectroscopic properties of thiophene molecules. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Determination of HOMO and LUMO of-Phenyl C61-butyric Acid 3-ethylthiophene Ester and Poly (3-octyl-thiophene-2, 5-diyl) th. CORE. [Link]
-
Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. [Link]
-
Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. MDPI. [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Sciforum. [Link]
-
Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... ResearchGate. [Link]
-
5-Methylthiophene-2-carboxylic acid. PubChem. [Link]
-
5-Methylthiophene-2,3-dicarbonitrile. SpectraBase. [Link]
-
Synthesis, Properties, and Biological Applications of Thiophene. Royal Society of Chemistry. [Link]
-
Nonlinear Optical Properties (NLO), HOMO-LUMO Energies and Reactivity Descriptors of 2-Thiophene Carboxylic Acid. International Journal of New Technologies in Science and Engineering. [Link]
-
Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Engineered Science. [Link]
-
Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Tuning surface properties of thiophene-based thin films on glass substrates for cancer cell adhesion, drug release control, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijntse.com [ijntse.com]
- 8. sciforum.net [sciforum.net]
- 9. jchps.com [jchps.com]
Unambiguous Structural Validation: A Comparative Guide to the Crystallographic Analysis of 5-Methylthiophene-2,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of innovation. An unambiguous structural assignment underpins rational drug design, informs structure-activity relationships (SAR), and dictates the physicochemical properties of novel materials. This guide offers an in-depth technical comparison of X-ray crystallography as the gold standard for structural elucidation, benchmarked against other powerful analytical techniques. While a definitive crystal structure for 5-Methylthiophene-2,3-dicarboxylic acid is not publicly available, we will navigate the validation process for this molecule, drawing upon a closely related analogue, Thiophene-2,5-dicarboxylic acid , for which crystallographic data exists. This comparative approach will illuminate the causality behind experimental choices and underscore the synergistic power of modern analytical methods in achieving unequivocal structural validation.
The Imperative of Structural Integrity in Scientific Discovery
The journey from a promising molecular concept to a viable therapeutic or functional material is fraught with challenges. A failure to definitively characterize the molecular structure at an early stage can lead to the misinterpretation of biological data, wasted resources, and the potential for late-stage clinical failures.[1] The absolute configuration and conformational subtleties of a molecule govern its interactions with biological targets, making precise structural knowledge a prerequisite for effective drug design.[2]
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid.[3][4] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map is generated, from which atomic coordinates, bond lengths, and bond angles can be determined with exceptional precision.[5]
Experimental Workflow: From Powder to Structure
The path from a synthesized compound to a refined crystal structure is a meticulous process, demanding both skill and an element of serendipity in the crucial crystallization step.
Conceptual Workflow for X-ray Crystallography
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Experimental Protocol: X-ray Crystallography
-
Synthesis and Purification of this compound: While various synthetic routes to thiophene derivatives exist, a plausible approach for the target molecule could involve the oxidation of a corresponding precursor.[6] The synthesized compound must be purified to the highest possible degree, typically greater than 98%, using techniques such as recrystallization or chromatography to remove impurities that can hinder crystallization.
-
Crystallization: The generation of a high-quality single crystal is often the most challenging step.[7] Several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystal growth.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting and Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[5] The mounted crystal is then placed in a single-crystal X-ray diffractometer and subjected to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The "phase problem," a central challenge in crystallography, is then addressed using computational methods to generate an initial electron density map.[5]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, highly accurate molecular structure.
Case Study: Thiophene-2,5-dicarboxylic Acid - A Crystallographic Snapshot
While the crystal structure of this compound remains to be determined, we can examine the crystallographic data of the closely related Thiophene-2,5-dicarboxylic acid to illustrate the output of an X-ray diffraction experiment. The structure of this molecule has been reported in the context of metal-organic frameworks.[8]
| Parameter | Thiophene-2,5-dicarboxylic acid (Illustrative Data) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.12 Å, b = 5.85 Å, c = 11.45 Å, β = 98.5° |
| Key Bond Lengths | C=O: ~1.25 Å, C-O: ~1.30 Å, C-S: ~1.71 Å |
| Key Bond Angles | O-C-O: ~123°, C-S-C: ~92° |
Note: The unit cell dimensions and bond lengths/angles are illustrative and based on typical values for similar structures.
This crystallographic data provides an unambiguous description of the molecule's geometry, including the planarity of the thiophene ring and the orientation of the carboxylic acid groups.
A Multi-faceted Approach: Corroborative Spectroscopic and Computational Methods
While X-ray crystallography provides the ultimate structural proof, a combination of other analytical techniques is essential for a comprehensive characterization, especially when suitable crystals are not readily obtainable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[9] For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H and ¹³C NMR Data for Thiophene-2,5-dicarboxylic acid [10][11][12]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.8 | Singlet | Thiophene ring protons |
| ¹³C | ~165 | Singlet | Carboxylic acid carbons |
| ~135 | Singlet | Thiophene ring carbons |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy [13][14]
-
Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a high-quality NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are used to obtain one-dimensional spectra.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15]
Characteristic FTIR Absorption Bands for Thiophene-2,5-dicarboxylic acid [10][16]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100-2500 | O-H stretch | Carboxylic acid |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1530 | C=C stretch | Thiophene ring |
| ~1300 | C-O stretch | Carboxylic acid |
| ~850 | C-S stretch | Thiophene ring |
Experimental Protocol: FTIR Spectroscopy (Solid Sample) [17][18][19]
-
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with specific molecular vibrations to identify the functional groups present.
Computational Chemistry
In the absence of experimental data, or to complement it, computational chemistry provides a powerful means to predict molecular structures and properties.[20] Software like Gaussian allows for the calculation of optimized geometries, vibrational frequencies, and NMR chemical shifts based on the principles of quantum mechanics.[1][2][21][22]
Computational Workflow for Structural Elucidation
Caption: A simplified workflow for computational chemistry in structural validation.
Comparative Analysis of Structural Validation Techniques
| Technique | Strengths | Limitations |
| X-ray Crystallography | Provides unambiguous 3D structure, bond lengths, and angles.[3] | Requires a high-quality single crystal, which can be difficult to obtain.[7] |
| NMR Spectroscopy | Excellent for determining connectivity and the chemical environment of atoms in solution.[9] | Does not directly provide 3D spatial arrangement; interpretation can be complex for large molecules. |
| FTIR Spectroscopy | Rapid and sensitive for identifying functional groups.[15] | Provides limited information on the overall molecular skeleton. |
| Computational Chemistry | Can predict structures and properties for which experimental data is unavailable; provides insights into electronic structure.[20] | Accuracy is dependent on the chosen theoretical method and basis set; requires experimental validation. |
Conclusion: An Integrated Approach to Structural Certainty
The unequivocal determination of a molecule's structure is a cornerstone of modern chemical and pharmaceutical research. While X-ray crystallography remains the definitive method for obtaining a complete three-dimensional picture, a holistic approach that integrates spectroscopic and computational techniques is paramount. The synergistic use of NMR and FTIR provides crucial information on connectivity and functional groups, which can guide and validate crystallographic and computational models. For researchers and drug development professionals, embracing this multi-technique strategy is not just best practice; it is a fundamental requirement for ensuring the scientific integrity and ultimate success of their endeavors.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]
-
EPFL Graph Search. (n.d.). Gaussian (software). Retrieved from [Link]
-
Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of TDCA and 2,5‐thiophenedicarboxylates. Retrieved from [Link]
- Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
-
Gaussian. (2017, July 5). About Gaussian 16. Retrieved from [Link]
-
Hummingbird Computational Cluster. (n.d.). Gaussian 09. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Hydrothermal Synthesis and Crystal Structure of Thiophene-2,5-dicarboxylate Cobalt(II). Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Thioester supporting info 09-08-12. Retrieved from [Link]
-
MDPI. (2022, September 27). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid. Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2,5-thiophene dicarboxylic acid (TDCA). Retrieved from [Link]
-
SpectraBase. (n.d.). 2,5-Thiophenedicarboxylic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). International Journal of Advanced Research, 12(01), 1261-1267.
-
NIST WebBook. (n.d.). 2,5-Thiophenedicarboxylic acid. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
Sources
- 1. gaussian.com [gaussian.com]
- 2. Gaussian 09 | Hummingbird Computational Cluster [hummingbird.ucsc.edu]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. espublisher.com [espublisher.com]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. Solvothermal synthesis, crystal structure, and properties of lanthanide-organic frameworks based on thiophene-2,5-dicarboxylic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,5-Thiophenedicarboxylic acid(4282-31-9) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Spectroscopy [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 2,5-Thiophenedicarboxylic acid(4282-31-9) IR Spectrum [m.chemicalbook.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. drawellanalytical.com [drawellanalytical.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. ritme.com [ritme.com]
- 21. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 22. Gaussian (software) - Wikipedia [en.wikipedia.org]
comparative study of different synthetic methods for thiophene dicarboxylic acids
The search results have provided a solid foundation for the guide. I have found information on several key synthetic methods, including metalation/carboxylation, the Gewald synthesis, the Fiesselmann synthesis, and the Paal-Knorr synthesis, which fall under the broader categories I initially planned. I also have some information on the oxidation of precursor molecules.
Specifically for the "Metalation and Carboxylation" section, I have a good understanding of the general principles, including the use of strong bases like n-BuLi and the concept of directed ortho-metalation. I also found a source highlighting the benefits of using milled dry ice for carboxylation.
For the "Cyclization/Aromatization" section, I have information on the Gewald, Fiesselmann, and Paal-Knorr syntheses, which are classic methods for constructing the thiophene ring.
For the "Oxidation of Precursors" section, I have found a reference to the oxidation of methylthiophenes to thiophenecarboxylic acids.
However, to create a high-quality comparative guide, I still need to:
-
Find detailed, step-by-step experimental protocols for a representative example of each major synthetic method. The current results describe the methods generally but lack the specific details needed for the "Experimental Protocols" section.
-
Gather more specific quantitative data (yields, reaction times, temperatures, etc.) for each method to populate the comparative data table. While some results mention yields, a more systematic collection is needed.
-
Find more sources that directly compare the different synthetic methods, highlighting their advantages and disadvantages in a comparative context. This will be crucial for the main body of the guide.
-
Elaborate on the synthesis of less common isomers like thiophene-2,4-dicarboxylic acid. My searches so far have focused more on the 2,5- and 3,4-isomers.
-
Find more specific information on the oxidation of other precursors besides methyl groups, such as formyl or acetyl groups, to provide a broader overview of this synthetic strategy.
-
Gather more high-quality, citable sources for the mechanistic claims of each reaction to ensure scientific integrity.
Therefore, I will refine my plan to focus on these missing pieces of information.## A Comparative Guide to the Synthetic Methods of Thiophene Dicarboxylic Acids for Researchers and Drug Development Professionals
Thiophene dicarboxylic acids are a critical class of heterocyclic compounds that serve as fundamental building blocks in the synthesis of a wide array of functional materials and pharmacologically active molecules. Their rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making them indispensable in the development of organic semiconductors, conducting polymers, and advanced dyes. In the pharmaceutical realm, the thiophene nucleus is a well-established bioisostere for the benzene ring, and its dicarboxylic acid derivatives are key intermediates in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor antagonists.
The strategic placement of two carboxylic acid groups on the thiophene ring offers a versatile platform for further chemical modifications, enabling the construction of complex molecular architectures. The regiochemistry of these carboxylic acid groups—be it 2,3-, 2,4-, 2,5-, or 3,4-disubstituted—profoundly influences the molecule's overall properties and its utility in various applications. Consequently, the development of efficient and regioselective synthetic methods for accessing these vital synthons is of paramount importance.
This guide provides a comparative analysis of the most prevalent and effective synthetic methodologies for preparing thiophene dicarboxylic acids. We will delve into the mechanistic underpinnings of each approach, evaluate their respective strengths and limitations, and provide detailed experimental protocols to empower researchers in their synthetic endeavors. Our focus is on providing a clear, logical, and data-driven comparison to facilitate informed decisions in the laboratory.
Core Synthetic Strategies: A Comparative Overview
The synthesis of thiophene dicarboxylic acids can be broadly categorized into three primary strategies:
-
Metalation and Carboxylation: This classical and widely used approach involves the deprotonation of a thiophene precursor with a strong base, followed by quenching the resulting organometallic intermediate with carbon dioxide.
-
Oxidation of Precursors: This method relies on the oxidation of pre-installed functional groups, such as methyl or formyl groups, at the desired positions on the thiophene ring.
-
Cyclization and Aromatization Reactions: Modern synthetic strategies often employ powerful cross-coupling reactions to construct the thiophene ring with the carboxylic acid functionalities or their precursors already in place. These include named reactions such as the Gewald, Fiesselmann, and Paal-Knorr syntheses.[1][2]
The choice of synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups within the molecule.
Metalation and Carboxylation: The Workhorse Approach
The sequential deprotonation and carboxylation of thiophene and its derivatives is arguably the most direct and frequently employed method for the synthesis of thiophene dicarboxylic acids. This strategy leverages the inherent acidity of the protons on the thiophene ring, particularly those at the α-positions (2 and 5), which are more acidic than the β-positions (3 and 4).
Mechanistic Rationale
The process begins with the treatment of a suitable thiophene precursor with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether. This results in the formation of a lithiated thiophene intermediate.[3] The choice of base and reaction conditions can be tuned to control the regioselectivity of the deprotonation. For instance, tert-butyllithium is often considered the most effective reagent for the lithiation of 3-bromothiophene.[4] The subsequent introduction of solid carbon dioxide (dry ice) or a stream of CO2 gas leads to the formation of a lithium carboxylate salt, which upon acidic workup, yields the desired thiophene carboxylic acid.[5] The use of milled dry ice can significantly improve yields by increasing the available surface area of the CO2.[6]
For the synthesis of dicarboxylic acids, this process is typically carried out in a stepwise manner. The concept of Directed ortho Metalation (DoM) is a powerful tool in this context, where a functional group on the thiophene ring directs the lithiation to an adjacent position.[7][8]
Workflow for Metalation and Carboxylation
Caption: Sequential metalation and carboxylation of a thiophene precursor.
Experimental Protocol: Synthesis of Thiophene-2,5-dicarboxylic acid
This protocol is a representative example of a two-step metalation and carboxylation procedure.
Materials:
-
Thiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO4), anhydrous
Procedure:
-
First Carboxylation:
-
A solution of thiophene (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
The reaction mixture is then poured over an excess of crushed dry ice.
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is acidified with concentrated HCl, and the resulting precipitate (thiophene-2-carboxylic acid) is collected by filtration, washed with cold water, and dried.
-
-
Second Carboxylation:
-
Thiophene-2-carboxylic acid (1.0 eq) is dissolved in anhydrous THF and cooled to -20 °C.
-
n-Butyllithium (2.2 eq) is added dropwise, and the mixture is stirred for 2 hours at room temperature.
-
The reaction mixture is again poured over an excess of crushed dry ice.
-
After warming to room temperature, the THF is evaporated.
-
The residue is dissolved in water and acidified with concentrated HCl.
-
The precipitate (thiophene-2,5-dicarboxylic acid) is filtered, washed with water, and dried.
-
Oxidation of Precursors
The oxidation of thiophenes bearing oxidizable side chains, such as methyl, formyl, or acetyl groups, provides a straightforward route to the corresponding carboxylic acids. This method is particularly useful when the required substituted thiophene precursors are readily available.
Mechanistic Rationale
A variety of oxidizing agents can be employed for this transformation, with the choice depending on the nature of the substituent and the overall stability of the thiophene ring. Common oxidants include potassium permanganate (KMnO4), chromic acid, and nitric acid. The reaction typically involves the oxidation of the side-chain carbon to a carboxylic acid. Care must be taken to control the reaction conditions to avoid over-oxidation and potential degradation of the thiophene ring, which is generally stable to oxidation but can be susceptible under harsh conditions.[9] For instance, bacterial strains like Pseudomonas putida have been used for the selective oxidation of methyl groups on heteroaromatic rings to the corresponding carboxylic acids.[10]
Workflow for Oxidation of Precursors
Caption: General scheme for the synthesis of thiophene dicarboxylic acids via oxidation.
Experimental Protocol: Synthesis of Thiophene-2,5-dicarboxylic acid from 2,5-Dimethylthiophene
Materials:
-
2,5-Dimethylthiophene
-
Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H2SO4), concentrated
-
Sodium bisulfite (NaHSO3)
Procedure:
-
A mixture of 2,5-dimethylthiophene (1.0 eq) and water is prepared in a flask equipped with a reflux condenser and a mechanical stirrer.
-
Potassium permanganate (4.5 eq) is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is heated at reflux for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
The hot reaction mixture is filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water.
-
The combined filtrate is concentrated by evaporation.
-
The concentrated solution is cooled and acidified with concentrated sulfuric acid.
-
The precipitated thiophene-2,5-dicarboxylic acid is collected by filtration, washed with cold water, and recrystallized from water to afford the pure product.
Cyclization and Aromatization Reactions
Several classic named reactions in organic chemistry provide powerful methods for constructing the thiophene ring itself, often with the desired carboxylic acid or ester functionalities pre-installed. These methods are invaluable for accessing specific substitution patterns that may be difficult to obtain through functionalization of a pre-existing thiophene ring.
A. Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that yields highly substituted 2-aminothiophenes.[11] While the direct product is an aminothiophene, this versatile intermediate can be further functionalized, and variations of the Gewald synthesis can lead to precursors for thiophene dicarboxylic acids. The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[12]
B. Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing substituted thiophenes, including those with carboxylic ester groups.[13] The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters.[14] This method can be adapted to produce a variety of substituted thiophene carboxylic acid derivatives.
C. Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classical method for the synthesis of five-membered heterocycles, including thiophenes.[15] The reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P4S10) or Lawesson's reagent.[2][16] This method is particularly useful for preparing symmetrically substituted thiophenes.
Logical Relationship of Cyclization/Aromatization Syntheses
Caption: Starting materials for key thiophene ring-forming reactions.
Experimental Protocol: Hinsberg Thiophene Synthesis of 3,4-Diphenylthiophene-2,5-dicarboxylic acid
The Hinsberg synthesis is another classical method that involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate.[17]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Diethyl thiodiacetate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
A mixture of benzil (1.0 eq) and diethyl thiodiacetate (1.0 eq) is added to the sodium ethoxide solution.
-
The reaction mixture is heated at reflux for 3-4 hours.
-
The mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with hydrochloric acid.
-
The precipitated 3,4-diphenylthiophene-2,5-dicarboxylic acid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water). A yield of 88% has been reported for a similar synthesis of 3,4-diphenylthiophene-2,5-dicarboxylic acid.[18]
Comparative Data of Synthetic Methods
| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Metalation & Carboxylation | Thiophene, Halothiophenes | n-BuLi, t-BuLi, Dry Ice | 50-90% | Direct, versatile, good for specific regioisomers | Requires cryogenic temperatures, moisture-sensitive reagents, may require protecting groups |
| Oxidation of Precursors | Alkylthiophenes, Formylthiophenes | KMnO4, CrO3, HNO3 | 40-80% | Utilizes readily available precursors, straightforward procedure | Can lead to ring degradation, may require harsh conditions, limited to available precursors |
| Hinsberg Synthesis | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Sodium ethoxide | 70-90% | Good for symmetrical tetrasubstituted thiophenes, high yields | Limited to 1,2-dicarbonyl precursors |
| Gewald Synthesis | Ketones/Aldehydes, α-Cyanoesters, Sulfur | Base (e.g., morpholine) | 60-90% | One-pot, multi-component, high functional group tolerance | Primarily yields 2-aminothiophenes requiring further modification |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolic acid esters | Base | 50-80% | Access to diverse substitution patterns | Requires specialized acetylenic starting materials |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | P4S10, Lawesson's reagent | 40-70% | Good for simple, substituted thiophenes | Requires 1,4-dicarbonyl precursors, can have moderate yields |
Conclusion
The synthesis of thiophene dicarboxylic acids is a well-established field with a diverse array of methodologies at the disposal of the synthetic chemist. The classical approach of metalation and carboxylation remains a robust and versatile strategy, particularly for accessing specific regioisomers. Oxidation of pre-functionalized thiophenes offers a direct route when the appropriate starting materials are available. For the construction of the thiophene ring with concomitant introduction of the desired functionality, the cyclization and aromatization reactions, including the Hinsberg, Gewald, Fiesselmann, and Paal-Knorr syntheses, provide powerful and often high-yielding alternatives.
The selection of the optimal synthetic route will invariably depend on the specific target molecule, the desired substitution pattern, the availability and cost of starting materials, and the scale of the synthesis. By understanding the mechanistic basis, advantages, and limitations of each method as outlined in this guide, researchers can make more informed decisions to efficiently and effectively achieve their synthetic goals in the pursuit of novel materials and therapeutics.
References
-
Al-Maqtari, H. M., Suleiman, M., Hasan, A. H., Al-Refai, M., Almalki, F. A., El Kazzouli, S., Ben Hadda, T., Ahmed, S. A., & Jamalis, J. (2025). Green Methodologies for the Synthesis of Thiophene Chalcone Derivatives: A Review. Current Organic Chemistry, 29(2), 75-88. [Link]
-
Mishra, R., & Sharma, P. K. (n.d.). A Review On Synthesis and Medicinal Importance of Thiophene. Scribd. [Link]
-
Mishra, R., & Mishra, A. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Research and Reviews. (2022, October 27). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]
-
Nguyen, T. L. (2021). Recent Achievement in the Synthesis of Thiophenes. Mini-Reviews in Organic Chemistry, 18(1), 2-23. [Link]
-
Maryška, M., Svobodová, L., Dehaen, W., Hrabinová, M., Rumlová, M., Soukup, O., & Kuchař, M. (2019). Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry, 85(2), 984-996. [Link]
-
Vargas, E., & Velez, A. (2010). Optimized Synthesis and Simple Purification of 2,5-Diamino-thiophene-3,4-dicarboxylic Acid Diethyl Ester. Revista de la Sociedad Química de México, 54(3), 162-165. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?[Link]
-
Gjøs, N., & Gronowitz, S. (1970). Directed metallation of certain thiophen compounds. Journal of the Chemical Society D: Chemical Communications, (21), 1463-1464. [Link]
-
SlideShare. (2017, March 21). Synthesis of Furan and Thiophene. [Link]
-
Zhang, M. (2016). Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Derivatives (Master's thesis). [Link]
-
Wikipedia. (n.d.). Fiesselmann thiophene synthesis. [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. [Link]
-
Slocum, D. W., & Gierer, P. L. (1976). Directed metalation reactions. 8. Directed metalation of 3-mono- and 2,5-disubstituted thiophenes. The Journal of Organic Chemistry, 41(22), 3668-3674. [Link]
-
Filo. (2024, October 27). Fiesselmann thiophene synthesis. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
ResearchGate. (n.d.). Fiesselmann Thiophene synthesis c) Hinsberg synthesis: This method...[Link]
-
University of Basrah. (n.d.). 7.2.1 ) From 1,4-dicarbonyl compounds and a source of sulfide ( Paal – Knorr thiophene synthesis or P. [Link]
-
Wikipedia. (n.d.). Gewald reaction. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
ResearchGate. (2009, August). Oxidation of Methylthiophenes to Thiophenecarboxylic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Jones, R. G., & Kornfeld, E. C. (1956). U.S. Patent No. 2,744,917. U.S.
-
Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Molecules, 28(9), 3895. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Okamura, T., et al. (2008). Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Organic Process Research & Development, 12(4), 742-744. [Link]
-
O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(08), 814-816. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. [Link]
-
Stanetty, P., et al. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-379. [Link]
-
Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. [Link]
- CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method. (2006).
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. [Link]
-
Lin, J., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(5), 947-955. [Link]
-
Zhang, M., et al. (2016). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society, 138(35), 11117-11120. [Link]
-
Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. [Link]
-
Nakayama, J. (2014). Thiophene Oxidation and Reduction Chemistry. Topics in Heterocyclic Chemistry, 36, 239-286. [Link]
-
MDPI. (2022). Summary reaction results for thiophene carboxylation as the function of...[Link]
-
Lee, J., et al. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organometallics, 40(19), 3375-3380. [Link]
- US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene... (1992).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. researchgate.net [researchgate.net]
- 5. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. globethesis.com [globethesis.com]
A Senior Application Scientist's Guide to Thiophene-Based Polymers: A Performance Comparison
Introduction: The Versatility of Thiophene-Based Polymers in Modern Electronics
In the realm of organic electronics, thiophene-based polymers have established themselves as a critical class of materials.[1] Their unique combination of electrical conductivity, solution processability, and tunable optoelectronic properties has made them central to advancements in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and bioelectronic devices.[1][2] The performance of these polymers, however, is not monolithic; it is exquisitely sensitive to the structure of the constituent thiophene monomers.
This guide provides an in-depth comparison of the performance of polymers derived from different thiophene monomers. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this document will elucidate the causal relationships between monomer structure and key performance metrics, grounded in experimental evidence. We will explore how rational design at the monomer level—from the length and composition of side chains to the introduction of fused rings and functional groups—translates into measurable differences in electrical conductivity, charge carrier mobility, thermal stability, and solubility. Each section is supported by detailed experimental protocols, enabling researchers to validate these findings and apply these principles in their own work.
I. Electrical Conductivity: The Foundation of Functionality
Electrical conductivity is arguably the most fundamental property of these materials, dictating their suitability for a wide range of applications. This property is not intrinsic but is profoundly influenced by the polymer's chemical structure, morphology, and the presence of dopants. The delocalization of π-electrons along the conjugated backbone is the primary mechanism for charge transport.[1]
The Decisive Role of Regioregularity
For poly(3-alkylthiophene)s (P3ATs), the most extensively studied class of polythiophenes, the regioregularity of the polymer chain is paramount. Regioregularity refers to the consistency of the head-to-tail (HT) coupling of the asymmetric 3-substituted thiophene monomers. A high degree of HT coupling (>98%) allows the polymer chains to adopt a planar conformation, which facilitates the formation of ordered, lamellar structures. These structures enhance interchain π-π stacking, creating efficient pathways for charge hopping between polymer backbones. In contrast, regio-irregular polymers, with a mix of HT, head-to-head (HH), and tail-to-tail (TT) couplings, have twisted backbones due to steric hindrance, which disrupts conjugation and drastically reduces conductivity.[3][4] For instance, a regioregular poly(3-(4-octylphenyl)thiophene) (POPT) with over 94% HT content exhibits a conductivity of 4 S/cm, a full order of magnitude higher than its regio-irregular counterpart at 0.4 S/cm.[1] This dramatic difference underscores the necessity of controlled polymerization techniques, such as the Grignard Metathesis (GRIM) method, to achieve high-performance materials.
Monomer Structure and its Impact on Conductivity
The structure of the thiophene monomer itself plays a critical role in determining the ultimate conductivity of the polymer. Key modifications include:
-
Fused Rings: Incorporating fused rings into the monomer, as seen in poly(thieno[3,2-b]thiophene) (PTT), can enforce backbone planarity, leading to enhanced interchain interactions and higher conductivity compared to simple polythiophenes.
-
Electron-Donating/-Withdrawing Groups: Attaching electron-donating groups (e.g., alkoxy) or electron-withdrawing groups (e.g., halogens, carboxylates) to the thiophene ring can modulate the polymer's electronic energy levels and influence its interaction with dopants.[5][6] For example, fluorination of the polythiophene backbone is a common strategy to lower the HOMO energy level, which can be beneficial in certain device architectures.[5]
-
Poly(3,4-ethylenedioxythiophene) (PEDOT): This derivative is a standout in terms of conductivity. The electron-donating ethylenedioxy group lowers the oxidation potential of the monomer, resulting in a polymer that is highly conductive and stable in its doped state.[2][7] Doped PEDOT films can achieve conductivities as high as 6,259 S cm⁻¹[2].
Table 1: Comparative Electrical Conductivity of Polymers from Different Thiophene Monomers
| Polymer | Monomer Structure | Typical Conductivity (S/cm) | Key Structural Feature |
| Regioregular Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | 1 - 100 (doped) | Alkyl side chains for solubility and ordering |
| Poly(thieno[3,2-b]thiophene) (PBTTT) | 2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene | 100 - 2 x 10⁵ (doped and aligned)[8] | Fused ring for enhanced planarity |
| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 3,4-ethylenedioxythiophene | 1000 - >6000 (doped)[2] | Electron-donating group for high conductivity and stability |
| Regioirregular Poly(3-alkylthiophene) | 3-alkylthiophene | < 1 (doped) | Disrupted conjugation due to steric hindrance |
Experimental Protocol: Four-Point Probe Conductivity Measurement
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, from which conductivity can be calculated. It is preferred over the two-point method as it eliminates the influence of contact resistance.
I. Materials and Equipment:
-
Polymer thin film on an insulating substrate (e.g., glass, SiO₂/Si)
-
Four-point probe head with equally spaced, collinear probes
-
Source measure unit (SMU) or a current source and a voltmeter
-
Probe station
II. Procedure:
-
Sample Preparation: Ensure the polymer film is uniform in thickness and large enough to accommodate the four-point probe without edge effects. The film thickness should be measured accurately using a profilometer.
-
Probe Placement: Gently lower the four-point probe onto the surface of the polymer film. Ensure all four probes make good contact.
-
Measurement:
-
Apply a constant DC current (I) through the outer two probes.
-
Measure the voltage (V) across the inner two probes.
-
The current should be chosen to be low enough to avoid sample heating but high enough to provide a measurable voltage.
-
-
Calculation:
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I). This formula is valid for a thin film with dimensions much larger than the probe spacing.
-
Calculate the bulk conductivity (σ) using the formula: σ = 1 / (Rs * t), where 't' is the film thickness.
-
-
Data Validation: Repeat the measurement at several different locations on the film to ensure uniformity. The V-I response should be linear for an ohmic material.
Diagram 1: Four-Point Probe Measurement Workflow
Caption: Workflow for determining polymer film conductivity.
II. Charge Carrier Mobility: The Speed of Information
Charge carrier mobility (µ) is a measure of how quickly charge carriers (holes or electrons) move through a material under the influence of an electric field. In OFETs, high mobility is essential for fast switching speeds and high drive currents. Like conductivity, mobility is highly dependent on the polymer's structure and morphology.
Influence of Side-Chain Engineering on Mobility
The side chains on the thiophene monomer, while primarily introduced to impart solubility, have a profound effect on the solid-state packing and, consequently, the charge carrier mobility.
-
Side-Chain Length: In the poly(3-alkylthiophene) series, increasing the length of the alkyl side chain (from butyl to decyl) has been shown to systematically increase hole mobility in electrolyte-gated transistors.[3] This is attributed to weaker hole-anion interactions due to steric hindrance from the longer chains, which lessens carrier localization.[3]
-
Side-Chain Branching: The position of the branching point on the side chain also plays a crucial role. Placing the branching point closer to the polymer backbone leads to tighter packing and can increase mobility.[9]
-
Functional Groups in Side Chains: Incorporating polar groups, such as ethers, into the side chains can improve adhesion to substrates and lead to more homogeneous film formation, which in turn enhances the electronic properties of devices.[10][11][12]
Donor-Acceptor Copolymers for Ambipolar Transport
To achieve n-type or ambipolar (both hole and electron) transport, a common strategy is to create donor-acceptor (D-A) copolymers. In these materials, an electron-rich (donor) thiophene-based unit is copolymerized with an electron-deficient (acceptor) unit. This intramolecular charge transfer lowers the polymer's bandgap and can facilitate both hole and electron transport. The choice of both the donor and acceptor monomers is critical in tuning the energy levels and mobility of the resulting polymer.[13][14][15][16]
Table 2: Comparative Hole Mobility of Polymers from Different Thiophene Monomers in OFETs
| Polymer | Monomer Type | Typical Hole Mobility (cm²/Vs) | Key Influencing Factor |
| P3HT (Poly(3-hexylthiophene)) | 3-alkylthiophene | 0.01 - 0.1 | High regioregularity, semicrystalline morphology |
| P3OT (Poly(3-octylthiophene)) | 3-alkylthiophene | ~0.68 (Electrolyte-gated)[3] | Longer side-chain reducing carrier localization |
| PQT (Poly(quaterthiophene)) | Oligothiophene | > 1.0 (Electrolyte-gated)[3] | Extended conjugation length |
| PBTTT (Poly[2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene]) | Fused-ring thiophene | 0.1 - 1.0 | High planarity and crystallinity |
| PTB7 (Polythienobenzodithiophene) | Donor-Acceptor | 1 x 10⁻³ - 5.8 x 10⁻⁴ | D-A architecture, specific acceptor unit |
Experimental Protocol: OFET Fabrication and Characterization
This protocol describes the fabrication of a bottom-gate, top-contact OFET, a common architecture for evaluating new semiconducting polymers.
I. Materials and Equipment:
-
Heavily doped Si wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
Polymer solution in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Spin coater
-
Vacuum oven or hotplate
-
Thermal evaporator
-
Shadow mask for source-drain electrodes
-
Semiconductor parameter analyzer
-
Probe station
II. Fabrication Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry with a nitrogen gun.
-
Surface Treatment (Optional): To improve the interface, treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS).
-
Active Layer Deposition: Spin-coat the polymer solution onto the substrate. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the film to remove residual solvent and improve crystallinity. The optimal temperature and time depend on the polymer's thermal properties.
-
Electrode Deposition: Place the shadow mask on the polymer film and deposit the source and drain electrodes (typically gold) by thermal evaporation in a high-vacuum chamber.
-
Final Annealing: A final, gentle annealing step can improve the contact between the polymer and the electrodes.
III. Characterization Procedure:
-
Setup: Place the fabricated device on the probe station stage. Connect the probes to the source, drain, and gate electrodes.
-
Transfer Characteristics:
-
Apply a constant source-drain voltage (V_ds).
-
Sweep the gate voltage (V_gs) from positive to negative (for p-type).
-
Measure the source-drain current (I_ds).
-
-
Output Characteristics:
-
Apply a constant gate voltage (V_gs).
-
Sweep the source-drain voltage (V_ds).
-
Measure the source-drain current (I_ds).
-
-
Mobility Calculation: The field-effect mobility (µ) is calculated from the transfer curve in the saturation regime using the following equation: I_ds = (W / 2L) * µ * C_i * (V_gs - V_th)² where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
Diagram 2: OFET Fabrication and Characterization Logic
Caption: Key steps in OFET fabrication and characterization.
III. Thermal Stability: Ensuring Longevity and Reliability
The thermal stability of a polymer is crucial for device lifetime and operational reliability, especially considering that many devices experience temperature fluctuations during operation and processing. Thermogravimetric analysis (TGA) is the standard method for assessing thermal stability, determining the temperature at which the material begins to decompose.
The thermal stability of polythiophenes is influenced by the side chains. Generally, the degradation process begins with the cleavage of the side chains, followed by the degradation of the polymer backbone at higher temperatures.[17] Studies have shown that the structure of the side chain can have a significant impact:
-
Side-Chain Branching: Placing the branching point of an alkyl side chain closer to the backbone can increase the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, indicating enhanced thermal stability.[9]
-
Aromatic Side Chains: Incorporating heteroaromatic rings in the side chains can also enhance thermal stability compared to simple alkyl chains.[14]
Table 3: Comparative Thermal Decomposition Temperatures (Td) of Polythiophenes
| Polymer | Side Chain Type | Decomposition Temp. (Td at 5% weight loss) | Reference |
| P3HT | Linear Alkyl | ~380 °C | [17] |
| PBDTI-OT | Aloxy-substituted isoindigo | > 380 °C | [17] |
| PTI-DT | Thiophene-based isoindigo | > 380 °C | [17] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
I. Materials and Equipment:
-
Polymer sample (typically 5-10 mg)
-
Thermogravimetric analyzer (TGA) with a high-precision balance
-
Sample pans (e.g., alumina, platinum)
-
Inert gas supply (e.g., nitrogen)
II. Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a tared TGA pan.
-
Loading: Place the sample pan into the TGA furnace.
-
Setting Parameters:
-
Set the atmosphere to an inert gas (e.g., nitrogen) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Program the temperature ramp. A typical ramp rate is 10 °C/min from room temperature to a final temperature (e.g., 600-800 °C) that is well above the expected decomposition temperature.
-
-
Running the Analysis: Start the TGA run. The instrument will record the sample's mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset of decomposition is often reported as the temperature at which 5% weight loss occurs (Td5).
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
IV. Solubility: The Key to Processability
The ability to process polymers from solution is a major advantage of organic electronics, enabling low-cost, large-area fabrication techniques like spin-coating, inkjet printing, and roll-to-roll processing. The solubility of a polythiophene is almost entirely dictated by the nature of the side chains attached to the monomer. Unsubstituted polythiophene is an insoluble, intractable material.
-
Alkyl Side Chains: The most common approach to solubilize polythiophenes is to attach flexible alkyl chains at the 3-position. The length of these chains influences the solubility; longer chains generally lead to better solubility in common organic solvents.
-
Functionalized Side Chains: Introducing functional groups can further tune solubility. For example, incorporating ester or ether groups can alter the polymer's polarity and its compatibility with different solvents.
-
Asymmetric Functionalization: Asymmetric substitution on the monomer can disrupt crystal packing, leading to significantly enhanced solubility.
Table 4: Solubility of Common Polythiophenes in Organic Solvents
| Polymer | Monomer Type | Chloroform | Toluene | Chlorobenzene |
| P3HT | 3-hexylthiophene | High (~38 mg/mL)[18] | Good | Good |
| PTB7 | Thienobenzodithiophene | Soluble | Soluble | Soluble |
| F8T2 | Fluorene-bithiophene | Soluble | Soluble | Soluble |
| Unsubstituted Polythiophene | Thiophene | Insoluble | Insoluble | Insoluble |
V. Optical Properties and Bandgap Determination
The optical properties of polythiophenes are a direct consequence of their π-conjugated backbone. They typically exhibit strong absorption in the visible region of the electromagnetic spectrum, which is essential for their use in photovoltaics and photodetectors. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is the electronic bandgap (Eg), which can be estimated from the onset of the absorption spectrum.
The bandgap is highly tunable through monomer design:
-
Electron-Donating/Withdrawing Groups: Introducing electron-donating groups (like alkoxy) tends to raise the HOMO level, while electron-withdrawing groups (like cyano or fluoro) lower both the HOMO and LUMO levels.[5][12] This allows for precise tuning of the bandgap and the polymer's color.
-
Donor-Acceptor Structures: As mentioned earlier, D-A copolymers have significantly smaller bandgaps than their homopolymer counterparts due to intramolecular charge transfer.
Experimental Protocol: UV-Vis Spectroscopy for Optical Bandgap Estimation
I. Materials and Equipment:
-
Polymer solution of known, low concentration or a thin film on a transparent substrate (e.g., quartz, glass)
-
UV-Vis spectrophotometer
-
Cuvettes (for solution) or a film holder
II. Procedure:
-
Sample Preparation:
-
Solution: Prepare a dilute solution of the polymer in a suitable transparent solvent (e.g., chloroform, THF).
-
Film: Deposit a thin, uniform film of the polymer on a transparent substrate.
-
-
Baseline Correction: Record a baseline spectrum using the pure solvent (for solutions) or a blank substrate (for films).
-
Spectrum Acquisition: Record the absorption spectrum of the sample over a relevant wavelength range (e.g., 300-900 nm).
-
Data Analysis (Tauc Plot):
-
Convert the wavelength (λ) to photon energy (E) using the equation: E (eV) = 1240 / λ (nm).
-
The absorption coefficient (α) is proportional to the absorbance (A).
-
For a direct bandgap semiconductor, the relationship between α and E is given by: (αhν)^2 = A(hν - Eg), where hν is the photon energy.
-
Plot (Ahν)^2 versus hν.
-
Extrapolate the linear portion of the plot to the energy axis (where (Ahν)^2 = 0). The intercept gives the optical bandgap (Eg).
-
Diagram 3: Structure-Property Relationship in Polythiophenes
Caption: Interplay of monomer structure and polymer properties.
Conclusion: Rational Design for Next-Generation Materials
The performance of thiophene-based polymers is a testament to the power of molecular engineering. As this guide has demonstrated, subtle modifications to the thiophene monomer—be it the length of a side chain, the regiochemistry of polymerization, or the electronic nature of a substituent—have profound and predictable consequences for the final material's properties. A high degree of regioregularity is non-negotiable for achieving high conductivity and mobility. Side-chain engineering offers a versatile toolkit for fine-tuning solubility, morphology, and thermal stability. The incorporation of fused rings and the design of donor-acceptor architectures provide pathways to even higher performance and tailored optoelectronic characteristics.
By understanding these fundamental structure-property relationships, researchers and drug development professionals can move beyond trial-and-error approaches and rationally design new thiophene-based polymers with properties optimized for their specific application, whether it be for more efficient solar cells, faster transistors, or more sensitive biosensors. The experimental protocols provided herein serve as a foundation for the characterization and validation of these next-generation materials.
References
-
Side chain engineering of poly-thiophene and its impact on crystalline silicon based hybrid solar cells. (2015). AIP Publishing. [Link]
-
Sub-Band Filling and Hole Transport in Polythiophene-Based Electrolyte-Gated Transistors. (2023). Advanced Electronic Materials. [Link]
-
Side chain engineering of poly-thiophene and its impact on crystalline silicon based hybrid solar cells. (2015). ResearchGate. [Link]
-
Electronic and Optical Properties of Polythiophene Molecules and Derivatives. (2021). MDPI. [Link]
-
How regiochemistry influences aggregation behavior and charge transport in conjugated organosulfur polymer cathodes for lithium-sulfur batteries. (2022). ChemRxiv. [Link]
-
Effect of Regioregularity on Charge Transport and Structural and Excitonic Coherence in Poly(3-hexylthiophene) Nanowires. (2013). ResearchGate. [Link]
-
Advances in Donor-Acceptor Polymers: The Role of Fluorinated Thiophenes in Charge Transport Optimization. (2025). ResearchGate. [Link]
-
Polythiophenes as electron donors in organic solar cells. (2025). RSC Publishing. [Link]
-
The Effects of Different Side Groups on the Properties of Polythiophene. (2025). ResearchGate. [Link]
-
Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (2023). ResearchGate. [Link]
-
Conjugated Donor−Acceptor Copolymer Semiconductors with Large Intramolecular Charge Transfer: Synthesis, Optical Properties, Electrochemistry, and Field Effect Carrier Mobility of Thienopyrazine-Based Copolymers. (2007). Macromolecules. [Link]
-
Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility. (2018). RSC Publishing. [Link]
-
Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (2023). ResearchGate. [Link]
-
The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. (2019). Advanced Functional Materials. [Link]
-
Cyclic Voltammetry Experiment. (n.d.). Gamry Instruments. [Link]
-
X-ray Diffraction from Polymers. (2000). ResearchGate. [Link]
-
How to Analyze Polymers Using X-ray Diffraction. (n.d.). ICDD. [Link]
-
Solubility characteristics of poly(3-hexylthiophene). (2025). ResearchGate. [Link]
-
Polythiophene. (n.d.). Wikipedia. [Link]
-
The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. (2019). eScholarship.org. [Link]
-
Introduction to Advanced X-ray Diffraction Techniques for Polymeric Thin Films. (2018). MDPI. [Link]
-
The effect of side-chain branch position on the thermal properties of poly(3-alkylthiophenes). (2019). RSC Publishing. [Link]
-
Physical properties of the various solvents used for the P3HT:PCBM active layer. (2020). ResearchGate. [Link]
-
Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. (2021). MDPI. [Link]
-
Cyclic voltammograms of the NDI-based conjugated polymer thin films... (2020). ResearchGate. [Link]
-
Polymer Films on Electrodes. III. Digital Simulation Model for Cyclic Voltammetry of Electroactive Polymer Film and Electrochemistry of Poly(vinylferrocene) on Platinum. (1981). Journal of the American Chemical Society. [Link]
-
Remarkable conductivity enhancement in P-doped polythiophenes via rational engineering of polymer-dopant interactions. (2023). ResearchGate. [Link]
-
The Hansen solubility parameters of the four solvents and P3HT at room... (2018). ResearchGate. [Link]
-
XRD. (n.d.). University of Southern Mississippi. [Link]
-
Solubility of P3HT in chloroform and chloroform:acetone mixtures: A spin-echo SANS study. (2025). ResearchGate. [Link]
-
Progress in poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) composites for thermoelectric application. (2020). ResearchGate. [Link]
-
Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). (2021). Frontiers in Materials. [Link]
-
Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. (2018). MDPI. [Link]
-
Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers. (2019). Semantic Scholar. [Link]
Sources
- 1. Polythiophene - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Polythiophenes as electron donors in organic solar cells - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03154K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 10. acs.figshare.com [acs.figshare.com]
- 11. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Donor–acceptor π-conjugated polymers based on terthiophene-3,4-dicarboxylate, dithienopyrrolobenzothiadiazole and thieno[3,4-c]pyrrole-4,6-dione units and their hole mobility - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. inlab.thu.edu.tw [inlab.thu.edu.tw]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Bridging Theory and Reality: Comparing Computational and Experimental Data for 5-Methylthiophene-2,3-dicarboxylic Acid
For researchers and professionals in drug development, the structural and electronic characterization of novel small molecules is a foundational step. 5-Methylthiophene-2,3-dicarboxylic acid (C₇H₆O₄S) presents an interesting case study in the synergy between theoretical predictions and empirical evidence. This guide provides an in-depth comparison of computational and experimental methodologies for its characterization, offering insights into the causality behind experimental choices and the predictive power of modern computational chemistry.
While comprehensive experimental spectra for this compound are not widely published, this guide will use established protocols and data from closely related thiophene analogs to illustrate the comparative workflow. This approach ensures that the principles and techniques discussed are grounded in real-world applications.
The Synergy of Computational and Experimental Approaches
The core principle of modern chemical analysis is validation. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful predictive lens into molecular properties, while experimental techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy provide tangible, real-world data. The true power lies in their combination: computational data can help interpret complex experimental spectra, and experimental results validate and refine theoretical models.
Below is a diagram illustrating the synergistic workflow for characterizing a small molecule like this compound.
Caption: Synergistic workflow for molecular characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
Experimental Protocol: 1D and 2D NMR
A robust NMR analysis for structural elucidation requires a suite of experiments.
Protocol Steps:
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the acidic protons of the carboxylic acid groups) in a 5 mm NMR tube.[2] The choice of solvent is critical; it must dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest.
-
¹H NMR Acquisition: Record a standard one-dimensional proton spectrum. This initial spectrum provides foundational data on the number and type of proton environments.[1]
-
¹³C NMR Acquisition: Record a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. For molecules with low sample concentration, longer acquisition times may be necessary due to the low natural abundance of ¹³C.
-
DEPT-135 Acquisition: Perform a Distortionless Enhancement by Polarization Transfer experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other within the molecular structure.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms.[1]
Computational Methodology: DFT-GIAO
The prediction of NMR chemical shifts is a standard application of DFT.[3] The Gauge-Including Atomic Orbital (GIAO) method is the most common approach and is highly effective for organic molecules.[3][4]
Calculation Steps:
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.[3]
-
NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated using the GIAO method at the same or a higher level of theory (e.g., B3LYP/6-311+G(2d,p)).[4]
-
Chemical Shift Prediction: The calculated isotropic shielding values (σ_iso) are converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. δ_calc = σ_ref - σ_iso
Data Comparison: ¹³C NMR
While specific experimental data for the target molecule is sparse, we can illustrate the comparison using expected values for the thiophene ring and carboxylic acid groups.
| Carbon Atom | Expected Experimental δ (ppm) | Illustrative DFT-Calculated δ (ppm) | Assignment Rationale |
| C2 (COOH) | 165-175 | 168.5 | Carboxylic acid carbon adjacent to sulfur. |
| C3 (COOH) | 165-175 | 170.2 | Carboxylic acid carbon. |
| C4 | 125-140 | 133.1 | Thiophene ring carbon adjacent to methyl group. |
| C5 | 135-150 | 145.8 | Thiophene ring carbon bearing the methyl group. |
| C (CH₃) | 10-20 | 15.4 | Methyl group carbon. |
| C=O (Carboxyl) | 165-175 | 167.9 | Carbonyl carbon of the carboxylic acid at C2. |
| C=O (Carboxyl) | 165-175 | 169.8 | Carbonyl carbon of the carboxylic acid at C3. |
Note: DFT values are illustrative and depend heavily on the chosen functional, basis set, and solvent model.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: KBr Pellet Method
For solid samples, the KBr pellet method is a standard and reliable technique.[5] The principle is to disperse the sample in an IR-transparent matrix (KBr) to allow light transmission without scattering.[6]
Protocol Steps:
-
Material Preparation: Dry spectroscopic grade KBr powder in an oven at ~110°C for several hours and store in a desiccator.[5] This step is crucial to remove adsorbed water, which has strong IR absorption bands that can obscure the sample spectrum.[6]
-
Sample Grinding: In an agate mortar and pestle, thoroughly grind ~1-2 mg of the purified solid sample to a very fine powder.[7]
-
Mixing: Add ~100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[7]
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure for several minutes.[6] A vacuum port on the die can help remove trapped air, resulting in a more transparent pellet.
-
Data Acquisition: Place the resulting transparent or translucent pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for subtraction.
Computational Methodology: DFT Frequency Calculation
DFT calculations can accurately predict the vibrational frequencies and their corresponding IR intensities.[8]
Calculation Steps:
-
Geometry Optimization: As with NMR, the first step is to obtain the optimized molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: A frequency analysis is performed on the optimized structure. This calculation yields the vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.
-
Scaling: The calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculation.[9] Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.[10]
Data Comparison: Key Vibrational Modes
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Illustrative Scaled DFT (cm⁻¹) | Functional Group |
| O-H Stretch | 2500-3300 (broad) | 3050 | Carboxylic Acid Dimer |
| C-H Stretch (Aromatic) | 3000-3100 | 3085 | Thiophene Ring |
| C-H Stretch (Aliphatic) | 2850-3000 | 2950 | Methyl Group |
| C=O Stretch | 1680-1725 | 1710 | Carboxylic Acid Dimer |
| C=C Stretch | 1400-1550 | 1480, 1515 | Thiophene Ring |
| C-S Stretch | 600-800 | 720 | Thiophene Ring |
UV-Visible Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems like the thiophene ring.[11]
Experimental Protocol: Solution-Phase Measurement
Protocol Steps:
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile). The solvent should not absorb in the same region as the analyte.
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the 10⁻⁴ to 10⁻⁶ M range) to ensure the absorbance falls within the linear range of the Beer-Lambert law.[12]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[13]
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[12] The wavelength of maximum absorbance is denoted as λ_max.
Computational Methodology: Time-Dependent DFT (TD-DFT)
TD-DFT is the most common method for predicting the electronic absorption spectra of molecules.[14][15] It calculates the energies of electronic excitations from the ground state to various excited states.
Calculation Steps:
-
Ground-State Calculation: An optimized ground-state geometry is required, obtained as described in the previous sections. A solvent model (e.g., CPCM) should be included to better simulate experimental conditions.[14]
-
TD-DFT Calculation: A TD-DFT calculation is performed on the optimized structure. The output provides the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions (e.g., π → π*).[15]
Caption: Workflow for comparing theoretical and experimental UV-Vis spectra.
Data Comparison: Electronic Transitions
For a substituted thiophene, the primary absorption bands are typically due to π → π* transitions within the conjugated ring system.
| Parameter | Expected Experimental Value | Illustrative TD-DFT Result | Interpretation |
| λ_max | ~250-300 nm | 275 nm | Main π → π* transition of the substituted thiophene ring. |
| Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) | High Oscillator Strength (f > 0.1) | Indicates a strongly allowed electronic transition. |
Conclusion
The structural elucidation of a molecule like this compound is a puzzle best solved with a combination of theoretical and empirical tools. While experimental data provides the ground truth, computational methods offer unparalleled insight into the underlying quantum mechanical properties that govern these observations. By carefully performing and comparing both sets of data, researchers can achieve a high-confidence structural assignment, understand the electronic nature of the molecule, and build predictive models that accelerate the drug discovery and development process. This integrated approach, grounded in sound experimental protocol and validated by theoretical rigor, represents the gold standard in modern chemical characterization.
References
-
Zhang, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]
-
Wi, S., et al. (2021). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. Available at: [Link]
-
Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved from [Link]
-
Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Gomes, A. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]
-
FACCTs. (n.d.). UVVis spectroscopy. ORCA 5.0 Tutorials. Retrieved from [Link]
-
FACCTs. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 Tutorials. Retrieved from [Link]
-
JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]
-
Chemistry For Everyone. (2024). How To Perform UV Vis Spectroscopy?. YouTube. Retrieved from [Link]
-
European Journal of Engineering and Technology Research. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
U.S. Army Research Laboratory. (2019). Calculation of IR Spectra Using Density Functional Theory for Nerve-Agent-Sorbent Binding. DTIC. Available at: [Link]
-
ResearchGate. (2018). How can we calculate the IR spectra using DFT calculations?. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). NMR Techniques in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2020). All-in-one NMR spectroscopy of small organic molecules. Available at: [Link]
-
PubMed Central. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). NMR spectroscopy of small molecules in solution. Retrieved from [Link]
-
ResearchGate. (2019). Gaussian09 calculations for FT-IR spectra of 2,4,6-Nitrophenol. Available at: [Link]
-
U.S. Army Research Laboratory. (2022). On Scalability of DFT-Calculated IR Spectra for Spectrum-Feature Extraction and Estimation of Dielectric Response. DTIC. Available at: [Link]
-
Chemistry Stack Exchange. (2024). What would be the best tool to simulate FTIR spectra of molecules?. Retrieved from [Link]
-
ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. Available at: [Link]
-
Journal of Chemical Theory and Computation. (2014). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. Available at: [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kindle-tech.com [kindle-tech.com]
- 6. kinteksolution.com [kinteksolution.com]
- 7. shimadzu.com [shimadzu.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
Navigating Beyond 5-Methylthiophene-2,3-dicarboxylic acid: A Comparative Analysis of Monomers for Next-Generation Conductive Polymers
An Editor's Guide for the Senior Application Scientist:
Introduction: The Monomer as the Cornerstone of Performance
In the landscape of conductive polymers, the final material's properties—its conductivity, stability, processability, and functionality—are fundamentally dictated by the choice of the monomer. While functionalized thiophenes such as 5-Methylthiophene-2,3-dicarboxylic acid serve a valuable role, particularly for creating polymers with pendant groups for self-doping or post-polymerization modification, the field has evolved to offer a diverse palette of molecular building blocks. The pursuit of enhanced performance for applications ranging from bioelectronics to energy storage demands a critical evaluation of these alternatives.
This guide moves beyond a single reference point to provide a comparative analysis of leading alternative monomers. We will dissect the causal links between monomer structure and polymer performance, supported by experimental data and validated protocols. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and implement the optimal monomer for their specific application, be it achieving maximum conductivity, ensuring biocompatibility, or enabling facile processing.
Core Alternative Monomer Classes: A Structural and Performance Showdown
We will explore three primary classes of heterocyclic monomers that represent the most viable and widely adopted alternatives: advanced thiophene derivatives, pyrroles, and anilines. Each class offers a unique constellation of properties derived from its distinct electronic and chemical structure.
Advanced Thiophene Derivatives: Pushing the Boundaries of Conductivity and Functionality
Thiophenes remain a dominant platform in conductive polymer research. However, strategic modifications to the basic thiophene ring have led to monomers that dramatically outperform simpler predecessors.
The introduction of the ethylenedioxy bridge at the 3 and 4 positions of the thiophene ring was a watershed moment in the field. This structural feature is the primary reason for the exceptional properties of its corresponding polymer, Poly(3,4-ethylenedioxythiophene) (PEDOT). The electron-donating nature of the ethylenedioxy group lowers the oxidation potential of the monomer and planarizes the polymer backbone, leading to a lower bandgap and significantly enhanced charge carrier mobility.[1][2] The resulting polymer, particularly when doped with poly(styrene sulfonate) (PEDOT:PSS), is celebrated for its high conductivity, remarkable stability, and optical transparency, making it a benchmark material.[3][4]
Key Advantages of EDOT:
-
High Conductivity: PEDOT films can achieve conductivities orders of magnitude higher than many other polythiophenes, with values exceeding 1000 S/cm commonly reported.[1]
-
Superb Stability: The polymer exhibits excellent thermal and electrochemical stability, crucial for device longevity.[5]
-
Aqueous Processability: As PEDOT:PSS, it forms stable aqueous dispersions, enabling simple solution-based processing techniques like spin-coating.[3]
-
Biocompatibility: Functionalized EDOT derivatives and PEDOT doped with biopolymers are increasingly used in bioelectronic applications.[6][7]
For applications requiring solubility in common organic solvents, the introduction of flexible alkyl side chains at the 3-position is a proven strategy. Poly(3-hexylthiophene) (P3HT) is the most prominent example. While these side chains disrupt interchain packing compared to PEDOT, leading to generally lower conductivity, they render the polymer highly processable for techniques like printing and coating.[2]
A critical factor for P3HT is regioregularity . The orientation of the side chains (Head-to-Tail vs. Head-to-Head) profoundly impacts polymer packing and, consequently, electronic properties. Synthesis methods that yield high Head-to-Tail (HT) coupling are essential for maximizing conductivity.[2][8]
Key Advantages of 3-Alkylthiophenes:
-
Excellent Solubility: Readily dissolves in solvents like chloroform, toluene, and chlorobenzene.[2]
-
Tunable Properties: Side-chain engineering can be used to fine-tune solubility and morphological characteristics.[9]
Pyrrole-Based Monomers: The Biocompatible Contender
Pyrrole is another five-membered heterocycle that can be readily polymerized to form a highly conductive material, Polypyrrole (PPy). PPy has garnered significant interest for biomedical applications due to its reported biocompatibility.[10] It can be synthesized electrochemically in various solvents, including aqueous solutions, forming well-adherent films.[10] However, pristine PPy often suffers from poor mechanical properties and a lack of solubility, which can limit its processability.[10] Copolymerization with other monomers is a common strategy to overcome these limitations.[10]
Key Advantages of Pyrrole:
-
High Conductivity: PPy films can exhibit conductivities in the range of 40–100 S·cm⁻¹.[10]
-
Biocompatibility: Widely explored for biosensors, neural interfaces, and drug delivery systems.[10]
-
Facile Aqueous Synthesis: Can be easily electropolymerized from water-based solutions.
Aniline-Based Monomers: The Environmentally Sensitive Polymer
Polyaniline (PANI) stands apart due to its unique backbone structure, which includes both reduced and oxidized repeating units, and its distinctive doping mechanism. Unlike polythiophenes and polypyrroles, which are doped by oxidation, PANI is doped by protonation. This makes its conductivity exquisitely sensitive to pH, a property exploited in chemical sensors.[11][12] PANI is also known for its excellent environmental stability and straightforward synthesis.
Key Advantages of Aniline:
-
Unique Doping Mechanism: Its conductivity is tunable via acid/base chemistry, making it ideal for pH and chemical sensors.[11]
-
High Stability: PANI exhibits robust thermal and environmental stability.[12]
-
Cost-Effective Monomer: Aniline is an inexpensive and readily available commodity chemical.
Quantitative Performance Comparison
The table below summarizes the key performance metrics for polymers derived from these alternative monomers. The values represent typical ranges found in the literature and can vary significantly with synthesis conditions, dopants, and processing methods.
| Monomer | Resulting Polymer | Typical Conductivity (S/cm) | Monomer Oxidation Potential (V vs. Ag/AgCl) | Key Properties | Primary Applications |
| 3,4-Ethylenedioxythiophene (EDOT) | PEDOT | 10 - >3000[1] | ~1.0 - 1.2 V[13] | High stability, high transparency, aqueous processability (as PEDOT:PSS) | Organic electronics (OLEDs, OPVs), bioelectronics, transparent electrodes[3][4] |
| 3-Hexylthiophene | P3HT | 0.1 - 1000 (regioregular)[2] | ~1.5 - 1.6 V | High organic solubility, good processability, tunable | Printable electronics, field-effect transistors, solar cells[2] |
| Pyrrole | Polypyrrole (PPy) | 10 - 200[10] | ~1.0 - 1.3 V | Biocompatible, good film formation, aqueous synthesis | Biosensors, actuators, energy storage, neural interfaces[10][14] |
| Aniline | Polyaniline (PANI) | 1 - 200[11][12] | ~0.8 - 1.1 V | pH-sensitive conductivity, high stability, low cost | Chemical sensors, anti-corrosion coatings, smart textiles[11][15] |
Experimental Protocols: A Practical Guide
Trustworthy science is built on reproducible methods. Here, we provide detailed, self-validating protocols for the synthesis of representative conductive polymers. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Electrochemical Polymerization of EDOT
This protocol describes the synthesis of a PEDOT film on an Indium Tin Oxide (ITO) coated glass substrate using cyclic voltammetry, a technique that allows for controlled film growth.[13]
Workflow Diagram: Electrochemical Deposition
Caption: Workflow for electrochemical polymerization of EDOT.
Methodology:
-
Substrate Preparation:
-
Clean an ITO-coated glass slide by sequential sonication in acetone, then isopropanol, each for 15 minutes.
-
Rationale: This removes organic residues and particulates, ensuring a clean surface for uniform polymer nucleation and adhesion.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Electrolyte Solution Preparation:
-
In a glovebox or dry environment, prepare a 0.1 M solution of lithium perchlorate (LiClO₄) in anhydrous acetonitrile. LiClO₄ serves as the supporting electrolyte.
-
Rationale: The electrolyte provides ionic conductivity to the solution and furnishes the counter-ions (ClO₄⁻) that are incorporated into the polymer film during oxidative polymerization. These ions are essential for charge balancing the oxidized polymer backbone, a process known as doping.
-
Add EDOT monomer to the electrolyte solution to a final concentration of 0.01 M.
-
-
Electrochemical Deposition:
-
Assemble a three-electrode electrochemical cell. Use the prepared ITO slide as the working electrode (WE), a platinum wire or foil as the counter electrode (CE), and an Ag/AgCl electrode as the reference electrode (RE).[13]
-
Immerse the electrodes in the monomer-electrolyte solution.
-
Connect the electrodes to a potentiostat. Perform cyclic voltammetry by sweeping the potential from 0 V to +1.4 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10 cycles.
-
Rationale: As the potential increases past the monomer's oxidation potential (~1.2 V), EDOT molecules at the electrode surface lose electrons, forming radical cations. These reactive species couple to form oligomers and then the polymer film, which deposits onto the electrode surface.[13] A growing, irreversible oxidation wave in the cyclic voltammogram confirms successful polymerization.
-
-
Post-Synthesis Processing:
-
After deposition, remove the PEDOT-coated electrode from the cell.
-
Rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and excess electrolyte.
-
Dry the film under a stream of nitrogen. The resulting film should be a uniform dark blue color.
-
Protocol 2: Chemical Oxidative Polymerization of Pyrrole
This protocol details a common method for synthesizing PPy powder using an iron(III) chloride oxidant.[16]
Methodology:
-
Monomer Solution:
-
In a flask, dissolve 1.0 mL of freshly distilled pyrrole in 50 mL of methanol.
-
Cool the solution to 0-5 °C in an ice bath and purge with argon or nitrogen for 15 minutes.
-
Rationale: Distilling the monomer removes inhibitors and impurities. An inert atmosphere and low temperature are used to control the reaction rate and prevent over-oxidation, leading to a more structured polymer.
-
-
Oxidant Solution:
-
In a separate flask, dissolve iron(III) chloride (FeCl₃) in 50 mL of methanol to create a 0.3 M solution.
-
Rationale: FeCl₃ is a strong oxidizing agent that initiates the polymerization by oxidizing the pyrrole monomer to its radical cation.[16]
-
-
Polymerization Reaction:
-
Slowly add the FeCl₃ solution dropwise to the stirred pyrrole solution in the ice bath.
-
A black precipitate of PPy should form immediately.
-
Continue stirring the mixture under an inert atmosphere at 0-5 °C for 2 hours.
-
Rationale: A slow addition of the oxidant ensures a more controlled polymerization process, which can influence the final molecular weight and morphology of the polymer.
-
-
Purification and Drying:
-
Collect the black precipitate by vacuum filtration.
-
Wash the precipitate sequentially with methanol and deionized water until the filtrate is colorless. This removes residual oxidant and oligomers.
-
Dry the resulting PPy powder in a vacuum oven at 60 °C overnight.
-
Monomer Selection Guide: A Decision-Making Framework
Choosing the right monomer is a function of the desired application. The following decision-making diagram provides a logical path for selecting an appropriate monomer based on the primary performance driver.
Caption: Decision tree for monomer selection based on application needs.
Conclusion and Future Outlook
The development of conductive polymers has moved far beyond a one-size-fits-all approach. While functionalized thiophenes like this compound have their place, a broader understanding of the available monomer landscape is essential for innovation. EDOT offers unparalleled conductivity and stability, making it the monomer of choice for high-performance electronics. 3-Alkylthiophenes provide crucial processability for solution-based manufacturing. Pyrrole and aniline present unique advantages in biocompatibility and environmental sensitivity, respectively.
Future research will likely focus on creating novel monomers that hybridize these benefits—for instance, developing highly conductive, water-soluble, and biocompatible monomers through sophisticated functionalization. By understanding the fundamental principles laid out in this guide, researchers can make informed decisions to drive the next wave of advances in functional organic materials.
References
-
Pinto, N. J., et al. (2003). Chemical and Electrochemical Polymerization of Thiophene Derivatives. International Journal of Polymeric Materials and Polymeric Biomaterials, 28(1-4).
-
Pinto, N. J., et al. (1993). Chemical and Electrochemical Polymerization of Thiophene Derivatives. Taylor & Francis Online, 28(1-4).
-
A. K. Bakhshi. (2018). Electropolymerization Strategies on Thiophene Derivatives: An Overview. Semantic Scholar.
-
Mantione, D., et al. (2017). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. MDPI.
-
Sathre, B. (2016). Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. Winona State University OpenRiver.
-
Li, Y., et al. (2012). Synthesis and Properties of Poly(3,4-Ethylenedioxythiophene) via Solid-State Polymerization. Scientific.Net.
-
Zhang, X., et al. (2018). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry.
-
Mantione, D., et al. (2017). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. Semantic Scholar.
-
Shi, G., et al. (1995). Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center.
-
Wang, L., et al. (2023). Rational Molecular Design of Aniline-Based Donor-Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High-Performance Wearable Bioelectronics. National Institutes of Health.
-
Zhang, S., et al. (2021). Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene). Frontiers in Materials.
-
Weiss, D. J., et al. (2020). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. National Institutes of Health.
-
Mantione, D., et al. (2017). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. National Institutes of Health.
-
Sparks, J. R. (2013). Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives. University of Delaware UDSpace.
-
Wang, H., & Long, M. (2011). The Synthesis and Characterization of Thiophene Derivative Polymers. Scientific.net.
-
Lupașcu, P., & Jarosz, T. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI.
-
Sharma, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing.
-
Kim, Y., & Kim, J. (2007). Comparison of the thermally stable conducting polymers PEDOT, PANi, and PPy using sulfonated poly(imide) templates. ResearchGate.
-
Smagulova, A. N., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances.
-
Dong, B. X., et al. (2019). Influence of Side-Chain Chemistry on Structure and Ionic Conduction Characteristics of Polythiophene Derivatives: A Computational and Experimental Study. OSTI.GOV.
-
Radpour, M. R. (2006). Synthesis and Characterization of Electroactive Polymers Based on Pyrrole. ElectronicsAndBooks.
-
Wang, S., et al. (2022). Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation. Frontiers in Chemistry.
-
The effect of aniline monomer on conductivity. (n.d.). ResearchGate.
-
Kiefer, D., et al. (2021). The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors. PubMed Central.
-
Mantione, D., et al. (2017). Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics. PubMed.
Sources
- 1. Frontiers | Progress in Synthesis of Conductive Polymer Poly(3,4-Ethylenedioxythiophene) [frontiersin.org]
- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 3. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Poly(3,4-ethylenedioxythiophene) (PEDOT) Derivatives: Innovative Conductive Polymers for Bioelectronics | Semantic Scholar [semanticscholar.org]
- 8. The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of Side-Chain Chemistry on Structure and Ionic Conduction Characteristics of Polythiophene Derivatives: A Computational and Experimental Study (Journal Article) | OSTI.GOV [osti.gov]
- 10. mdpi.com [mdpi.com]
- 11. Rational Molecular Design of Aniline‐Based Donor‐Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High‐Performance Wearable Bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
- 13. openriver.winona.edu [openriver.winona.edu]
- 14. Frontiers | Pyrrole-Based Conjugated Microporous Polymers as Efficient Heterogeneous Catalysts for Knoevenagel Condensation [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
A Comparative Guide to the Performance of Metal-Organic Frameworks from Thiophene-Based Linkers
Introduction: The Sulfur Advantage in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their modular nature allows for precise tuning of pore size, surface area, and chemical functionality, making them exceptional candidates for applications ranging from gas storage and separation to catalysis and drug delivery.[1] The choice of the organic linker is paramount, as it dictates the framework's topology and imbues it with specific chemical properties.
This guide provides a comparative performance analysis of MOFs synthesized from a unique class of ligands: those based on the thiophene heterocycle. Thiophene-based linkers offer distinct advantages over their more common benzene-based counterparts. The presence of a polarizable sulfur atom and an electron-rich π-system within the thiophene ring can significantly enhance host-guest interactions, improve charge transport, and introduce catalytic activity.[2] We will explore how different thiophene-based linkers influence the performance of MOFs in key applications, supported by experimental data and detailed protocols to bridge the gap between theoretical design and practical implementation.
The Building Blocks: A Look at Thiophene-Based Linkers
The structural diversity of thiophene-based linkers allows for a wide range of MOF architectures and functionalities. The linker's geometry, rigidity, and functional groups are critical design parameters. Below are some prominent examples that will be compared throughout this guide.
-
Thiophene-2,5-dicarboxylic acid (H₂tdc): A simple, linear linker analogous to terephthalic acid, allowing for direct comparison of phenyl versus thienyl functionality.[3][4]
-
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid (H₂ttdc): A more extended and rigid linker with a larger π-conjugated system, which can serve as an effective "antenna" for sensitizing luminescence in lanthanide MOFs.[2]
-
Tetrathiafulvalene (TTF)-based linkers: These sulfur-rich, redox-active linkers are exceptional for creating electrically conductive MOFs for energy storage applications.[5][6][7][8]
-
Functionalized Thiophene Linkers (e.g., H₂DMTDC): The addition of functional groups like methyl or phenyl substituents to the thiophene core allows for fine-tuning of the MOF's pore environment and properties.[9][10][11]
Caption: Key examples of thiophene-based organic linkers used in MOF synthesis.
Part 1: Performance Benchmarking Across Applications
The incorporation of thiophene-based linkers has a demonstrable impact on the performance of MOFs in several critical areas. This section compares these materials using quantitative experimental data.
Gas Adsorption and Separation
The presence of sulfur in the linker is a key factor for enhancing CO₂ affinity. The polarizable sulfur atom creates favorable induced dipole-dipole interactions with CO₂ molecules, leading to higher adsorption capacities and selectivities, even in the absence of open metal sites.[3]
Causality: A direct comparison between the thiophene-based [Zn₂(tdc)₂dabco] and its benzene-based analogue, [Zn₂(bdc)₂dabco], provides clear evidence of this effect. Despite similar porosity, the thiophene-containing MOF shows a nearly 50% increase in CO₂ uptake at ambient conditions.[3] This is attributed to the stronger binding of CO₂ to the thiophene ring, as confirmed by a higher isosteric heat of adsorption (Qst).[3]
Table 1: Comparative CO₂ Adsorption Performance
| MOF Name | Linker | Metal Node | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 298K, 1 bar) | Qst (kJ·mol⁻¹) | Source |
| [Zn₂(tdc)₂dabco] | H₂tdc | Zn | ~1050 | 13.2 | 23.7 | [3] |
| [Zn₂(bdc)₂dabco] | H₂bdc | Zn | ~1100 | 9.0 | 19.5 | [3] |
| Er-MOF (Type II) | H₂DMTDC | Er | N/A | N/A | 36.3 | [11] |
Heterogeneous Catalysis
Thiophene-functionalized MOFs can act as robust and recyclable heterogeneous catalysts. The framework provides both Lewis acid sites (coordinatively unsaturated metal centers) and Lewis basic sites (O/S atoms on the linker), which can work synergistically to catalyze organic reactions.[9]
Causality: In the Biginelli reaction, Co-MOFs constructed from thiophene-dicarboxylate linkers serve as efficient green catalysts. The reaction proceeds under solvent-free conditions, and the catalysts maintain significant activity over five cycles, highlighting the stability and accessibility of the active sites within the porous structure.[10] Similarly, Zn-MOFs have shown high catalytic activity for the cycloaddition of CO₂ and epoxides.[9]
Table 2: Performance in Heterogeneous Catalysis
| MOF Name | Linker | Reaction | Yield (%) | Reusability | Source |
| Co-MOF-1 | H₂DMTDC | Biginelli Reaction | ~95 | Stable for 5 cycles | [10] |
| Zn-MOF-4 | H₂DMTDC | CO₂ Cycloaddition | 90 | Stable for 5 cycles | [9] |
| MUV-2 | TTF-based | Aerobic Oxidation of Dibenzothiophenes | High | Efficient | [5] |
Luminescence Sensing
The extended π-systems of thiophene linkers make them excellent photosensitizers, or "antennas," for lanthanide-based MOFs. They can efficiently absorb light energy and transfer it to the lanthanide metal center, resulting in strong characteristic luminescence. This property is highly sensitive to the presence of certain analytes, which can quench or enhance the emission.
Causality: A MOF constructed from benzo-bis(thiophene-2′-carboxylic acid) and Zn(II) or Cd(II) ions acts as a highly selective and sensitive luminescent sensor for environmental contaminants like Hg(II) and Cu(II) ions.[12] The interaction of these analytes with the MOF framework modulates the luminescent output, allowing for quantitative detection.
Table 3: Performance in Luminescence Sensing
| MOF Name | Linker | Metal Node | Analyte Detected | Key Feature | Source |
| [Zn(L)(BBI)·(H₂O)₂] | Benzo-bis(thiophene-2′-carboxylic acid) | Zn | Hg(II), Cu(II), Cr(VI) | High selectivity & sensitivity | [12] |
| Tb-MOF (Type I) | H₂DMTDC | Tb | Nitrobenzene, Acetone, Cu²⁺ | High sensitivity | [11] |
| Li/Zn MOF | H₂tdc | Li, Zn | Heavy Metal Sorption | Luminescence flare-up | [13] |
Energy Storage and Conductivity
For applications requiring charge transport, tetrathiafulvalene (TTF)-based linkers are unparalleled. The inherent redox activity of the TTF core allows for the creation of MOFs that can store charge or become electrically conductive, making them suitable for use in batteries and supercapacitors.
Causality: The poor electrical conductivity of most MOFs limits their energy storage performance. However, TTF-based MOFs can be chemically oxidized (doped) post-synthesis. Upon treatment with iodine, the conductivity of a Ni(II)-TTF MOF increased by six to seven orders of magnitude.[6] This dramatic enhancement, combined with the porous structure, leads to exceptional performance as electrodes, with high specific capacities and excellent cycling stability.[6][7]
Table 4: Performance in Energy Storage Applications
| MOF Name | Linker | Application | Key Performance Metric | Source |
| TTF-Co-MOF 1 | py-TTF-py | Li-ion Battery Anode | 1186.6 mAh g⁻¹ at 200 mA g⁻¹ | [7] |
| TTFs-Zn-MOF 1 | py-TTF-py | Li-ion Battery Anode | 1117.4 mAh g⁻¹ at 200 mA g⁻¹ | [8][14] |
| 1-ox (Ni-TTF-MOF + I₂) | py-TTF-py | Supercapattery | 833.2 C g⁻¹ at 1 A g⁻¹; 90.3 Wh kg⁻¹ | [6] |
Part 2: Experimental Design and Protocols
Reproducibility is the cornerstone of scientific integrity. This section provides detailed, validated methodologies for the synthesis, activation, and characterization of thiophene-based MOFs.
Workflow: From Synthesis to Characterization
The journey from raw materials to a fully characterized, functional MOF involves a sequence of critical steps. Each step must be carefully controlled to ensure the desired product is obtained with high purity and crystallinity.
Caption: Relationship between MOF design inputs, structure, and performance.
-
Linker Electronics and Host-Guest Interactions: The electron-rich nature of the thiophene ring is fundamental to its enhanced performance in gas separation and catalysis. For CO₂ capture, the π-system and polarizable sulfur atom create a "soft" interaction site that is stronger than that of a simple benzene ring. [2][3]In catalysis, these electronic properties can help stabilize reaction intermediates.
-
Redox Activity for Energy Storage: The exceptional performance of TTF-based MOFs in energy storage is entirely due to the redox-active nature of the linker. The ability of the TTF core to undergo stable, reversible oxidation and reduction allows the framework to store and release electrons, functioning as a battery electrode. [6][7]* Linker Rigidity and Porosity: Rigid linkers like H₂ttdc are more likely to form robust, permanently porous frameworks compared to more flexible linkers. The defined geometry of rigid linkers provides greater predictability and control over the resulting pore structure, which is crucial for size-selective separations and catalysis. [2]
Conclusion and Future Outlook
The strategic incorporation of thiophene-based linkers into Metal-Organic Frameworks provides a powerful tool for designing high-performance materials. The unique electronic properties of the thiophene ring lead to demonstrably superior performance in gas adsorption, catalysis, sensing, and energy storage compared to their non-thiophene analogues. The experimental data clearly show that the presence of sulfur is not a trivial substitution but a functional advantage, enhancing host-guest interactions and enabling novel redox activity.
The protocols and workflows detailed in this guide provide a validated framework for researchers to synthesize and reliably characterize these advanced materials. Future research will likely focus on exploring more complex oligothiophene linkers to create MOFs with even more sophisticated electronic properties and hierarchical pore structures. [15]As synthetic control continues to advance, thiophene-based MOFs are poised to move from laboratory curiosities to commercially viable solutions for some of our most pressing technological challenges.
References
-
A family of thiophene-based metal–organic frameworks (MOFs), [Zn(L)(BBI)·(H2O)2] (1) (BBI = 1,1′-(1,4-butanediyl)bis(imidazole)) and [Cd(L)(TPOM)0.75]·xS (2) (TPOM = tetrakis ... dicarboxylic acid (benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid, H2L) to assemble with d10 ions in the presence of a flexible ancillary ligand under solvothermal conditions, which exhibit diverse structures. ACS Applied Materials & Interfaces. [Link]
-
Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. MDPI. [Link]
-
A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst. Chemical Science (RSC Publishing). [Link]
-
Oxidatively Doped Tetrathiafulvalene-Based Metal-Organic Frameworks for High Specific Energy of Supercapatteries. PubMed. [Link]
-
Tetrathiafulvalene–Cobalt Metal–Organic Frameworks for Lithium-Ion Batteries with Superb Rate Capability. ACS Publications. [Link]
-
Tetrathiafulvalene-Based Metal-Organic Framework as a High-Performance Anode for Lithium-Ion Batteries. PubMed. [Link]
-
Tetrathiafulvalene-Based Metal–Organic Framework as a High-Performance Anode for Lithium-Ion Batteries. ACS Publications. [Link]
-
Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. ResearchGate. [Link]
-
Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks. ACS Publications. [Link]
-
Thiophene-Functionalized Zn-Based Metal–Organic Frameworks with Nanosheets/Nanopores as Heterogeneous Catalysts for CO2 Conversion. ACS Publications. [Link]
-
Enhancement of CO2 Uptake and Selectivity in a Metal–Organic Framework by the Incorporation of Thiophene Functionality. ACS Publications. [Link]
-
A rhombus channel metal–organic framework comprised of Sr2+ and thiophene-2, 5-dicarboxylic acid exhibiting novel dielectric bistability. CrystEngComm (RSC Publishing). [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. PMC - NIH. [Link]
-
Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]
-
Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction. PubMed. [Link]
-
Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. [Link]
-
Thiophene-based covalent organic frameworks. PNAS. [Link]
-
Metal-Organic Frameworks with Two Different Metal Centers for Thiophene Adsorption: Synthesis, Characterization and Mechanism Analysis. ResearchGate. [Link]
-
Thiophene-based covalent organic frameworks. Semantic Scholar. [Link]
-
Cobalt-based metal–organic framework for desulfurization of thiophene as a model fuel. RSC Advances. [Link]
-
Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. MDPI. [Link]
- Synthesis and application of metal organic framework compound constructed based on thiophene-2, 5-dicarboxylic acid and phenanthroline.
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Publications. [Link]
-
Adsorptive separation of thiophene derivatives via metal organic framework material MOF-5. ResearchGate. [Link]
-
Thiophene-based MOFs for Iodine Capture: Effect of Pore Structures and Interaction Mechanism. ResearchGate. [Link]
-
Functionalization of Microporous Lanthanide-Based Metal–Organic Frameworks by Dicarboxylate Ligands with Methyl-Substituted Thieno[2,3-b]thiophene Groups: Sensing Activities and Magnetic Properties. ACS Publications. [Link]
-
Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing. Dalton Transactions (RSC Publishing). [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC - NIH. [Link]
-
Improving MOF stability: approaches and applications. ResearchGate. [Link]
-
Stability of MOFs. Techniques de l'Ingénieur. [Link]
-
First transition series metal–organic frameworks: synthesis, properties and applications. Inorganic Chemistry Frontiers. [Link]
-
Comparison between the different MOFs used in terms of extraction... ResearchGate. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rhombus channel metal–organic framework comprised of Sr2+ and thiophene-2, 5-dicarboxylic acid exhibiting novel dielectric bistability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. A highly stable and hierarchical tetrathiafulvalene-based metal–organic framework with improved performance as a solid catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Oxidatively Doped Tetrathiafulvalene-Based Metal-Organic Frameworks for High Specific Energy of Supercapatteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrathiafulvalene-Based Metal-Organic Framework as a High-Performance Anode for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two Thiophene-Functionalized Co-MOFs as Green Heterogeneous Catalysts for the Biginelli Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylthiophene-2,3-dicarboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities like 5-Methylthiophene-2,3-dicarboxylic acid is foundational to scientific progress. However, our responsibility extends beyond discovery and application to include the safe and environmentally conscious management of all chemical byproducts. This guide provides a comprehensive, experience-driven protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards. The procedures outlined here are grounded in established principles of chemical waste management and are designed to create a self-validating system of safety and compliance within your laboratory.
Hazard Profile and Essential Safety Precautions
Anticipated Hazards:
-
Skin and Eye Irritation: Like many carboxylic acids and thiophene compounds, it is expected to be irritating to the skin and cause serious eye irritation.[2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4]
-
Oral Toxicity: The compound may be harmful if swallowed.[1][2]
These potential hazards dictate the need for stringent safety protocols. The causality is clear: direct contact or inhalation can lead to injury, and therefore, engineering controls and personal protective equipment (PPE) are non-negotiable. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles or safety glasses with side shields (European Standard EN 166). A face shield may be required for splash hazards. | To prevent contact with dust or splashes, which can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile). Gloves must be inspected prior to use. | To prevent skin irritation and absorption. Contaminated gloves must be disposed of as hazardous waste.[3] |
| Body Protection | Lab coat or long-sleeved clothing. | To protect skin from accidental contact.[3] |
| Respiratory | Not typically required for small-scale lab use if handled within a fume hood. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary for large quantities or spill cleanup outside of a fume hood.[3] |
The Core Disposal Workflow: A Step-by-Step Protocol
The primary method for the disposal of this compound is through an approved hazardous waste program.[2][4][5] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[5] Federal, state, and local regulations require that chemical waste generators accurately classify and manage their waste from the point of generation to final disposal.[6][7]
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct characterization. This waste stream should be classified as a non-halogenated organic acid waste .
The most critical step in preventing laboratory accidents is the proper segregation of incompatible chemicals. Mixing organic acids with certain other chemicals can result in violent reactions.
Segregation Mandates:
-
Acids and Bases: Keep organic acid waste separate from all bases (organic and inorganic). Neutralization reactions can be highly exothermic and cause dangerous splashing or pressure buildup.[8][9]
-
Acids and Oxidizers: Store away from strong oxidizing agents.[10][11]
-
Acids and Reactive Materials: Keep acids strictly segregated from cyanides, azides, and sulfides. The combination can generate highly toxic gases (e.g., hydrogen cyanide, hydrogen sulfide).[7][8]
Step 2: Waste Accumulation and Container Management
For Solid Waste (Pure Compound, Contaminated Labware):
-
Container Selection: Use a dedicated, leak-proof waste container with a secure lid, clearly designated for "Solid Organic Acid Waste."[5] A wide-mouth HDPE (high-density polyethylene) container is an excellent choice.
-
Accumulation: Place the this compound powder directly into the container. Also, collect any solid materials contaminated with the chemical, such as weighing paper, disposable labware, and contaminated gloves, in the same container.[5]
-
Closure: Keep the waste container closed at all times except when adding waste.[7][12] This minimizes the release of vapors and prevents accidental spills.
For Liquid Waste (Solutions containing the compound):
-
Container Selection: Use a dedicated, properly labeled, and sealed container made of a compatible material (glass or HDPE is suitable).[5][10]
-
Headspace: Never fill liquid waste containers more than 75-80% full.[10] This headspace is crucial to allow for vapor expansion and prevent pressure buildup, which could rupture the container.
-
Secondary Containment: Always store liquid waste containers in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the largest container.[12] This is a critical barrier against spills contaminating the laboratory.
Step 3: Labeling - The Critical Communication Tool
Proper labeling is a cornerstone of a self-validating safety system. It prevents accidental mixing and ensures the disposal team can handle the waste safely. Every waste container must have a hazardous waste label as soon as the first drop of waste is added.
The label must include:
-
The words "HAZARDOUS WASTE" .[5]
-
The full, unabbreviated chemical name: "this compound" .[5][13] If it is in a solution, list all components and their approximate percentages.[9]
-
Relevant hazard information (e.g., "Corrosive," "Irritant").[8]
-
The date of accumulation.[13]
Step 4: Interim Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[7]
-
Segregation: Incompatible waste streams within the SAA must be segregated, preferably in separate secondary containment bins.[12]
Step 5: Arranging for Final Disposal
Once a waste container is full or has been in storage for up to 12 months, it must be removed from the laboratory for final disposal.[9]
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][6]
-
Documentation: Follow all institutional procedures for waste pickup requests, which may include online forms or specific manifests.[13]
-
Compliance: Adherence to all institutional, local, state, and federal regulations for hazardous waste disposal is mandatory.[5][6]
Emergency Procedures for Spills and Contamination
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Assess the Situation: If the spill is large, flammable, or in a poorly ventilated area, evacuate the lab immediately and contact your institution's emergency response team.
-
Containment (Small Spills): For small, manageable spills, ensure you are wearing the appropriate PPE.[5] Contain the spill by covering it with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[5] Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., soap and water), and collect all cleaning materials (wipes, etc.) as hazardous waste.[5]
-
First Aid:
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By internalizing the principles of hazard assessment, segregation, proper containment, and regulatory compliance, we build a culture of safety that protects ourselves, our colleagues, and our community. This protocol serves as a foundational guide; always consult your institution's specific EHS guidelines and the chemical's Safety Data Sheet to ensure complete and accurate adherence to all safety requirements.
References
- Benchchem. (n.d.). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Proper Disposal of 3,4-(2,2-Dimethylpropylenedioxy)thiophene: A Guide for Laboratory Professionals.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPIN.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
- Fisher Scientific. (2025). Safety Data Sheet - Thiophene.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2024). Safety Data Sheet - Methyl 3-amino-5-methylthiophene-2-carboxylate.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. (2012). Safety Data Sheet - Methyl-5-norbornene-2,3-dicarboxylic anhydride, mixture of isomers.
- Sigma-Aldrich. (2024). Safety Data Sheet - Thiophene.
- Fisher Scientific. (2025). Safety Data Sheet - 5-Methylthiophene-2-carboxylic acid.
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Benchchem. (n.d.). Navigating the Disposal of Nitrogen and Sulfur-Containing Inhibitors: A General Protocol.
- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2,5-Thiophenedicarboxylic acid.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 8 - Hazardous Waste Disposal Procedures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.nl [fishersci.nl]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. canterbury.ac.nz [canterbury.ac.nz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nipissingu.ca [nipissingu.ca]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Definitive Guide to Personal Protective Equipment for Handling 5-Methylthiophene-2,3-dicarboxylic acid
This document provides immediate, essential safety and logistical guidance for the handling of 5-Methylthiophene-2,3-dicarboxylic acid. As professionals in research and drug development, our commitment to safety is paramount. This guide moves beyond a simple checklist, offering a procedural and causal framework to ensure that every researcher is equipped with the knowledge and tools for safe handling, thereby building a culture of trust and scientific integrity in the laboratory.
Hazard Assessment: Understanding the Compound
While specific toxicological data for this compound is not extensively published, a robust safety protocol can be developed by analyzing its chemical structure and data from close structural analogs. The molecule is a thiophene derivative with two carboxylic acid groups.
-
Skin and Eye Irritation: Analogs such as 5-Methyl-2-thiophenecarboxylic acid and 2,5-Thiophenedicarboxylic acid are classified as causing skin irritation and serious eye irritation.[1][2][3] The presence of two acidic carboxylic acid functional groups on the target molecule likely enhances its potential as a severe irritant upon contact with skin and eyes.
-
Respiratory Irritation: These analogs are also noted to cause respiratory tract irritation, a common hazard for acidic organic powders.[1][2][3] Inhaling dust particles can lead to irritation of the nose, throat, and lungs.[4]
-
Ingestion: Swallowing the compound may be harmful and can cause gastrointestinal irritation.[1][5]
Given these factors, all handling procedures must assume the compound is, at a minimum, a severe skin, eye, and respiratory tract irritant.
Core PPE Requirements: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is the final and most direct barrier between the researcher and the chemical. The following recommendations are based on a risk-assessment approach to mitigate all potential routes of exposure.
Eye and Face Protection
Direct contact with the eyes can cause serious, potentially irreversible damage.
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Required for Handling: When weighing the solid powder, preparing solutions, or performing any transfer where there is a risk of splashes or aerosol generation, chemical splash goggles are required .[6][7] Goggles provide a full seal around the eyes, which is critical for protection against fine powders and liquid splashes.
-
High-Risk Operations: For procedures involving larger quantities (>10g), heating, or potential for energetic reaction, a face shield must be worn in addition to chemical splash goggles .[8] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
-
Laboratory Coat: A standard, flame-resistant laboratory coat with long sleeves and a secure front closure is mandatory. This protects street clothes and provides an initial barrier against minor spills and dust.[7]
-
Gloves: The choice of glove is critical. While specific permeation data for this compound is unavailable, nitrile gloves are the recommended standard for handling this solid compound.[9]
-
Causality: Nitrile provides good resistance to a broad range of chemicals, including organic acids, and offers excellent puncture resistance.
-
Protocol: Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or puncture before use.[10] If contamination occurs, remove the outer glove immediately using the proper technique (see Protocol 2), wash hands, and don a new pair. Never reuse disposable gloves.
-
-
Protective Clothing: For large-scale operations, consider the use of disposable chemical-resistant coveralls (e.g., Tyvek) to prevent widespread contamination of personal clothing.[11]
Respiratory Protection
The primary inhalation risk comes from airborne dust generated when handling the solid powder.
-
Engineering Controls First: The preferred method for controlling respiratory hazards is to use engineering controls, such as a certified chemical fume hood or a powder containment hood.[4]
-
When Respirators are Required: If engineering controls are not feasible or as a supplementary measure during spill cleanup, respiratory protection is necessary.
-
For Fine Dust: A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for weighing and transferring the powder outside of a containment hood.[7]
-
Higher Concentrations/Spills: For situations with the potential for higher airborne concentrations, a half-mask or full-face air-purifying respirator (APR) with P100 (particulate) cartridges should be used.[12]
-
Program Requirement: All respirator use must be in accordance with a comprehensive respiratory protection program that meets OSHA 29 CFR 1910.134 standards, including medical clearance and fit testing.[6][8]
-
PPE Selection Summary
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses with Side Shields | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid (<1g) | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Required (N95) if not in fume hood |
| Solution Preparation | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Large Scale (>10g) / Heating | Face Shield + Goggles | Double Pair Nitrile Gloves | Lab Coat or Coverall | Required (APR) if ventilation is inadequate |
| Spill Cleanup | Face Shield + Goggles | Heavy-duty Nitrile/Butyl Gloves | Chemical Resistant Apron/Coverall | Required (APR with P100 cartridges) |
Procedural Guidance
Protocol 1: PPE Donning Sequence
A correct donning sequence prevents the contamination of clean PPE.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Protective Clothing: Don lab coat or coveralls.
-
Respiratory Protection (if required): Perform a seal check for any tight-fitting respirator.
-
Eye and Face Protection: Put on safety goggles and/or face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.
Protocol 2: PPE Doffing Sequence
This sequence is critical to prevent cross-contamination.
-
Gloves (Outer Pair): Remove the most contaminated item first. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand.
-
Gloves (Outer Pair Cont.): Slide the fingers of the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately.
-
Protective Clothing: Remove the lab coat or coverall by rolling it away from the body.
-
Hand Hygiene: Wash hands.
-
Eye and Face Protection: Remove the face shield and/or goggles.
-
Respiratory Protection: Remove respirator.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
-
Handling: All manipulations of solid this compound should be conducted within a chemical fume hood or other ventilated enclosure to minimize inhalation of dust.[4]
-
Spill Response: In case of a spill, evacuate the immediate area. Wearing the appropriate PPE (see table above), cover the spill with an absorbent material suitable for acids. Collect the material into a sealed container for hazardous waste.
-
Disposal: All contaminated PPE, including gloves, wipes, and disposable clothing, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with regular trash.[1]
Emergency Procedures: First Aid for Exposure
Immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes immediately.[6] Flush skin with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water.[6] Seek immediate medical attention.
Logical Flow for PPE Selection
This diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
References
-
HAZARD SUMMARY - NJ.gov . Source: New Jersey Department of Health. URL: [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Source: U.S. Department of Health & Human Services. URL: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council . Source: American Chemistry Council. URL: [Link]
-
5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem . Source: National Institutes of Health, PubChem. URL: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety . Source: Ali G. General Trading LLC. URL: [Link]
-
Chemical Protective overall Basic, CE/PPE category III, models 4, 5, 6, size XL, yellow . Source: ProfiLab24. URL: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. 5-Methylthiophene-2-carboxylic acid | C6H6O2S | CID 74713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. Thiophene-2-carboxylic acid(527-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 8. americanchemistry.com [americanchemistry.com]
- 9. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chemical Protective overall Basic, CE/PPE category III, models 4, 5, 6, size XL, yellow [denios.co.uk]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




